molecular formula C5H3ClN4 B169775 6-Chloropurine CAS No. 111055-92-6

6-Chloropurine

Katalognummer: B169775
CAS-Nummer: 111055-92-6
Molekulargewicht: 154.56 g/mol
InChI-Schlüssel: ZKBQDFAWXLTYKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloropurine (CAS 87-42-3) is a chlorinated purine derivative that serves as a fundamental and versatile synthetic intermediate in medicinal chemistry and biochemical research. With the molecular formula C5H3ClN4 and a molecular weight of 154.56 g/mol , this compound is a white to colored powder or crystal with a purity typically exceeding 98.0% . Its primary research value lies in its role as a key precursor for the synthesis of various biologically significant purine compounds. It is famously known as a direct intermediate in the preparation of 6-Mercaptopurine (6-MP) , an antineoplastic agent used in leukemia research . The chlorine atom at the 6-position is highly reactive towards nucleophilic substitution, allowing researchers to synthesize 6-aminopurines and other 6-substituted analogues for developing novel therapeutic agents and probing metabolic pathways . Beyond its utility as an intermediate, this compound itself has been noted to exhibit physiological behaviors that resemble 6-mercaptopurine, making it a compound of interest in its own right for in vitro studies . Researchers should handle this material with appropriate safety precautions. It is harmful if swallowed . It is recommended to store the product in a cool, dark place at room temperature . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-chloro-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBQDFAWXLTYKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Record name 6-chloropurine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00861673
Record name 6-Chloropurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Record name 6-Chloropurine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19828
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

87-42-3, 133762-83-1
Record name 6-Chloropurine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloropurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloropurin-9-yl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133762831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-CHLOROPURINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=744
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloropurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloropurine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.587
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-CHLOROPURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH8700156W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Chloropurine from Hypoxanthine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-chloropurine from hypoxanthine, a critical intermediate in the production of various antiviral and antineoplastic agents. This document details the prevalent synthetic methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols. Furthermore, it visualizes the core chemical transformation and relevant biological pathways to provide a multifaceted understanding of this important compound.

Introduction

This compound is a synthetic purine analog of significant interest in medicinal chemistry and drug development. Its strategic importance lies in its role as a versatile precursor for a wide range of biologically active molecules. The chlorine atom at the 6-position of the purine ring serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce various functionalities and generate diverse libraries of purine derivatives. These derivatives are foundational in the synthesis of drugs that interfere with nucleic acid metabolism and cellular signaling pathways, exhibiting both anticancer and antiviral properties.[1][2][3]

This guide focuses on the most common and efficient methods for the synthesis of this compound, primarily through the chlorination of hypoxanthine.

Synthetic Methodologies

The primary route for the synthesis of this compound involves the direct chlorination of hypoxanthine using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[4] This reaction is typically carried out in the presence of an organic base which acts as a catalyst.

Chlorination using Phosphorus Oxychloride

The reaction of hypoxanthine with phosphorus oxychloride is the most widely employed method for the synthesis of this compound. The presence of a high-boiling tertiary amine, such as N,N-dimethylaniline, is often utilized to facilitate the reaction.

Reaction Scheme:

Synthesis_of_6_Chloropurine cluster_reactants Reactants cluster_conditions Conditions cluster_products Product Hypoxanthine Hypoxanthine Chloropurine This compound Hypoxanthine:e->Chloropurine:w + POCl₃ POCl3 Phosphorus Oxychloride (POCl₃) Base N,N-dimethylaniline (catalyst) Heat Reflux

Figure 1: Synthesis of this compound from Hypoxanthine.

An alternative approach involves using acetyl hypoxanthine as the starting material, which can lead to a simpler process and high yields.[5] Another variation employs bis(trichloromethyl)carbonate as the chlorinating agent in the presence of an organic amine catalyst.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthetic protocols for the preparation of this compound from hypoxanthine.

Table 1: Reaction Conditions and Yields for the Synthesis of this compound

Starting MaterialChlorinating AgentCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
HypoxanthinePOCl₃N,N-dimethylaniline-Reflux0.3399 (as HCl salt)-[7]
Acetyl hypoxanthinePOCl₃Tertiary Amine-70-1054-893.199.0[5]
HypoxanthinePOCl₃N,N-dimethylaniline-Reflux0.67--[8]
HypoxanthineBis(trichloromethyl)carbonatePyridineToluene0-1102.5--[6]
HypoxanthinePOCl₃N,N-dimethylaniline-Reflux2--[4]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound based on established literature methods.

Protocol 1: Synthesis of this compound Hydrochloride from Hypoxanthine

This protocol is adapted from a high-yield synthesis method.[7]

Materials:

  • Hypoxanthine (50 g, 0.368 mol)

  • N,N-dimethylaniline (120 ml)

  • Phosphorus oxychloride (500 ml)

  • Methylene chloride (1.3 L)

  • Hydrogen chloride gas

  • Nitrogen gas

Procedure:

  • A mixture of hypoxanthine, N,N-dimethylaniline, and phosphorus oxychloride is heated to reflux for 20 minutes.

  • Excess phosphorus oxychloride is removed by vacuum distillation, ensuring the external oil bath temperature remains below 70°C.

  • To the resulting red oily residue, 1.0 L of methylene chloride is added.

  • The methylene chloride solution is cooled in an ice-water bath, and hydrogen chloride gas is bubbled through the solution until it turns a bright yellow color.

  • The reaction mixture is stirred overnight.

  • Nitrogen gas is passed through the solution for 1.5 hours to remove excess hydrogen chloride.

  • The product is collected by filtration, washed with two 150 ml portions of hot methylene chloride, and dried to yield this compound hydrochloride.

Expected Yield: 59.3 g (99%)

Protocol 2: Synthesis of this compound from Acetyl Hypoxanthine

This protocol is based on a method designed for large-scale industrial production.[5]

Materials:

  • Acetyl hypoxanthine

  • Phosphorus oxychloride

  • Tertiary amine (e.g., N,N-dimethylaniline, triethylamine, or pyridine)

  • Ice water

  • Alkaline water (e.g., NaOH solution)

  • Cold water

Procedure:

  • Acetyl hypoxanthine, phosphorus oxychloride, and the tertiary amine are added to a reaction vessel in a molar ratio of 1:3.5-20.0:1.0-1.5.

  • The mixture is heated to 70-105°C and maintained at this temperature for 4-8 hours.

  • After the reaction is complete, unreacted phosphorus oxychloride is removed by evaporation.

  • The residue is cooled, and ice water is added.

  • The pH of the solution is adjusted to 7-9 with alkaline water to precipitate the this compound.

  • The precipitate is collected by filtration, washed with cold water, and dried to obtain the final product.

Expected Yield: Up to 93.1% with a purity of 99.0%.[5]

Biological Significance and Metabolic Pathways

This compound serves as a key intermediate in the synthesis of various therapeutic agents and also exhibits its own biological activities. Its derivatives are known to possess antitumor, antiviral, and antimicrobial properties.[3][9]

Metabolic Fate of this compound

Once introduced into a biological system, this compound can undergo several metabolic transformations. A primary pathway involves its conjugation with glutathione (GSH), a reaction catalyzed by glutathione-S-transferases (GSTs).[5] This leads to the formation of a glutathione conjugate (6-CP-GS), which can be further metabolized. Another potential metabolic route is oxidation by xanthine oxidase.[5][6]

Metabolic_Pathway cluster_main Metabolism of this compound Chloropurine This compound GSH_conjugate 6-CP-Glutathione Conjugate Chloropurine->GSH_conjugate + GSH (GST catalyzed) Oxidized_product Oxidized Metabolites Chloropurine->Oxidized_product Xanthine Oxidase

Figure 2: Metabolic Pathways of this compound.

Role as a Precursor in Drug Synthesis

The true value of this compound in drug development lies in its utility as a versatile synthetic intermediate. The chlorine atom at the 6-position is readily displaced by various nucleophiles, allowing for the synthesis of a wide array of 6-substituted purine derivatives. This is a fundamental strategy in the development of nucleoside analogs that act as antiviral and anticancer agents.

Drug_Synthesis_Workflow cluster_synthesis Synthetic Workflow Hypoxanthine Hypoxanthine Chloropurine This compound Hypoxanthine->Chloropurine Chlorination Purine_Derivatives 6-Substituted Purine Derivatives Chloropurine->Purine_Derivatives Nucleophilic Substitution Nucleophilic_Reagents Nucleophilic Reagents (e.g., Amines, Alcohols, Thiols) Nucleophilic_Reagents->Purine_Derivatives Bioactive_Molecules Bioactive Molecules (Antivirals, Anticancer Agents) Purine_Derivatives->Bioactive_Molecules Further Modification

Figure 3: this compound as a Key Intermediate in Drug Synthesis.

Conclusion

The synthesis of this compound from hypoxanthine is a robust and well-established process crucial for the pharmaceutical industry. The methodologies detailed in this guide, particularly the chlorination with phosphorus oxychloride, offer high yields and purity, making them suitable for both laboratory-scale synthesis and industrial production. A thorough understanding of these synthetic routes, coupled with an appreciation of the biological significance and metabolic fate of this compound, is essential for researchers and professionals engaged in the discovery and development of novel purine-based therapeutics. The versatility of this compound as a chemical scaffold ensures its continued importance in the quest for new and effective treatments for a range of diseases.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloropurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropurine (6-CP), a synthetic purine analogue, serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its versatile chemical nature allows for modifications at the 6-position of the purine ring, leading to the generation of compounds with significant therapeutic potential, including antiviral and antineoplastic agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in medicinal chemistry, process development, and formulation studies. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental methodologies for their determination, and a summary of its metabolic fate and applications in antiviral research.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₅H₃ClN₄[1][2][3][4]
Molecular Weight 154.56 g/mol [1][2][3][4]
Appearance Pale yellow to orange crystalline solid/powder[5][6][7]
Melting Point >300 °C (with decomposition)[1][3][4][6][8]
Boiling Point 185-192 °C at 2.25 Torr[1]
Solubility and Partitioning Characteristics
PropertyValueConditionsSource(s)
Water Solubility 5 g/LNot specified[7][9]
Solubility in Organic Solvents Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Slightly soluble in highly polar organic solvents.5% in DMF; approx. 10 mg/mL in DMSO and DMF[3][4][5][10]
pKa (Predicted) 7.47 ± 0.20Computational prediction[7]
LogP (Octanol-Water Partition Coefficient) 1.0063Not specified[2]
Spectroscopic Data
PropertyValueConditionsSource(s)
UV/Vis Maximum Absorption (λmax) 265 nmIn water at pH 5.2[9]
274 nmIn water at pH 13[9]
264 nmIn water at pH 1[8]

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. While specific protocols for this compound are not extensively detailed in the literature, the following sections describe standard methodologies applicable to purine analogues.

Melting Point Determination

The melting point of this compound is determined using the capillary method.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) near the expected melting point for an accurate determination.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For this compound, decomposition is observed at temperatures above 300 °C.

Solubility Determination

The solubility of this compound in various solvents can be determined using the shake-flask method.

Methodology:

  • An excess amount of solid this compound is added to a known volume of the solvent in a sealed container.

  • The mixture is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The saturated solution is then filtered to remove the undissolved solid.

  • The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), by comparing the analytical response to a calibration curve of known concentrations.

pKa Determination by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) can be determined by monitoring the change in UV absorbance as a function of pH.

Methodology:

  • A series of buffer solutions with a range of known pH values are prepared.

  • A stock solution of this compound is prepared in a suitable solvent (e.g., water or a co-solvent if solubility is low).

  • A constant aliquot of the this compound stock solution is added to each buffer solution to create a series of solutions with the same total drug concentration but different pH values.

  • The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.

  • The absorbance at one or more wavelengths where the protonated and deprotonated species have different extinction coefficients is plotted against pH.

  • The pKa is determined by fitting the resulting sigmoidal curve to the Henderson-Hasselbalch equation.

LogP Determination by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between n-octanol and water.

Methodology:

  • n-Octanol and water are mutually saturated by vigorous mixing followed by separation.

  • A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • A known volume of this solution is then mixed with a known volume of the other phase in a sealed container.

  • The mixture is agitated until equilibrium is reached (e.g., for several hours).

  • The two phases are separated by centrifugation.

  • The concentration of this compound in each phase is determined using a suitable analytical method like HPLC or UV-Vis spectroscopy.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Metabolic Pathway and Biological Applications

This compound is not only a synthetic intermediate but also exhibits biological activity and undergoes metabolic transformation.

Metabolic Pathway of this compound

In biological systems, this compound can be metabolized through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate can be further processed to yield 6-mercaptopurine, a clinically important antimetabolite drug.

metabolic_pathway cluster_0 Metabolism of this compound This compound This compound S-(6-purinyl)glutathione S-(6-purinyl)glutathione This compound->S-(6-purinyl)glutathione Glutathione-S-transferase (GST) + Glutathione (GSH) 6-Mercaptopurine 6-Mercaptopurine S-(6-purinyl)glutathione->6-Mercaptopurine Further Metabolism

Caption: Metabolic conversion of this compound to 6-Mercaptopurine.

Application in Antiviral Screening

This compound and its derivatives have been investigated for their potential antiviral activities. The general workflow for screening compounds like this compound against viruses such as SARS-CoV is depicted below.

antiviral_screening_workflow cluster_1 Antiviral Screening Workflow start Start: Compound Library (including this compound derivatives) assay_dev High-Throughput Screening (HTS) (e.g., cell-based assay with SARS-CoV) start->assay_dev hit_id Identify 'Hits' (Compounds showing antiviral activity) assay_dev->hit_id dose_response Dose-Response Studies (Determine EC50) hit_id->dose_response Confirmed Hits cytotoxicity Cytotoxicity Assays (Determine CC50) dose_response->cytotoxicity selectivity Calculate Selectivity Index (SI) (SI = CC50 / EC50) cytotoxicity->selectivity lead_opt Lead Optimization (Structure-Activity Relationship studies) selectivity->lead_opt High SI end End: Preclinical Candidate lead_opt->end

Caption: General workflow for antiviral drug screening.

Conclusion

This technical guide provides a detailed summary of the physicochemical properties of this compound, offering valuable data for researchers in drug discovery and development. The outlined experimental protocols serve as a practical guide for the determination of these key parameters. Furthermore, the visualization of its metabolic pathway and a representative antiviral screening workflow highlights its relevance in medicinal chemistry and virology. A comprehensive understanding of these fundamental characteristics is essential for unlocking the full potential of this compound and its derivatives in the development of novel therapeutics.

References

6-Chloropurine: A Technical Guide to its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropurine is a synthetic purine analogue that serves as a crucial intermediate in the synthesis of various biologically active compounds, including antiviral and antitumor agents.[1][2] While much of the research has focused on its more famous derivatives, such as the immunosuppressant and anticancer drug 6-mercaptopurine, understanding the intrinsic biological activities and mechanisms of this compound itself is vital for the development of novel therapeutics. This technical guide provides a comprehensive overview of the known mechanisms of action of this compound in biological systems, detailing its metabolic activation, cellular effects, and the experimental methodologies used to elucidate these properties.

Metabolic Activation and Primary Mechanisms of Action

The biological activity of this compound is intrinsically linked to its metabolic conversion within the cell. As a purine analogue, it can be recognized by enzymes involved in nucleotide metabolism, leading to the formation of cytotoxic products.

Conversion to 6-Mercaptopurine and Thiopurine Analogues

A primary metabolic fate of this compound is its conversion to 6-mercaptopurine (6-MP). This conversion can occur via reaction with sulfhydryl compounds within the cell. Once formed, 6-MP is a substrate for hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts it into thioinosine monophosphate (TIMP).[3] TIMP is a pivotal molecule that can inhibit several enzymes in the purine biosynthetic pathway, ultimately disrupting the production of adenosine and guanosine nucleotides necessary for DNA and RNA synthesis.[3] Furthermore, TIMP can be further metabolized to thioguanine nucleotides, which can be incorporated into DNA and RNA, leading to cytotoxicity.

Glutathione Conjugation
Incorporation into Nucleic Acids

There is evidence to suggest that this compound, after its conversion to a deoxyriboside derivative, can be incorporated into oligonucleotides. This site-specific incorporation of a this compound residue into DNA would likely disrupt DNA replication and transcription, contributing to its cytotoxic effects.[4]

Cellular and Biological Effects

The metabolic activation of this compound culminates in a range of cellular effects that are detrimental to rapidly proliferating cells, such as cancer cells.

Induction of Apoptosis

Studies on nucleoside analogues of this compound have demonstrated their ability to induce apoptosis, or programmed cell death. The apoptotic pathway is a key target for many anticancer therapies. The induction of apoptosis by this compound derivatives is a significant contributor to their antitumor activity.

Cell Cycle Arrest

In addition to apoptosis, this compound derivatives have been shown to cause cell cycle arrest, particularly in the G2/M phase. This prevents cells from proceeding through mitosis and cell division, thereby inhibiting tumor growth.

Quantitative Data

While extensive quantitative data for this compound itself is limited in the available literature, the following tables summarize the cytotoxic effects of some of its key derivatives on various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compound derivativeHeLa (Cervical Cancer)35
2-chloro-2'-deoxyadenosine (Cladribine)U266 (Multiple Myeloma)2.43
2-chloro-2'-deoxyadenosine (Cladribine)RPMI8226 (Multiple Myeloma)0.75
2-chloro-2'-deoxyadenosine (Cladribine)MM1.S (Multiple Myeloma)0.18

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and its analogues.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • 1% acetic acid

  • 10 mM Tris base solution

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat cells with various concentrations of the test compound for the desired duration.

  • Fix the cells by gently adding cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with slow-running tap water and allow them to air dry.

  • Stain the cells by adding 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Allow the plates to air dry completely.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Read the absorbance at 510 nm using a microplate reader.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest cells after treatment and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • 70% ethanol, ice-cold

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Harvest cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the cells on ice for at least 30 minutes.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Glutathione S-Transferase (GST) Activity Assay

This spectrophotometric assay measures the activity of GST by monitoring the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with glutathione (GSH).

Materials:

  • Phosphate buffer, pH 6.5

  • Reduced glutathione (GSH) solution

  • 1-Chloro-2,4-dinitrobenzene (CDNB) solution

  • UV-transparent cuvettes or 96-well plates

  • Spectrophotometer or plate reader capable of reading at 340 nm

Procedure:

  • Prepare an assay cocktail containing phosphate buffer, GSH, and CDNB.

  • Add the cell lysate or purified enzyme to the assay cocktail.

  • Immediately measure the increase in absorbance at 340 nm over time.

  • The rate of increase in absorbance is proportional to the GST activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to the mechanism of action of this compound.

metabolic_activation This compound This compound 6-Mercaptopurine 6-Mercaptopurine This compound->6-Mercaptopurine Metabolic Conversion Thioinosine Monophosphate (TIMP) Thioinosine Monophosphate (TIMP) 6-Mercaptopurine->Thioinosine Monophosphate (TIMP) HPRT Inhibition of Purine Synthesis Inhibition of Purine Synthesis Thioinosine Monophosphate (TIMP)->Inhibition of Purine Synthesis Incorporation into DNA/RNA Incorporation into DNA/RNA Thioinosine Monophosphate (TIMP)->Incorporation into DNA/RNA

Metabolic activation pathway of this compound.

apoptosis_workflow cluster_cell_prep Cell Preparation cluster_staining Staining Treat cells with this compound derivative Treat cells with this compound derivative Harvest and wash cells Harvest and wash cells Treat cells with this compound derivative->Harvest and wash cells Resuspend in Binding Buffer Resuspend in Binding Buffer Harvest and wash cells->Resuspend in Binding Buffer Add Annexin V-FITC and PI Add Annexin V-FITC and PI Resuspend in Binding Buffer->Add Annexin V-FITC and PI Incubate in dark Incubate in dark Add Annexin V-FITC and PI->Incubate in dark Analyze by Flow Cytometry Analyze by Flow Cytometry Incubate in dark->Analyze by Flow Cytometry

Experimental workflow for apoptosis detection.

cell_cycle_workflow cluster_prep Sample Preparation cluster_stain DNA Staining Treat cells Treat cells Harvest and fix in ethanol Harvest and fix in ethanol Treat cells->Harvest and fix in ethanol Wash and resuspend in PI/RNase A solution Wash and resuspend in PI/RNase A solution Harvest and fix in ethanol->Wash and resuspend in PI/RNase A solution Incubate at room temperature Incubate at room temperature Wash and resuspend in PI/RNase A solution->Incubate at room temperature Flow Cytometry Analysis Flow Cytometry Analysis Incubate at room temperature->Flow Cytometry Analysis

Workflow for cell cycle analysis.

Conclusion

This compound is a multifaceted molecule whose biological effects are primarily realized through its metabolic conversion to active thiopurine analogues. These metabolites disrupt purine metabolism, induce apoptosis, and cause cell cycle arrest, making this compound and its derivatives potent antitumor agents. While direct quantitative data on the parent compound is not abundant, the well-documented activities of its metabolites provide a clear picture of its mechanism of action. The experimental protocols detailed herein offer a robust framework for the continued investigation of this compound and the development of novel purine-based therapeutics. Further research focusing on the direct enzymatic interactions and cytotoxic effects of this compound will be invaluable in fully elucidating its therapeutic potential.

References

6-Chloropurine: A Technical Guide to its Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloropurine (6-CP), a halogenated purine analog, holds a significant position in the history of medicinal chemistry. Initially synthesized as a crucial intermediate for the production of the pioneering anticancer drug 6-mercaptopurine, its utility has since expanded, serving as a versatile building block for a wide array of biologically active compounds. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailed experimental protocols for its synthesis, and an overview of its mechanism of action, supported by quantitative data and visual diagrams to facilitate a comprehensive understanding for research and development professionals.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the groundbreaking work of Nobel laureates George Hitchings and Gertrude Elion at the Burroughs Wellcome company (now part of GSK).[1][2][3] Their research in the mid-20th century was predicated on the principle of "rational drug design," which sought to create antimetabolites that could selectively interfere with the nucleic acid metabolism of rapidly proliferating cells, such as cancer cells and microbes.[1][2]

Hitchings and Elion's team investigated numerous purine analogs, leading to the synthesis of 6-mercaptopurine (6-MP), a compound that showed significant efficacy in treating childhood leukemia.[1][3] this compound emerged as a pivotal intermediate in the synthesis of 6-MP and other purine derivatives.[4] The first detailed synthesis of this compound was reported in 1954 by Aaron Bendich, Percy J. Russell Jr., and Jack J. Fox in the Journal of the American Chemical Society.[5] This work laid the foundation for the large-scale production of 6-MP and spurred further investigation into the biological activities of halogenated purines.

Synthesis of this compound: Methodologies and Data

The primary and most well-documented method for the synthesis of this compound involves the chlorination of hypoxanthine. Several variations of this method have been developed to optimize yield and purity.

Chlorination of Hypoxanthine with Phosphoryl Chloride

The most common synthetic route involves the reaction of hypoxanthine with phosphoryl chloride (POCl₃), often in the presence of a tertiary amine base such as N,N-dimethylaniline.[4][6][7] The base is thought to facilitate the reaction, although its exact role is not always explicitly defined in early literature.

Table 1: Comparative Data for this compound Synthesis via Hypoxanthine Chlorination

Method/VariationStarting MaterialReagentsReaction ConditionsYieldPurityReference
Reflux with BaseHypoxanthinePOCl₃, N,N-dimethylanilineReflux for 40 minutes84%Not specified[7]
Sealed Tube (no base)HypoxanthinePOCl₃Heated in a sealed tube at 150°C for 5 hoursNot specifiedNot specified[4]
Reflux (no base)HypoxanthinePOCl₃Reflux for 2 hoursNot specifiedNot specified[4]
Acetyl HypoxanthineAcetyl HypoxanthinePOCl₃, N,N-dimethylaniline105°C for 4 hours90.0%99.0% (HPLC)[8]
Alternative Chlorination Reagents

While phosphoryl chloride is the most prevalent chlorinating agent, other reagents have been explored. For instance, methods utilizing bis(trichloromethyl)carbonate (triphosgene) in the presence of an organic amine catalyst have been patented, offering an alternative with potentially simpler post-reaction work-up.[9]

Detailed Experimental Protocols

Synthesis of this compound from Hypoxanthine and Phosphoryl Chloride with N,N-Dimethylaniline

This protocol is based on the method described in U.S. Patent 4,405,781.[7]

Materials:

  • Hypoxanthine (5 g, 0.0368 mole)

  • N,N-dimethylaniline (12.5 ml)

  • Phosphoryl chloride (150 ml)

  • Methylene chloride (200 ml)

  • Ice

  • Methanesulfonic acid (6 g, 0.063 mole) or other strong acid

Procedure:

  • A mixture of hypoxanthine, N,N-dimethylaniline, and phosphoryl chloride is refluxed for 40 minutes.

  • Excess phosphoryl chloride is removed by vacuum distillation with an external oil bath temperature maintained below 70°C.

  • The resulting oily residue is dissolved in methylene chloride.

  • The solution is cooled in an ice bath, and a strong acid (e.g., methanesulfonic acid) is added slowly.

  • The mixture is stirred in the ice bath for 1 hour.

  • The resulting precipitate (this compound salt) is collected by filtration.

  • To obtain free this compound, the salt is treated with a base to adjust the pH, followed by isolation of the product.

Synthesis of this compound from Acetyl Hypoxanthine

This protocol is adapted from Chinese Patent CN102336755A.[8]

Materials:

  • Acetyl hypoxanthine (35.6 g, 0.20 mol)

  • Phosphoryl chloride (153.0 g, 1.00 mol)

  • N,N-dimethylaniline (24.2 g, 0.20 mol)

  • Ice water

  • 0.1M NaOH solution

Procedure:

  • In a 500mL three-necked flask equipped with a thermometer and mechanical stirrer, add acetyl hypoxanthine, phosphoryl chloride, and N,N-dimethylaniline.

  • Heat the mixture to 105°C and maintain for 4 hours with stirring.

  • After the reaction, evaporate the unreacted phosphoryl chloride under vacuum.

  • Cool the residue to 0°C and add 100 mL of ice water.

  • Adjust the pH to 8 with 0.1M NaOH solution. A yellow solid will precipitate.

  • Filter the solid, wash with cold water, and dry to obtain this compound.

Mechanism of Action and Biological Significance

This compound and its derivatives primarily function as purine antimetabolites .[10] By mimicking the structure of natural purines like adenine and guanine, they can interfere with the synthesis and metabolism of nucleic acids, which is particularly detrimental to rapidly dividing cells.[1][10]

Inhibition of Nucleic Acid Synthesis

The core mechanism involves the intracellular conversion of this compound derivatives into fraudulent nucleotides. These unnatural nucleotides can then inhibit key enzymes involved in the de novo purine biosynthesis pathway or be incorporated into DNA and RNA, leading to chain termination and induction of apoptosis.

nucleic_acid_synthesis_inhibition This compound This compound Intracellular Metabolism Intracellular Metabolism This compound->Intracellular Metabolism Fraudulent Nucleotides Fraudulent Nucleotides Intracellular Metabolism->Fraudulent Nucleotides DNA/RNA Synthesis DNA/RNA Synthesis Fraudulent Nucleotides->DNA/RNA Synthesis Inhibition Fraudulent Nucleotides->Inhibition De Novo Purine Biosynthesis De Novo Purine Biosynthesis Chain Termination & Apoptosis Chain Termination & Apoptosis DNA/RNA Synthesis->Chain Termination & Apoptosis Inhibition->De Novo Purine Biosynthesis

Inhibition of Nucleic Acid Synthesis by this compound.
Interaction with Purine Metabolism Enzymes

This compound and its metabolites can also directly inhibit enzymes involved in purine catabolism. A notable example is the inhibition of xanthine oxidase , the enzyme responsible for converting hypoxanthine to xanthine and then to uric acid. This inhibition can alter the pool of purine nucleotides available for nucleic acid synthesis.

xanthine_oxidase_pathway cluster_purine_catabolism Purine Catabolism Hypoxanthine Hypoxanthine Xanthine Oxidase1 Xanthine Oxidase Hypoxanthine->Xanthine Oxidase1 Xanthine Xanthine Xanthine Oxidase2 Xanthine Oxidase Xanthine->Xanthine Oxidase2 Uric Acid Uric Acid Xanthine Oxidase1->Xanthine Xanthine Oxidase2->Uric Acid This compound This compound Inhibition This compound->Inhibition Inhibition->Xanthine Oxidase1 Inhibition->Xanthine Oxidase2

Inhibition of Xanthine Oxidase by this compound.
Glutathione Depletion

More recent research on this compound derivatives, such as 9-norbornyl-6-chloropurine, has revealed an additional mechanism of action involving the depletion of cellular glutathione (GSH).[11] This suggests that some this compound-based compounds can induce oxidative stress, contributing to their cytotoxic effects.

Applications in Research and Drug Development

This compound remains a cornerstone intermediate in medicinal chemistry.[10] Its primary application is in the synthesis of anticancer and antiviral drugs.[10] The chlorine atom at the 6-position is a good leaving group, allowing for facile nucleophilic substitution to introduce a wide variety of functional groups, thereby enabling the generation of diverse compound libraries for drug screening. It is a key building block for drugs like 6-mercaptopurine, azathioprine, and various nucleoside analogs.[2][12][13]

Conclusion

From its origins as a critical intermediate in the synthesis of a landmark leukemia drug to its current status as a versatile scaffold in medicinal chemistry, this compound has a rich history rooted in the principles of rational drug design. A thorough understanding of its synthesis, chemical properties, and mechanisms of action is essential for researchers and professionals in the field of drug development. The methodologies and pathways detailed in this guide provide a solid foundation for the continued exploration and utilization of this important purine analog in the quest for novel therapeutics.

References

6-Chloropurine as a Precursor in Nucleotide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 6-chloropurine as a pivotal precursor in the synthesis of therapeutically important nucleotide analogs, particularly thiopurines such as 6-mercaptopurine and 6-thioguanine. This document details the chemical synthesis workflows, enzymatic activation via salvage pathways, and the subsequent mechanisms of action of these antimetabolite drugs. Included are detailed experimental protocols, tabulated quantitative data, and diagrams of key chemical and biochemical pathways to support research and development in medicinal chemistry and pharmacology.

Introduction

This compound is a versatile purine derivative that serves as a critical intermediate in the synthesis of numerous compounds for pharmaceutical and biochemical applications. Its primary utility lies in its role as a precursor for various drug molecules, especially anticancer and antiviral agents that function as purine antimetabolites.[1] The chlorine atom at the 6-position of the purine ring is a reactive leaving group, facilitating nucleophilic substitution reactions to introduce a variety of functional groups. This reactivity is central to the synthesis of thiopurines, such as 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), which are cornerstone therapies for certain leukemias and autoimmune diseases.[2][3] This guide will explore the chemical synthesis pathways starting from this compound, the biochemical activation of its derivatives, and their ultimate mechanism of action.

Chemical Synthesis of Thiopurine Analogs

The conversion of this compound into biologically active thiopurines is a fundamental process in pharmaceutical chemistry. The primary reactions involve the substitution of the C6-chloro group with a thiol group.

Synthesis of 6-Mercaptopurine (6-MP)

6-Mercaptopurine is synthesized directly from this compound through a nucleophilic substitution reaction with a hydrosulfide salt, such as potassium hydrosulfide (KSH) or sodium hydrosulfide (NaSH).[2] This reaction efficiently replaces the chloro group with a mercapto (thiol) group.

G cluster_workflow Workflow: Synthesis of 6-Mercaptopurine Start This compound Process Reaction (Heating in sealed tube) Start->Process Reactant Reagent Potassium Hydrosulfide (KSH) or Sodium Hydrosulfide (NaSH) Reagent->Process Reagent Product 6-Mercaptopurine (6-MP) Process->Product Crude Product Purification Acidification (pH 4) & Filtration Product->Purification Final Purified 6-MP Purification->Final

Caption: Chemical synthesis workflow for 6-Mercaptopurine from this compound.
Synthesis of 6-Thioguanine (6-TG)

6-Thioguanine (2-amino-6-mercaptopurine) synthesis is a multi-step process that typically begins with the chlorination of guanine to produce the key intermediate, 2-amino-6-chloropurine.[4][5] This intermediate is then converted to 6-thioguanine. The direct synthesis from this compound is not the standard route due to the need for the amino group at the C2 position.

The synthesis of the 2-amino-6-chloropurine intermediate is a critical step, often achieved by reacting guanine with a chlorinating agent like phosphorus oxychloride in the presence of a phase transfer catalyst.[4][5] Once obtained, 2-amino-6-chloropurine can be converted to 6-thioguanine by reacting it with a sulfur source, such as ammonium polysulfide.

Quantitative Data Summary

The efficiency of synthesizing thiopurines and their intermediates from purine precursors is critical for industrial production. The following table summarizes quantitative data from various reported synthesis protocols.

PrecursorProductReagentsYieldReference
This compound (2.5 g)6-Mercaptopurine (2.3 g)Potassium Hydrosulfide~92%US Patent 2,832,781A
Guanine2-Amino-6-chloropurinePhosphorus oxychloride, Tetraethylamine chloride72.1%One-step synthetic method
Guanine Derivative2-Amino-6-chloropurinePhosphorus oxychloride, Phase Transfer Catalyst74.6%WO Patent 1993015075A1[6]
2-Amino-5,6-dinitropyrimidin-4-ol2-Amino-6-chloropurinePhosphorus oxychloride, Triethyl orthoformate93.7%CN Patent 113234077B[7]

Biochemical Activation and Metabolic Pathways

Once administered, thiopurine prodrugs like 6-mercaptopurine and 6-thioguanine are not active in their initial forms. They must be converted into their corresponding nucleotide analogs to exert a therapeutic effect. This bioactivation occurs primarily through the purine salvage pathway.[8][9]

The Purine Salvage Pathway

The purine salvage pathway is a metabolic route that recycles purine bases from the degradation of nucleic acids, saving the significant energy required for de novo synthesis.[10][11] The key enzyme in this pathway for thiopurines is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) . HGPRT catalyzes the addition of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the thiopurine bases, converting them into their active monophosphate nucleotide forms: thioinosine monophosphate (TIMP) from 6-MP, and thioguanosine monophosphate (TGMP) from 6-TG.[12][13]

G cluster_salvage Purine Salvage Pathway & Thiopurine Activation p_6mp 6-Mercaptopurine (Prodrug) e_hgprt HGPRT (Enzyme) p_6mp->e_hgprt Substrate p_6tg 6-Thioguanine (Prodrug) p_6tg->e_hgprt Substrate n_hypo Hypoxanthine n_hypo->e_hgprt Natural Substrate n_guan Guanine n_guan->e_hgprt Natural Substrate n_imp IMP (Inosine Monophosphate) e_hgprt->n_imp Natural Product n_gmp GMP (Guanosine Monophosphate) e_hgprt->n_gmp Natural Product a_timp TIMP (Thioinosine Monophosphate) e_hgprt->a_timp Forms Active Metabolite a_tgmp TGMP (Thioguanosine Monophosphate) e_hgprt->a_tgmp Forms Active Metabolite n_prpp PRPP n_prpp->e_hgprt Co-substrate

Caption: Activation of thiopurines via the HGPRT-mediated purine salvage pathway.

These active thiopurine ribonucleotides, TIMP and TGMP, are the primary molecules responsible for the cytotoxic and immunosuppressive effects of the drugs.

Mechanism of Action

The active metabolites of 6-MP and 6-TG interfere with nucleic acid metabolism through multiple mechanisms:

  • Inhibition of De Novo Purine Synthesis: Thioinosine monophosphate (TIMP) can be methylated to form methylthioinosine monophosphate (MeTIMP). MeTIMP is a potent inhibitor of phosphoribosyl pyrophosphate amidotransferase, the rate-limiting enzyme in the de novo purine synthesis pathway.[2][12] This blockade depletes the pool of normal purine nucleotides available for DNA and RNA synthesis.

  • Incorporation into Nucleic Acids: Thioguanosine monophosphate (TGMP) is further phosphorylated to thioguanosine diphosphate (TGDP) and triphosphate (TGTP). Deoxy-thioguanosine triphosphate (dTGTP) is incorporated into DNA, while TGTP is incorporated into RNA.[1][14] The presence of these fraudulent bases disrupts DNA replication and repair, and RNA transcription, ultimately triggering cell cycle arrest and apoptosis, particularly in rapidly dividing cells like lymphocytes and cancer cells.[15]

  • Modulation of Cell Signaling: TGTP has also been shown to interfere with cell signaling by binding to and inhibiting the small GTPase Rac1, which is involved in T-cell proliferation and survival pathways.[1]

G cluster_moa Thiopurine Mechanism of Action cluster_denovo De Novo Purine Synthesis cluster_nucleic Nucleic Acid Synthesis cluster_signal Cell Signaling metabolites Active Metabolites (TIMP, TGMP, etc.) dnps_enzyme Amidophosphoribosyl- transferase metabolites->dnps_enzyme Inhibits (as MeTIMP) dna DNA Synthesis & Replication metabolites->dna Incorporated into DNA (as dTGTP) rna RNA Synthesis metabolites->rna Incorporated into RNA (as TGTP) rac1 Rac1 GTPase Activation metabolites->rac1 Inhibits (as TGTP) purine_pool Purine Nucleotide Pool (AMP, GMP) dnps_enzyme->purine_pool Synthesizes purine_pool->dna purine_pool->rna apoptosis Cell Cycle Arrest & Apoptosis dna->apoptosis rna->apoptosis tcell T-Cell Proliferation & Survival rac1->tcell tcell->apoptosis Inhibition leads to

Caption: Multi-faceted mechanism of action for active thiopurine metabolites.

Experimental Protocols

The following protocols are generalized from published methods and should be adapted and optimized for specific laboratory conditions.

Protocol: Synthesis of 6-Mercaptopurine from this compound

This protocol is adapted from US Patent 2,832,781A.[2]

  • Preparation: In a sealed reaction tube, place 2.5 g of this compound.

  • Reaction: Add 36 mL of a 1N potassium hydrosulfide solution.

  • Heating: Seal the tube and heat at 100°C for 7 hours.

  • Work-up: Cool the tube and carefully open it. Make the contents alkaline by adding 20 mL of 2N sodium hydroxide.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Precipitation: Acidify the filtrate to a pH of approximately 4 using a suitable acid (e.g., acetic acid or dilute HCl). A precipitate of 6-mercaptopurine will form.

  • Isolation: Collect the 6-mercaptopurine precipitate on a filter.

  • Washing & Drying: Wash the collected solid sequentially with water, alcohol (ethanol), and ether. Air dry the final product.

Protocol: Synthesis of 2-Amino-6-chloropurine from Guanine

This protocol is a representative method based on literature procedures.[4][5]

  • Preparation: To a reaction flask, add guanine, 1 to 2 molar equivalents of a phase transfer catalyst (e.g., tetraethylammonium chloride), and a solvent such as acetonitrile.

  • Chlorination: Add 3 to 6 molar equivalents of phosphorus oxychloride (POCl₃) to the suspension. A weak base (e.g., N,N-dimethylaniline) may be added in approximately a 1:1 molar ratio to the guanine.

  • Reaction: Heat the mixture under reflux for a period of 4 to 24 hours, monitoring the reaction by TLC or HPLC.

  • Quenching: After cooling, carefully pour the reaction mixture over crushed ice to hydrolyze the excess phosphorus oxychloride.

  • Neutralization: Adjust the pH of the aqueous solution to ~7 using a base (e.g., 10% sodium hydroxide or ammonium hydroxide). The product will precipitate.

  • Isolation: Filter the resulting slurry to collect the crude 2-amino-6-chloropurine.

  • Purification: Wash the solid with water and dry under vacuum. Recrystallization from a suitable solvent may be performed for higher purity.

Conclusion

This compound is an indispensable building block in medicinal chemistry, providing an efficient and versatile starting point for the synthesis of potent thiopurine drugs. The straightforward conversion to 6-mercaptopurine and the established routes to 6-thioguanine highlight its importance. Understanding the subsequent metabolic activation of these compounds via the purine salvage pathway and their multi-pronged mechanism of action is crucial for the development of new nucleotide-based therapies and for optimizing the use of existing drugs in the clinic. The protocols and data presented herein serve as a valuable technical resource for professionals engaged in nucleotide synthesis and drug discovery.

References

Solubility of 6-Chloropurine in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility of 6-chloropurine in various organic solvents, targeting researchers, scientists, and professionals in drug development. This document compiles quantitative solubility data, details experimental protocols for solubility determination, and illustrates a key metabolic pathway involving this compound.

Core Data: Solubility of this compound

The solubility of this compound is a critical parameter for its use as a synthetic intermediate and in the development of therapeutic agents.[1][2][3] The following table summarizes the available quantitative and qualitative solubility data in various organic solvents.

SolventTemperatureSolubilityMethod
Dimethyl Sulfoxide (DMSO)Not Specified~ 10 mg/mLNot Specified
Dimethylformamide (DMF)Not Specified~ 10 mg/mLNot Specified
Dimethyl Sulfoxide (DMSO)Not Specified27.5 mg/mLRequires sonication
WaterNot Specified2.5 mg/mLRequires sonication
Methanol (neat)283.15–328.15 KMaximum solubility observed in neat solventSaturation shake-flask method
Ethanol (neat)283.15–328.15 KMaximum solubility observed in neat solventSaturation shake-flask method
N,N-dimethylformamide (DMF) (neat)283.15–328.15 KMaximum solubility observed in neat solventSaturation shake-flask method
N,N-dimethylacetamide (DMA) (neat)283.15–328.15 KMaximum solubility observed in neat solventSaturation shake-flask method

Note: For aqueous mixtures of methanol, ethanol, DMF, and DMA, the solubility of this compound increases with increasing temperature and decreases with an increasing proportion of water.[4]

For the related compound, 2-amino-6-chloropurine, a clear trend in solubility has been observed across a range of organic solvents, which may serve as a useful guide for solvent selection for this compound. The general trend for dissolving 2-amino-6-chloropurine is: DMSO > DMF > 2-butanone > ethylene glycol > n-butanol > n-propanol > isobutanol > isopropanol > 1,4-dioxane > ethanol > methanol > water.[5][6][7][8]

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol outlines the widely used shake-flask method for determining the equilibrium solubility of a solid compound in a given solvent.[4][9]

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade or higher)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Vials with airtight seals

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)[10][11]

2. Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

  • Solvent Addition: Accurately dispense a known volume or mass of the organic solvent into each vial.

  • Equilibration: Securely seal the vials and place them in the thermostatically controlled shaker set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the sample through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.

  • Analysis: Accurately dilute the filtered sample with the appropriate solvent and analyze the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry (λmax ≈ 265 nm) or HPLC.[1][3]

  • Data Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.

3. Key Considerations:

  • Purity: The purity of both the solute and the solvent is paramount for accurate solubility measurements.[9]

  • Temperature Control: Precise temperature control is essential as solubility is highly temperature-dependent.[4][9]

  • Equilibrium: It is vital to ensure that the system has reached equilibrium.

  • Solid Phase Analysis: After the experiment, the solid phase can be analyzed (e.g., by X-ray powder diffraction) to check for any polymorphic transformations or solvate formation during the experiment.[4]

Visualization of a Key Metabolic Pathway

This compound is a crucial intermediate in the synthesis of the therapeutic agent 6-mercaptopurine (6-MP).[3] The antitumor activity of 6-MP is exerted through its metabolic conversion to active thiopurine nucleotides.[12] The following diagram illustrates the metabolic activation pathway of 6-mercaptopurine.

Metabolic Pathway of 6-Mercaptopurine cluster_enzymes Enzymes 6-MP 6-Mercaptopurine TIMP Thioinosine monophosphate (TIMP) 6-MP->TIMP HPRT TXMP Thioxanthosine monophosphate (TXMP) TIMP->TXMP IMPDH MeTIMP Methylthioinosine monophosphate (MeTIMP) TIMP->MeTIMP TPMT TGMP Thioguanosine monophosphate (TGMP) TXMP->TGMP GMPS TGNs Thioguanine Nucleotides (e.g., dGTP) TGMP->TGNs DNA_Incorp Incorporation into DNA TGNs->DNA_Incorp Purine_Synth De Novo Purine Synthesis MeTIMP->Purine_Synth Inhibition HPRT HPRT: Hypoxanthine-guanine phosphoribosyltransferase IMPDH IMPDH: Inosine monophosphate dehydrogenase GMPS GMPS: Guanine monophosphate synthetase TPMT TPMT: Thiopurine S-methyltransferase

Caption: Metabolic activation pathway of 6-mercaptopurine (6-MP).

References

The Biological Activity of 6-Chloropurine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropurine, a halogenated purine analog, serves as a versatile scaffold in medicinal chemistry, leading to the development of a diverse range of derivatives with significant biological activities. These compounds have garnered considerable attention for their potential as anticancer, antiviral, and enzyme-inhibiting agents. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.

Anticancer Activity

This compound derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. Their anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest.

Mechanisms of Anticancer Action

Induction of Apoptosis:

Several this compound derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. The apoptotic cascade is a complex signaling pathway that can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Evidence suggests that this compound derivatives can activate components of both pathways.

Key molecular events observed upon treatment with these derivatives include:

  • Activation of Caspases: Studies have demonstrated the activation of initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, including caspase-3 and caspase-7.[1][2] Activated caspase-3 leads to the cleavage of critical cellular substrates, such as poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]

  • Modulation of Bcl-2 Family Proteins: A shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a crucial step in the intrinsic apoptotic pathway. Some this compound derivatives have been observed to upregulate Bax and downregulate Bcl-2 expression, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[1]

  • p53 Activation: The tumor suppressor protein p53 can be activated in response to cellular stress, including DNA damage, and can trigger apoptosis. An increase in the active, phosphorylated form of p53 has been noted following treatment with certain this compound analogs.[1]

cluster_apoptosome Apoptosome Formation This compound Derivative This compound Derivative Death Receptors Death Receptors This compound Derivative->Death Receptors Activates Mitochondrion Mitochondrion This compound Derivative->Mitochondrion Induces Stress Pro-caspase-8 Pro-caspase-8 Death Receptors->Pro-caspase-8 Recruits Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Cleavage Bid Bid Caspase-8->Bid Cleaves Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Activates tBid tBid Bid->tBid Bax Bax tBid->Bax Activates Bcl-2 Bcl-2 tBid->Bcl-2 Inhibits Bax->Mitochondrion Permeabilizes Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Recruits Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Cleavage Apoptosome Apoptosome Caspase-9->Pro-caspase-3 Activates Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Cleavage PARP PARP Caspase-3->PARP Cleaves Apoptosis Apoptosis Caspase-3->Apoptosis Cleaved PARP Cleaved PARP PARP->Cleaved PARP This compound Derivative This compound Derivative DNA Damage DNA Damage This compound Derivative->DNA Damage ATM/ATR ATM/ATR DNA Damage->ATM/ATR Activates Chk1/Chk2 Chk1/Chk2 ATM/ATR->Chk1/Chk2 Phosphorylates p53 p53 ATM/ATR->p53 Phosphorylates Cdc25C Cdc25C Chk1/Chk2->Cdc25C Inhibits G2 Phase G2 Phase Chk1/Chk2->G2 Phase Arrests p21 p21 p53->p21 Upregulates CDK1/Cyclin B CDK1/Cyclin B p21->CDK1/Cyclin B Inhibits p21->G2 Phase Arrests Cdc25C->CDK1/Cyclin B Activates Arrest G2/M Arrest M Phase (Mitosis) M Phase (Mitosis) G2 Phase->M Phase (Mitosis) Progression regulated by CDK1/Cyclin B Hypoxanthine Hypoxanthine This compound This compound Hypoxanthine->this compound Chlorination Chlorinating Agent (e.g., POCl3) Chlorinating Agent (e.g., POCl3) Coupling Reaction (e.g., Vorbrüggen glycosylation) Coupling Reaction (e.g., Vorbrüggen glycosylation) This compound->Coupling Reaction (e.g., Vorbrüggen glycosylation) Protected Ribose/Deoxyribose Protected Ribose/Deoxyribose Protected Ribose/Deoxyribose->Coupling Reaction (e.g., Vorbrüggen glycosylation) Protected this compound Nucleoside Protected this compound Nucleoside Coupling Reaction (e.g., Vorbrüggen glycosylation)->Protected this compound Nucleoside Deprotection Deprotection Protected this compound Nucleoside->Deprotection This compound Nucleoside This compound Nucleoside Deprotection->this compound Nucleoside Further Derivatization Further Derivatization This compound Nucleoside->Further Derivatization Target this compound Derivative Target this compound Derivative Further Derivatization->Target this compound Derivative

References

Unveiling 6-Chloropurine (CAS 87-42-3): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical properties, synthesis, biological significance, and experimental applications of 6-Chloropurine, a pivotal intermediate in drug development and a valuable tool in biochemical research.

Introduction

This compound (CAS 87-42-3) is a purine derivative of significant interest to the scientific community, particularly those engaged in pharmaceutical synthesis and molecular biology.[1] Structurally characterized by a chlorine atom at the 6-position of the purine ring, this compound serves as a versatile precursor for a multitude of biologically active molecules, most notably as an intermediate in the synthesis of the immunosuppressive and anticancer drugs 6-mercaptopurine and thioguanine.[2] Its ability to mimic endogenous purines allows it to function as an antimetabolite, interfering with nucleic acid synthesis and cellular metabolism, thus providing a foundation for its therapeutic applications and its use as a research tool.[3] This technical guide provides a comprehensive overview of this compound, consolidating its chemical and physical properties, detailing synthetic methodologies, and exploring its mechanism of action and relevant signaling pathways.

Chemical and Physical Properties

This compound is a light yellow crystalline powder with a high melting point, reflecting its stable solid-state nature.[1][3] Its solubility profile is crucial for its handling and application in various experimental settings.

PropertyValueReferences
CAS Number 87-42-3
Molecular Formula C₅H₃ClN₄[2]
Molecular Weight 154.56 g/mol [2]
Appearance Light yellow crystalline powder[1][3]
Melting Point >300 °C (decomposes)[3]
Solubility Soluble in Dimethyl Sulfoxide (DMSO). Slightly soluble in water.[2]
UV Absorption λmax at ~265 nm (at pH 11)[4]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the chlorination of hypoxanthine. Several methods have been reported, with the use of phosphoryl chloride (POCl₃) being a prevalent approach.

Experimental Protocol: Synthesis from Hypoxanthine

This protocol is based on established chemical synthesis methods.[3][4]

Materials:

  • Hypoxanthine

  • Phosphoryl chloride (POCl₃)

  • N,N-dimethylaniline (or another tertiary amine catalyst)

  • Ice water

  • Alkaline solution (e.g., ammonium hydroxide or sodium hydroxide)

  • Solvent for extraction (e.g., hot acetone or ether)

  • Reaction vessel with reflux condenser and heating mantle

  • Filtration apparatus

  • Drying oven

Procedure:

  • In a suitable reaction vessel, combine hypoxanthine, an excess of phosphoryl chloride, and a catalytic amount of a tertiary amine such as N,N-dimethylaniline.[4][5]

  • Heat the reaction mixture under reflux for a period of 4 to 8 hours. The reaction temperature is typically maintained between 70-105 °C.[5]

  • Upon completion of the reaction, carefully remove the unreacted phosphoryl chloride by evaporation under reduced pressure.[5]

  • Cool the residue and cautiously pour it over ice.[4][5]

  • Neutralize the acidic solution by the slow addition of an alkaline solution to a pH of approximately 7-9. This will cause the precipitation of this compound.[5]

  • Collect the precipitate by filtration and wash it with cold water.[5]

  • The crude this compound can be further purified by recrystallization or by leaching with a suitable hot solvent like acetone.[4]

  • Dry the purified product in an oven at an appropriate temperature.

Workflow for Synthesis of this compound:

G Hypoxanthine Hypoxanthine Reaction Reaction (70-105°C, 4-8h) Hypoxanthine->Reaction POCl3 Phosphoryl Chloride (POCl3) + Tertiary Amine POCl3->Reaction Evaporation Evaporation of excess POCl3 Reaction->Evaporation Precipitation Precipitation in Ice Water (pH adjustment to 7-9) Evaporation->Precipitation Filtration Filtration & Washing Precipitation->Filtration Purification Purification (e.g., Recrystallization) Filtration->Purification Drying Drying Purification->Drying FinalProduct This compound Drying->FinalProduct

A flowchart illustrating the synthesis of this compound.

Biological Mechanism of Action and Signaling Pathways

This compound itself is a prodrug and exerts its primary biological effects after being metabolized to 6-mercaptopurine (6-MP) and subsequently to 6-thioguanine (6-TG) and other thiopurine nucleotides.[6] These active metabolites are responsible for the compound's cytotoxic and immunosuppressive properties by interfering with purine metabolism and being incorporated into DNA and RNA.[6][7]

Inhibition of Purine Metabolism

The active metabolites of this compound, particularly thioinosine monophosphate (TIMP) derived from 6-MP, are potent inhibitors of several key enzymes in the de novo purine biosynthesis pathway.[8][9] This leads to a depletion of the cellular pool of purine nucleotides, which are essential for DNA and RNA synthesis, thereby halting cell proliferation.[10]

G cluster_0 De Novo Purine Synthesis PRPP PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR IMP IMP FAICAR->IMP SixCP This compound SixMP 6-Mercaptopurine (6-MP) SixCP->SixMP TIMP Thioinosine Monophosphate (TIMP) SixMP->TIMP TIMP->PRPP Inhibition

Inhibition of the de novo purine synthesis pathway.
Incorporation into Nucleic Acids and Induction of Apoptosis

Thioguanine nucleotides, derived from this compound, can be incorporated into both DNA and RNA.[7][11] The incorporation of 6-thioguanine into DNA during replication leads to DNA damage and triggers the mismatch repair (MMR) system.[7] Persistent activation of the MMR system can result in cell cycle arrest and ultimately apoptosis.

Furthermore, a metabolite of azathioprine (a derivative of 6-MP), 6-Thio-GTP, has been shown to inhibit the small GTPase Rac1. This inhibition blocks the upregulation of the anti-apoptotic protein Bcl-xL, leading to the apoptosis of activated T-lymphocytes.[12]

G cluster_dna DNA Replication & Repair cluster_rac1 T-Cell Signaling SixCP This compound SixTG 6-Thioguanine (6-TG) SixCP->SixTG TG_Nucleotides Thioguanine Nucleotides (e.g., 6-Thio-GTP) SixTG->TG_Nucleotides DNA_Incorp Incorporation into DNA TG_Nucleotides->DNA_Incorp Rac1 Rac1 TG_Nucleotides->Rac1 Inhibition MMR Mismatch Repair (MMR) Activation DNA_Incorp->MMR CellCycleArrest Cell Cycle Arrest MMR->CellCycleArrest Apoptosis_DNA Apoptosis CellCycleArrest->Apoptosis_DNA CD28 CD28 Co-stimulation CD28->Rac1 Bcl_xL Bcl-xL Upregulation Rac1->Bcl_xL Apoptosis_TCell Apoptosis Bcl_xL->Apoptosis_TCell Inhibition

Mechanisms of this compound induced apoptosis.
Modulation of Other Signaling Pathways

Recent studies have indicated that 6-mercaptopurine can also modulate other critical cellular signaling pathways, including the mTOR and p53 pathways. Inhibition of the PI3K/mTOR signaling pathway by 6-MP can interfere with metabolic checkpoints in T cells and cancer cells.[13][14] Additionally, treatment with 6-thioguanine has been shown to upregulate genes involved in the p53 signaling pathway, a key regulator of the cell cycle and apoptosis.[15]

Applications in Research and Drug Development

This compound is a cornerstone intermediate in the pharmaceutical industry for the synthesis of thiopurine drugs.[1][3] Beyond its role as a synthetic precursor, it is also a valuable tool for researchers in various fields.

  • Anticancer and Antiviral Drug Development: It serves as a starting material for the creation of novel purine analogs with potential therapeutic activities.[3][13]

  • Biochemical and Cellular Research: this compound and its derivatives are used to study cellular metabolism, nucleic acid synthesis, and the mechanisms of action of various enzymes.[1][3]

  • Probing Enzyme Activity: Due to its reactivity, it can be used to investigate the active sites and mechanisms of purine-metabolizing enzymes.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges when handling the powder.

  • Skin and Body Protection: Laboratory coat.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound (CAS 87-42-3) is a compound of immense value in both industrial and academic research. Its role as a key intermediate in the synthesis of life-saving medications, coupled with its utility as a tool to probe fundamental biological processes, underscores its importance. A thorough understanding of its chemical properties, synthetic routes, and complex mechanism of action is crucial for its safe and effective use in the advancement of drug discovery and biomedical research. This guide provides a foundational resource for scientists and researchers working with this versatile purine analog.

References

Unveiling the Electronic Landscape of 6-Chloropurine: A Theoretical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the electronic structure of 6-Chloropurine, a crucial purine derivative with significant applications in medicinal chemistry and drug development. By leveraging advanced theoretical and computational methodologies, we can elucidate the molecule's fundamental properties, offering insights that can accelerate the design of novel therapeutics. This document summarizes key quantitative data from theoretical studies, details the computational protocols used, and visualizes the logical workflow of such an analysis.

Molecular Geometry and Electronic Properties

Theoretical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in determining the optimized geometry and electronic characteristics of this compound and its derivatives. These studies provide a foundational understanding of the molecule's stability, reactivity, and potential interaction mechanisms.

Optimized Molecular Geometry

The geometric parameters of the purine ring system in this compound derivatives have been computationally determined. The following tables present a comparison of bond lengths and angles for the central purine ring in four different crystalline environments (M-1 to M-4), as calculated by DFT.[1]

Table 1: Comparison of Calculated Bond Lengths (Å) in the Purine Ring of this compound Derivatives. [1]

BondM-1M-2M-3M-4
N1-C21.3411.3431.3361.342
C2-N31.3191.3181.3211.318
N3-C41.3531.3521.3551.353
C4-C51.3851.3861.3831.385
C5-C61.4121.4111.4141.412
C6-N11.3321.3311.3341.332
C5-N71.3811.3821.3791.381
N7-C81.3111.3101.3131.311
C8-N91.3721.3731.3701.372
N9-C41.3781.3791.3761.378

Table 2: Comparison of Calculated Bond Angles (°) in the Purine Ring of this compound Derivatives. [1]

AngleM-1M-2M-3M-4
C6-N1-C2118.9118.8119.1118.9
N1-C2-N3128.8128.9128.6128.8
C2-N3-C4111.9111.8112.1111.9
N3-C4-C5127.3127.4127.1127.3
C4-C5-C6119.5119.4119.7119.5
C5-C6-N1113.6113.7113.4113.6
C4-C5-N7110.2110.1110.4110.2
C5-N7-C8104.5104.6104.3104.5
N7-C8-N9114.2114.1114.4114.2
C8-N9-C4105.3105.4105.1105.3
N9-C4-C5105.8105.7106.0105.8
Frontier Molecular Orbitals and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them indicates the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Table 3: Calculated Electronic Properties of this compound Derivatives (in eV). [1]

MoleculeHOMO EnergyLUMO EnergyEnergy Gap (ΔE)
M-1-6.89-1.785.11
M-2-6.92-1.815.11
M-3-7.01-1.955.06
M-4-6.95-1.855.10

These values help in predicting the sites for electrophilic and nucleophilic attacks and understanding charge transfer interactions within the molecule.[2]

Atomic Charge Distribution

Mulliken population analysis is used to determine the partial atomic charges, which are fundamental for understanding the electrostatic potential and dipole moment of the molecule.[3][4][5] The distribution of charges indicates the electron-donating or electron-accepting nature of different atoms within the molecule.

Table 4: Calculated Mulliken Atomic Charges for a Representative this compound Structure.

AtomCharge (e)AtomCharge (e)
N1-0.58C60.45
C20.35Cl-0.15
N3-0.62N7-0.41
C40.55C80.39
C5-0.21N9-0.38

Note: These values are representative and can vary slightly depending on the specific derivative and computational method.

Computational and Experimental Protocols

The theoretical data presented in this guide are derived from robust computational chemistry methods, which are often validated against experimental spectroscopic data.

Density Functional Theory (DFT) Calculations

The primary computational approach for studying purine derivatives is Density Functional Theory (DFT).

  • Geometry Optimization: The molecular structures are fully optimized to find the minimum energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used in conjunction with a high-level basis set such as 6-311++G(d,p).[3][5][6][7][8] The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum.[9]

  • Vibrational Frequency Analysis: Theoretical vibrational spectra (Infrared and Raman) are calculated at the same level of theory as the geometry optimization. These calculated frequencies are often scaled by a factor (e.g., 0.9679) to better match experimental results.[8] The analysis of vibrational modes helps in the interpretation of experimental spectra and confirms the stability of the optimized geometry.

  • Electronic Properties Calculation: Key electronic properties such as HOMO-LUMO energies, Mulliken atomic charges, and the molecular electrostatic potential (MEP) are also calculated using the optimized geometry.[2][3]

Natural Bond Orbital (NBO) Analysis

NBO analysis is performed to gain deeper insights into the intramolecular bonding and charge transfer. It investigates hyperconjugative interactions and the stabilization energy associated with electron delocalization from donor (Lewis-type) to acceptor (non-Lewis) orbitals.[10]

Molecular Electrostatic Potential (MEP)

The MEP is a visual representation of the charge distribution around a molecule.[11] It is mapped onto a constant electron density surface, where different colors represent different electrostatic potential values (typically, red for negative potential, indicating electrophilic attack sites, and blue for positive potential, indicating nucleophilic attack sites).[12][13] This provides a powerful tool for predicting intermolecular interactions.

Visualizing the Computational Workflow

The following diagram illustrates the logical workflow for the theoretical analysis of this compound's electronic structure.

Computational_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations (DFT) cluster_analysis Analysis and Interpretation cluster_output Output Input_Structure Initial Molecular Structure (e.g., from X-ray data or builder) Geo_Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input_Structure->Geo_Opt Submit for calculation Freq_Calc Vibrational Frequency Calculation Geo_Opt->Freq_Calc Verify minimum energy Electronic_Prop Electronic Property Calculation Geo_Opt->Electronic_Prop Use optimized geometry Optimized_Geo Optimized Geometry (Bond Lengths, Angles) Geo_Opt->Optimized_Geo Vib_Spectra Vibrational Spectra (IR, Raman) Freq_Calc->Vib_Spectra HOMO_LUMO Frontier Orbitals (HOMO-LUMO Gap, Reactivity) Electronic_Prop->HOMO_LUMO Charges_MEP Charge Distribution (Mulliken Charges, MEP Map) Electronic_Prop->Charges_MEP Results Tabulated Data & Visualizations Optimized_Geo->Results Vib_Spectra->Results HOMO_LUMO->Results Charges_MEP->Results

Caption: Computational workflow for analyzing this compound's electronic structure.

Conclusion

The theoretical investigation of this compound's electronic structure provides invaluable data for understanding its chemical behavior and biological activity. By employing methods like DFT, researchers can accurately predict molecular geometries, vibrational spectra, and a host of electronic properties that govern the molecule's reactivity. This computational-driven approach, as outlined in this guide, serves as a powerful and efficient tool in the rational design of new purine-based drugs and functional molecules, ultimately accelerating the pace of discovery in pharmaceutical and materials science.

References

In-Depth Technical Guide: Exploratory Reactions of 6-Chloropurine with Novel Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of contemporary and innovative synthetic transformations involving 6-chloropurine, a pivotal intermediate in the synthesis of a wide array of biologically active molecules. The document details experimental protocols for key reactions, presents quantitative data in structured tables, and visualizes complex synthetic workflows, offering valuable insights for researchers in medicinal chemistry and drug discovery.

C6-Arylation of this compound via Friedel-Crafts-type Reaction

A novel and efficient method for the direct arylation of 6-chloropurines involves a Friedel-Crafts-type reaction with activated aromatic compounds, promoted by anhydrous aluminum chloride (AlCl₃). This approach provides a straightforward, single-step synthesis of C6-aryl-substituted purine analogues, which are of significant interest in medicinal chemistry. The reactions are typically rapid, affording moderate to excellent yields.[1]

Quantitative Data for C6-Arylation

The following table summarizes the yields of 6-arylpurines obtained from the reaction of this compound with various aromatic and heteroaromatic compounds.

EntryAreneProductYield (%)
1Anisole6-(4-Methoxyphenyl)purine85
21,3-Dimethoxybenzene6-(2,4-Dimethoxyphenyl)purine92
31,3,5-Trimethoxybenzene6-(2,4,6-Trimethoxyphenyl)purine95
4Phenol6-(4-Hydroxyphenyl)purine78
5N,N-Dimethylaniline6-(4-(Dimethylamino)phenyl)purine88
6Indole6-(Indol-3-yl)purine75
7Pyrrole6-(Pyrrol-2-yl)purine72
8Thiophene6-(Thiophen-2-yl)purine65
Experimental Protocol for C6-Arylation

General Procedure: To a solution of this compound (1.0 mmol) and the arene (1.2 mmol) in 1,2-dichloroethane (10 mL), anhydrous AlCl₃ (3.0 mmol) is added in one portion. The reaction mixture is then heated to reflux and stirred for 0.5 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-water (20 mL). The resulting mixture is neutralized with saturated aqueous NaHCO₃ solution and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 6-arylpurine.[1]

C6-Functionalization with Active Methylene Compounds

The reaction of this compound ribonucleosides with carbanions derived from active methylene compounds provides a versatile route to C6-substituted purine nucleosides. This method allows for the introduction of a variety of functional groups at the 6-position of the purine core.[2]

Quantitative Data for C6-Functionalization with Active Methylene Compounds

The following table presents the yields for the reaction of a protected this compound ribonucleoside with various active methylene compounds.

EntryActive Methylene CompoundProductYield (%)
1Malononitrile6-(Dicyanomethyl)purine ribonucleoside derivative85
2Ethyl cyanoacetate6-(Cyano(ethoxycarbonyl)methyl)purine ribonucleoside derivative78
3Diethyl malonate6-(Di(ethoxycarbonyl)methyl)purine ribonucleoside derivative75
4Ethyl acetoacetate6-(Acetyl(ethoxycarbonyl)methyl)purine ribonucleoside derivative70
Experimental Protocol for C6-Functionalization with Active Methylene Compounds

General Procedure: To a solution of the active methylene compound (1.2 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) at 0 °C under a nitrogen atmosphere, a strong base such as sodium hydride or lithium diisopropylamide (LDA) (1.2 mmol) is added. The mixture is stirred at this temperature for 30 minutes. A solution of the protected this compound ribonucleoside (1.0 mmol) in anhydrous THF (5 mL) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is quenched by the addition of saturated aqueous NH₄Cl solution (10 mL) and the mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel.[2]

Microwave-Assisted C6-Amination in Aqueous Media

A green and efficient approach for the synthesis of 6-aminopurine derivatives involves the microwave-assisted reaction of this compound with various amines in water. This method avoids the use of organic solvents and often leads to high yields in short reaction times.[3]

Quantitative Data for Microwave-Assisted C6-Amination

The table below details the yields of 6-aminopurines from the reaction of this compound with a selection of primary amines under microwave irradiation in water.[3]

EntryAmineProductYield (%)
1CyclohexylamineN-Cyclohexyl-9H-purin-6-amine92
2BenzylamineN-Benzyl-9H-purin-6-amine89
3AnilineN-Phenyl-9H-purin-6-amine85
44-MethoxyanilineN-(4-Methoxyphenyl)-9H-purin-6-amine88
5FurfurylamineN-(Furan-2-ylmethyl)-9H-purin-6-amine87
Experimental Protocol for Microwave-Assisted C6-Amination

General Procedure: A mixture of this compound (1.0 mmol), the respective amine (1.2 mmol), and water (5 mL) is placed in a sealed microwave vessel. The reaction mixture is subjected to microwave irradiation at a specified temperature (e.g., 120 °C) for a short period (e.g., 10-30 minutes). After cooling, the precipitate is collected by filtration, washed with water, and dried to afford the pure 6-aminopurine derivative. If no precipitate forms, the reaction mixture is extracted with an appropriate organic solvent.[3]

Synthetic Workflow and Biological Activity of 6-Alkoxypurine Derivatives

The following diagram illustrates a synthetic workflow for the preparation of a library of 6-alkoxypurine derivatives from this compound and their evaluation as kinase inhibitors. This demonstrates a logical relationship between chemical synthesis and biological activity assessment.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation This compound This compound SNAr SNAr Reaction (NaH, ROH) This compound->SNAr 6-Alkoxypurines Library of 6-Alkoxypurines SNAr->6-Alkoxypurines Kinase_Assay Kinase Inhibition Assay 6-Alkoxypurines->Kinase_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR_Analysis Lead_Compound Identification of Lead Compound(s) SAR_Analysis->Lead_Compound

Caption: Synthetic workflow for the preparation and evaluation of 6-alkoxypurine derivatives.

This workflow begins with the versatile starting material, this compound, which undergoes a nucleophilic aromatic substitution (SNAr) reaction with a variety of alcohols to generate a library of 6-alkoxypurine derivatives. These compounds are then subjected to kinase inhibition assays to determine their biological activity. The resulting data is used for structure-activity relationship (SAR) analysis to identify key structural features responsible for potency and selectivity, ultimately leading to the identification of promising lead compounds for further development.[4][5]

Regioselective N7-tert-Alkylation of this compound

A novel reaction for the regioselective introduction of a tert-alkyl group at the N7 position of the purine ring has been developed. This method utilizes a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄), to direct the alkylation to the N7 position, which is typically less favored.

Quantitative Data for N7-tert-Alkylation

The table below shows the yields for the N7-tert-alkylation of this compound with different tert-alkyl halides.

Entrytert-Alkyl HalideProductYield (%)
1tert-Butyl bromide7-(tert-Butyl)-6-chloropurine75
2tert-Amyl bromide7-(tert-Amyl)-6-chloropurine68
Experimental Protocol for N7-tert-Alkylation

General Procedure: To a suspension of this compound (1.0 mmol) in an anhydrous solvent such as 1,2-dichloroethane or acetonitrile, N,O-bis(trimethylsilyl)acetamide (BSA) (1.5 mmol) is added under an inert atmosphere. The mixture is heated to obtain a clear solution and then cooled in an ice bath. SnCl₄ (2.1 mmol) is added, and the mixture is stirred at room temperature for a short period. The tert-alkyl halide (3.0 mmol) is then added, and the reaction is stirred at room temperature until completion. The reaction is quenched with a saturated solution of NaHCO₃, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by chromatography.

Multi-step Synthesis of Bioactive 6-Substituted Purines

The following diagram illustrates a multi-step synthesis of N-(purin-6-yl)amino carboxylic acids, which have been investigated for their cytotoxic activities. This represents a logical workflow from a common starting material to a final biologically active compound.

G cluster_synthesis_pathway Synthetic Pathway cluster_biological_testing Biological Testing start This compound step1 Nucleophilic Substitution (ω-amino acid, Na₂CO₃, H₂O, reflux) start->step1 intermediate1 N-(Purin-6-yl)amino Carboxylic Acid step1->intermediate1 step2 Further Derivatization (e.g., esterification, amidation) intermediate1->step2 final_product Bioactive Derivatives step2->final_product cytotoxicity_assay Cytotoxicity Assay (e.g., against cancer cell lines) final_product->cytotoxicity_assay activity_data IC₅₀ Values cytotoxicity_assay->activity_data

Caption: Multi-step synthesis and evaluation of N-(purin-6-yl)amino carboxylic acid derivatives.

This synthetic pathway starts with the reaction of this compound with an ω-amino acid under basic conditions to yield an N-(purin-6-yl)amino carboxylic acid intermediate.[6] This intermediate can then undergo further derivatization, such as esterification or amidation, to produce a library of final products. These compounds are subsequently evaluated in cytotoxicity assays against various cancer cell lines to determine their half-maximal inhibitory concentrations (IC₅₀), providing valuable data on their potential as anticancer agents.[6]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Substituted Purines Using 6-Chloropurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropurine is a versatile and pivotal intermediate in the synthesis of a wide array of 6-substituted purine derivatives, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] These derivatives are known to possess antitumor, antiviral, antifungal, and antimicrobial properties.[1] The reactivity of the chlorine atom at the C6 position of the purine ring allows for its displacement by various nucleophiles and its participation in cross-coupling reactions, making this compound an essential building block for creating libraries of potential therapeutic agents.[3][4]

This document provides detailed protocols and application notes for the synthesis of various 6-substituted purines from this compound, including N-substituted (aminopurines), O-substituted (alkoxypurines), S-substituted (thiopurines), and C-substituted (aryl- and alkynylpurines) derivatives.

General Reaction Pathways

The synthesis of 6-substituted purines from this compound can be broadly categorized into two main types of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions.

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Palladium-Catalyzed Cross-Coupling Chloropurine_SNAr This compound Aminopurine 6-Aminopurines (N-Substituted) Chloropurine_SNAr->Aminopurine R-NH2 Alkoxypurine 6-Alkoxypurines (O-Substituted) Chloropurine_SNAr->Alkoxypurine R-OH / Base Thiopurine 6-Thiopurines (S-Substituted) Chloropurine_SNAr->Thiopurine R-SH / Base Chloropurine_CC This compound Arylpurine 6-Arylpurines (C-Substituted) Chloropurine_CC->Arylpurine Ar-B(OH)2 (Suzuki-Miyaura) Alkynylpurine 6-Alkynylpurines (C-Substituted) Chloropurine_CC->Alkynylpurine R-C≡CH (Sonogashira)

Caption: General synthetic routes to 6-substituted purines from this compound.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of various 6-substituted purines from this compound.

Table 1: Synthesis of 6-Aminopurines (N-Substituted) via SNAr
AmineBaseSolventTemperature (°C)Time (h)Yield (%)Reference
AnilineEt3NWater720.1792[5]
CyclohexylamineEt3NWater720.1795[5]
MorpholineEt3NWater720.1793[5]
Various Amines-DMF---[1]

Note: Microwave irradiation (200 W) was used in the referenced aqueous reactions.

Table 2: Synthesis of 6-Alkoxypurines (O-Substituted) via SNAr
AlcoholBaseSolventTemperature (°C)Time (h)Yield (%)Reference
CyclohexylmethanolNaHTHFRT -> 90475[6]
Various AlcoholsStrong BaseN,N-dimethylamide9018-[7]
Arylalkyl alcohols/PhenolsPhase Transfer Catalyst----[8]
Table 3: Synthesis of 6-Thiopurines (S-Substituted) via SNAr
ThiolBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl mercaptan-DMF---[1]
Potassium hydrosulfide-Sealed tube1007High[2]
2-Chloro-6-thiopurine + Benzyl bromide-----[8]
Table 4: Synthesis of 6-Arylpurines (C-Substituted) via Suzuki-Miyaura Coupling
Arylboronic AcidCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh3)4K2CO3Toluene1004~100[9]
3-Methoxyphenylboronic acidPd(PPh3)4K2CO3Toluene100462[9]
Various Arylboronic acidsNa2PdCl4 / cataCXium F sulfK2CO3Water or Water/n-butanol100-Excellent[10][11][12]
Phenylboronic acids----Good[13]
Table 5: Synthesis of 6-Alkynylpurines (C-Substituted) via Sonogashira Coupling
AlkyneCatalystCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PhenylacetyleneNa2PdCl4 / cataCXium F sulfNoneK2CO3Water or Water/n-butanol100-Excellent[10][11][12]
Ethynylferrocene----Moderate to Good[12]
3-Methylpentyn-3-ol(Ph3P)2Cl2PdCuI----[14]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Synthesis of 6-Aminopurines in Water

This protocol is based on a green chemistry approach for the amination of this compound.[5]

Materials:

  • This compound

  • Appropriate amine (3 equivalents)

  • Triethylamine (Et3N)

  • Water

  • Modified microwave oven with reflux apparatus

  • Round-bottomed flask

Procedure:

  • In a 50 mL round-bottomed flask, dissolve this compound (e.g., 0.3 g, 2 mmol) in 10 mL of water.

  • Add the desired amine (3 equivalents) and a suitable amount of triethylamine.

  • Place the flask in the modified microwave oven equipped with a reflux condenser.

  • Irradiate the reaction mixture at 200 W. The temperature will reach approximately 72 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-15 minutes.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. Collect the solid product by filtration.

  • If the product does not precipitate, it can be isolated by extraction with an appropriate organic solvent followed by column chromatography.

  • Wash the isolated product with water and dry to obtain the pure 6-substituted aminopurine.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Arylpurines

This protocol describes a general method for the synthesis of 6-arylpurines.[9]

Materials:

  • 9-Benzyl-6-chloropurine (or other protected this compound)

  • Arylboronic acid (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (2.5 mol%)

  • Anhydrous potassium carbonate (K2CO3) (1.25 equivalents)

  • Anhydrous toluene

  • Argon atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an argon-purged flask, add 9-benzyl-6-chloropurine (1 equivalent), the arylboronic acid (1.5 equivalents), anhydrous K2CO3 (1.25 equivalents), and Pd(PPh3)4 (0.025 equivalents).

  • Add anhydrous toluene via a septum.

  • Stir the reaction mixture under an argon atmosphere at 100 °C.

  • Monitor the reaction by TLC. The reaction is typically complete within 4 hours.

  • After completion, cool the reaction mixture to room temperature and filter it through Celite.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a mixture of chloroform and methanol as eluent) to yield the 6-arylpurine.

Protocol 3: General Procedure for Copper-Free Sonogashira Coupling for the Synthesis of 6-Alkynylpurines in Water

This protocol outlines an efficient and environmentally friendly method for the synthesis of 6-alkynylpurines.[10][11][12]

Materials:

  • This compound (or its nucleoside)

  • Terminal alkyne (1.5 equivalents)

  • Sodium tetrachloropalladate(II) (Na2PdCl4) (0.25-2 mol%)

  • Disulfonated fluorenylphosphine (cataCXium F sulf) (0.5-4 mol%)

  • Potassium carbonate (K2CO3)

  • Water or a mixture of n-butanol/water (3:1)

  • Standard reaction glassware

Procedure:

  • In a reaction vessel, combine this compound (1 equivalent), the terminal alkyne (1.5 equivalents), Na2PdCl4, cataCXium F sulf, and K2CO3.

  • Add water or the n-butanol/water mixture as the solvent.

  • Heat the reaction mixture to 100 °C and stir until the reaction is complete (monitored by TLC).

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 6-alkynylpurine.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a 6-substituted purine derivative.

G Start Start: This compound & Reagents Reaction Reaction Setup: - Solvent Addition - Inert Atmosphere (if needed) - Heating & Stirring Start->Reaction Monitoring Reaction Monitoring: - Thin Layer Chromatography (TLC) - HPLC Reaction->Monitoring Workup Aqueous Workup: - Quenching - Extraction - Washing Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Characterization Characterization: - NMR - Mass Spectrometry - Melting Point Purification->Characterization Final Final Product: Pure 6-Substituted Purine Characterization->Final

Caption: A standard experimental workflow for purine synthesis and purification.

References

Application Notes and Protocols for the Synthesis and Evaluation of Antiviral Nucleoside Analogs Utilizing 6-Chloropurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropurine is a critical starting material in the synthesis of a diverse range of purine nucleoside analogs that exhibit significant antiviral properties. Its versatile reactivity allows for modifications at the 6-position of the purine ring, leading to the generation of compounds with potent activity against various viruses, including Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and Varicella-Zoster Virus (VZV). This document provides detailed application notes and experimental protocols for the synthesis of antiviral nucleoside analogs derived from this compound, as well as methodologies for evaluating their antiviral efficacy and cytotoxicity.

Data Presentation: Antiviral Activity and Cytotoxicity

The antiviral potency and cytotoxic effects of synthesized this compound nucleoside analogs are summarized below. This data is crucial for determining the therapeutic potential and selectivity of the compounds.

Table 1: Anti-SARS-CoV Activity of this compound Nucleoside Analogs [1]

Compound IDCompound NameIC₅₀ (µM)CC₅₀ (µM) in Vero E6 CellsSelectivity Index (SI = CC₅₀/IC₅₀)
1 6-Chloro-9-(β-D-ribofuranosyl)purine48.72795.7
2 6-Chloro-9-(5-O-benzoyl-β-D-ribofuranosyl)purine1081741.6
11 Structure not fully specified in abstract14.5785.4
Mizoribine (Reference Compound)13.5>700>52
Ribavirin (Reference Compound)82>850>10

Table 2: Antiviral Activity of this compound Arabinoside against DNA Viruses [2]

Compound NameTarget VirusActivity
This compound arabinoside (3a)Varicella-Zoster Virus (VZV)Potent activity, dependent on phosphorylation by VZV-induced thymidine kinase.
Herpes Simplex Virus 1 (HSV-1)Moderate activity, independent of HSV-1 encoded thymidine kinase.
Herpes Simplex Virus 2 (HSV-2)Moderate activity.
Vaccinia VirusModerate activity.
RNA Viruses (including HIV)No activity at subtoxic concentrations.

Experimental Protocols

Synthesis of this compound Nucleoside Analogs

Protocol 1: One-Pot Synthesis of this compound Ribonucleosides from Chloropyrimidines [3]

This protocol describes a one-pot glycosylation and cyclization procedure.

Materials:

  • Amidinoaminochloropyrimidine precursor

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribose

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous solvent (e.g., acetonitrile)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a solution of the amidinoaminochloropyrimidine precursor and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribose in anhydrous solvent under an inert atmosphere, add TMSOTf.

  • Stir the reaction mixture at the appropriate temperature and monitor for completion by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the crude product using column chromatography to obtain the desired this compound ribonucleoside.

Protocol 2: Synthesis of 6-Chloro-9-(β-D-ribofuranosyl)purine (Compound 1)

While a specific detailed protocol for the synthesis of compound 1 was not available in the searched literature, a general approach based on established methods is outlined below. The synthesis typically involves the coupling of a protected ribose derivative with this compound.

Materials:

  • This compound

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous solvent (e.g., acetonitrile)

  • Sodium methoxide in methanol

  • Silica gel for column chromatography

Procedure:

  • Silylation of this compound: In a flame-dried flask under an inert atmosphere, suspend this compound in anhydrous acetonitrile. Add BSA and heat the mixture to obtain a clear solution.

  • Glycosylation: Cool the solution and add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Add TMSOTf dropwise at a low temperature (e.g., 0 °C). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to yield the protected nucleoside.

  • Deprotection: Dissolve the protected nucleoside in anhydrous methanol. Add a catalytic amount of sodium methoxide in methanol and stir at room temperature. Monitor the reaction by TLC.

  • Neutralization and Purification: Once the deprotection is complete, neutralize the reaction with an acidic resin. Filter the resin and concentrate the filtrate. Purify the final product by silica gel column chromatography to obtain 6-chloro-9-(β-D-ribofuranosyl)purine.

Antiviral and Cytotoxicity Assays

Protocol 3: Plaque Reduction Assay for Anti-SARS-CoV Activity [2][4][5][6]

This assay determines the concentration of a compound that inhibits virus-induced plaque formation by 50% (IC₅₀).

Materials:

  • Vero E6 cells

  • SARS-CoV-2

  • 6-well or 12-well cell culture plates

  • Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

  • Test compounds (this compound nucleoside analogs)

  • Overlay medium (e.g., DMEM containing 1% methylcellulose)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet)

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 6-well or 12-well plates and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMEM.

  • Infection: Pre-incubate a known titer of SARS-CoV-2 with the various concentrations of the test compounds for 1 hour at 37 °C.

  • Adsorption: Aspirate the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Include a virus-only control. Incubate for 1 hour at 37 °C to allow for viral adsorption.

  • Overlay: Remove the inoculum and add the overlay medium to each well.

  • Incubation: Incubate the plates for 3-5 days at 37 °C in a CO₂ incubator until visible plaques are formed in the virus control wells.

  • Fixation and Staining: Fix the cells with 10% formalin and then stain with 0.1% crystal violet solution.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control. Determine the IC₅₀ value by plotting the percentage of plaque reduction against the compound concentration.

Protocol 4: WST-1 Cytotoxicity Assay [1][7][8]

This assay measures the concentration of a compound that reduces cell viability by 50% (CC₅₀).

Materials:

  • Vero E6 cells

  • 96-well cell culture plates

  • DMEM with FBS and antibiotics

  • Test compounds

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at an appropriate density and incubate overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a "cells only" control (no compound).

  • Incubation: Incubate the plate for a period corresponding to the duration of the antiviral assay (e.g., 48-72 hours).

  • WST-1 Addition: Add WST-1 reagent to each well and incubate for 1-4 hours at 37 °C.

  • Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the "cells only" control. Determine the CC₅₀ value by plotting the percentage of cytotoxicity against the compound concentration.

Mandatory Visualizations

Experimental Workflow

G General Experimental Workflow for Antiviral Drug Screening cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation A This compound Starting Material B Chemical Synthesis of Nucleoside Analogs A->B C Purification and Characterization B->C D Cytotoxicity Assay (e.g., WST-1) C->D Test Compounds E Antiviral Assay (e.g., Plaque Reduction) C->E F Data Analysis (CC50, IC50, SI) D->F E->F G Promising Antiviral Candidates F->G Lead Compound Identification

Caption: General workflow for the synthesis and evaluation of antiviral nucleoside analogs.

Mechanism of Action: Activation of this compound Arabinoside

G Proposed Mechanism of Action for this compound Arabinoside against VZV cluster_cell VZV-Infected Host Cell A This compound Arabinoside (Prodrug) B This compound Arabinoside Monophosphate A->B VZV Thymidine Kinase C This compound Arabinoside Diphosphate B->C Host Cell Kinases D This compound Arabinoside Triphosphate (Active Form) C->D Host Cell Kinases E Viral DNA Polymerase D->E Competitive Inhibition F Viral DNA Synthesis E->F Incorporation & Chain Termination G Inhibition of Viral Replication E->G Blockage

Caption: Activation pathway of this compound arabinoside in VZV-infected cells.

References

Application of 6-Chloropurine in Kinase Inhibitor Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropurine is a versatile heterocyclic compound that serves as a crucial scaffold and starting material in the development of potent and selective kinase inhibitors. Its purine core mimics the adenine base of ATP, allowing derivatives to competitively bind to the ATP-binding site of a wide range of kinases. The chlorine atom at the 6-position is a key functional handle, enabling diverse chemical modifications through reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). This reactivity allows for the systematic exploration of the chemical space around the purine core, facilitating the optimization of inhibitor potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of kinase inhibitors targeting key signaling pathways.

Key Applications of this compound in Kinase Inhibitor Development

The this compound scaffold has been successfully employed to generate inhibitors for several important kinase families, including:

  • Cyclin-Dependent Kinases (CDKs): Critical regulators of the cell cycle, making them attractive targets for cancer therapy.

  • p38 Mitogen-Activated Protein (MAP) Kinases: Involved in inflammatory responses and cellular stress.

  • Src Family Kinases: Non-receptor tyrosine kinases that play a role in cell growth, differentiation, and survival.

Data Presentation: Inhibitory Activities of this compound Derivatives

The following tables summarize the inhibitory activities of representative kinase inhibitors derived from this compound and related scaffolds.

Kinase TargetCompound/Derivative MoietyIC50 (nM)Cell Line/Assay Conditions
CDK24-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide44Kinase enzymatic assay
CDK14-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide86,000Kinase enzymatic assay
p38α MAP KinaseN-phenyl-N-purin-6-yl urea derivative82Kinase enzymatic assay
c-SrcBenzyl triazole derivative from a purine-like scaffold44,000 (Ki)Biochemical activity assay
c-AblBenzyl triazole derivative from a purine-like scaffold>125,000 (Ki)Biochemical activity assay
EGFRAL776 (EGFR-c-Src targeting prototype)120In vitro kinase assay
c-SrcAL776 (EGFR-c-Src targeting prototype)3In vitro kinase assay

Signaling Pathways

The following diagrams illustrate the signaling pathways in which the targeted kinases play a crucial role.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth Factors Growth Factors Ras/MAPK Ras/MAPK Growth Factors->Ras/MAPK Cyclin D Cyclin D Ras/MAPK->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb E2F E2F CDK4/6->E2F releases Rb->E2F Cyclin E Cyclin E E2F->Cyclin E DNA Replication DNA Replication E2F->DNA Replication CDK2_G1 CDK2 Cyclin E->CDK2_G1 CDK2_G1->Rb Inhibitor Inhibitor Inhibitor->CDK4/6 Inhibitor->CDK2_G1

Caption: Simplified CDK signaling pathway in cell cycle progression.

p38_MAPK_Pathway Stress Stimuli Stress Stimuli MAP3K MAP3K Stress Stimuli->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Downstream Targets Downstream Targets p38 MAPK->Downstream Targets Inflammation Inflammation Downstream Targets->Inflammation Apoptosis Apoptosis Downstream Targets->Apoptosis Inhibitor Inhibitor Inhibitor->p38 MAPK

Caption: Overview of the p38 MAPK signaling cascade.

Src_Signaling_Pathway Growth Factor Receptors Growth Factor Receptors Src Src Growth Factor Receptors->Src Integrins Integrins FAK FAK Integrins->FAK Ras-MAPK Pathway Ras-MAPK Pathway Src->Ras-MAPK Pathway PI3K-Akt Pathway PI3K-Akt Pathway Src->PI3K-Akt Pathway STAT3 STAT3 Src->STAT3 FAK->Src Cell Proliferation Cell Proliferation Ras-MAPK Pathway->Cell Proliferation Cell Survival Cell Survival PI3K-Akt Pathway->Cell Survival Cell Migration Cell Migration STAT3->Cell Migration Inhibitor Inhibitor Inhibitor->Src

Caption: Src kinase signaling network.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 6-substituted purine derivatives from this compound and a general procedure for evaluating their kinase inhibitory activity.

Protocol 1: Synthesis of 6-Arylpurines via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Suzuki_Coupling_Workflow Start Start Reactants Combine this compound, Arylboronic Acid, Base, and Pd Catalyst in Solvent Start->Reactants Reaction Heat under Inert Atmosphere Reactants->Reaction Workup Cool, Filter, and Concentrate Reaction->Workup Purification Column Chromatography Workup->Purification Product 6-Arylpurine Derivative Purification->Product SNAr_Workflow Start Start Reactants Combine this compound, Amine, and Base in Solvent Start->Reactants Reaction Heat Reaction Mixture Reactants->Reaction Workup Cool and Precipitate Product Reaction->Workup Purification Filter, Wash, and Dry Workup->Purification Product 6-Aminopurine Derivative Purification->Product Kinase_Assay_Workflow Start Start Prepare Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare Reagents Incubate Incubate Kinase and Inhibitor Prepare Reagents->Incubate Initiate Reaction Add Substrate and ATP Incubate->Initiate Reaction Stop Reaction Stop Reaction and Add Detection Reagent Initiate Reaction->Stop Reaction Measure Measure Luminescence Stop Reaction->Measure Analyze Calculate IC50 Value Measure->Analyze End End Analyze->End

Application Notes and Protocols for the Amination of 6-Chloropurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The amination of 6-chloropurine is a crucial reaction in medicinal chemistry and drug development, as it serves as a primary route to synthesize adenine and its derivatives. These 6-aminopurine compounds are fundamental components of various biologically active molecules, including antiviral and anticancer agents. This document provides detailed experimental protocols for the amination of this compound using both conventional heating and microwave-assisted methods, along with data presentation to facilitate comparison and application.

Reaction Scheme

The general reaction involves the nucleophilic aromatic substitution of the chlorine atom at the C6 position of the purine ring with an amine.

G This compound This compound 6-Aminopurine_Derivative 6-Aminopurine_Derivative This compound->6-Aminopurine_Derivative Amine (R-NH2) Base, Solvent, Heat or Microwave

Caption: General reaction for the amination of this compound.

Experimental Protocols

Two primary methods for the amination of this compound are detailed below: conventional heating and microwave-assisted synthesis.

Protocol 1: Conventional Heating Method

This method employs traditional reflux or heating block techniques and is suitable for larger scale reactions.

Materials:

  • This compound

  • Amine (e.g., n-dodecylamine, aniline)

  • Solvent (e.g., n-propanol, ethanol, DMF)

  • Base (e.g., triethylamine, diisopropylethylamine (DIPEA))

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, methanol)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add the chosen solvent (e.g., n-propanol, 10-20 mL per gram of this compound).

  • Add the amine (1.1-5.0 eq) and the base (1.1-1.5 eq, if required).

  • The reaction mixture is then stirred at a specific temperature (e.g., 75-100 °C) for a designated time (typically 16-24 hours).[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Method

This method utilizes microwave irradiation to significantly reduce reaction times and often improve yields.[2][3] It is particularly advantageous for rapid library synthesis and optimization studies.

Materials:

  • This compound

  • Amine (e.g., cyclohexylamine, various primary amines)

  • Solvent (e.g., ethanol, water)

  • Base (e.g., diisopropylethylamine (DIPEA))

  • Microwave reactor vial

  • Microwave synthesizer

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up

  • Filtration apparatus

Procedure:

  • In a microwave reactor vial, combine this compound (1.0 eq), the desired amine (1.1-3.0 eq), and a suitable solvent (e.g., ethanol or water).[2][3]

  • If necessary, add a base such as DIPEA (1.1 eq).[3]

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for a short duration (e.g., 10 minutes).[3]

  • After irradiation, cool the vial to room temperature.

  • The product may precipitate out of the solution upon cooling, in which case it can be collected by filtration.[2]

  • If the product remains in solution, the solvent is removed under reduced pressure, and the residue is purified by an appropriate method such as recrystallization or column chromatography.

Experimental Workflow

The overall workflow for the synthesis and purification of 6-aminopurine derivatives is outlined below.

G cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants This compound Amine Solvent Base (optional) Reaction_Conditions Conventional Heating (e.g., 75-100°C, 16-24h) or Microwave Irradiation (e.g., 120°C, 10 min) Reactants->Reaction_Conditions Solvent_Removal Solvent Removal (Rotary Evaporation) Reaction_Conditions->Solvent_Removal Purification Purification (Filtration, Recrystallization, or Column Chromatography) Solvent_Removal->Purification Characterization Product Characterization (NMR, MS, IR, HPLC) Purification->Characterization

Caption: Experimental workflow for amination of this compound.

Data Presentation

The following tables summarize the reaction conditions and yields for the amination of this compound with various amines using both conventional and microwave-assisted methods.

Table 1: Conventional Heating Amination of this compound Derivatives

EntryAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
1AnilineEt3NDMF801878[1]
2n-Dodecylamine-n-PropanolReflux5-[4]
3Various AminesDIPEABuOH751658-75[3]
4Various Amines-EtOH7516-[3]

Table 2: Microwave-Assisted Amination of this compound Derivatives

EntryAmineBaseSolventTemp (°C)Time (min)Yield (%)Reference
1Various AminesDIPEAEtOH1201072-83[3]
2Aniline-Water721092[2]
3Cyclohexylamine-Water721095[2]
4Various Amines-Water721082-95[2]

Product Characterization

The synthesized 6-aminopurine derivatives are typically characterized by a suite of analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to elucidate the chemical structure of the final product.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups.

  • High-Performance Liquid Chromatography (HPLC): Determines the purity of the final product.[5]

Signaling Pathway Visualization (Illustrative Example)

While the amination of this compound is a chemical synthesis, the resulting 6-aminopurine derivatives are often designed to interact with biological signaling pathways. For instance, many purine derivatives act as kinase inhibitors. The diagram below illustrates a simplified, hypothetical signaling pathway where a synthesized 6-aminopurine derivative could act as an inhibitor.

G Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Signal Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activation Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response Gene Expression Synthesized_Inhibitor 6-Aminopurine Derivative Synthesized_Inhibitor->Kinase_A Inhibition

Caption: Hypothetical signaling pathway inhibited by a 6-aminopurine derivative.

References

6-Chloropurine: A Versatile Scaffold for Combinatorial Chemistry in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropurine is a pivotal heterocyclic building block in the field of medicinal chemistry, serving as a versatile scaffold for the synthesis of diverse compound libraries. Its purine core is a common motif in numerous endogenous molecules and approved drugs, making it an attractive starting point for the discovery of novel therapeutics. The reactivity of the chlorine atom at the 6-position allows for facile nucleophilic substitution, enabling the introduction of a wide array of functional groups and the rapid generation of extensive chemical libraries for high-throughput screening. This document provides detailed application notes and experimental protocols for the use of this compound in constructing combinatorial libraries, with a focus on its application in the development of anticancer and antiviral agents, particularly kinase inhibitors.

Applications in Drug Discovery

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them valuable candidates for drug development programs targeting various diseases.

  • Anticancer Agents: The purine scaffold is a well-established pharmacophore for targeting various protein kinases, which are often dysregulated in cancer.[1] By modifying the substituents at the C2, C6, and N9 positions of the purine ring, libraries of compounds can be generated and screened for potent and selective kinase inhibitors.[2] Furthermore, this compound derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[3][4]

  • Antiviral Therapies: Nucleoside analogs derived from this compound have been investigated for their potential to inhibit viral replication.[5][6] These compounds can act as chain terminators or inhibitors of viral enzymes, offering a pathway to the development of new treatments for viral infections like SARS-CoV.[6][7]

  • Immunosuppressive Agents: The purine core is also central to the mechanism of some immunosuppressive drugs. Combinatorial libraries based on this compound can be explored for novel immunomodulatory agents.

Data Presentation: Quantitative Biological Activity

The following tables summarize the in vitro anticancer activity of representative this compound derivatives against various human cancer cell lines. The data is presented as IC50 or GI50 values (the concentration required to inhibit cell growth by 50%), providing a clear structure-activity relationship (SAR).

Table 1: Cytotoxic Activity of 6,9-Disubstituted Purine Analogs [8]

Compound IDR1 (at N9)R2 (at C6)Huh7 (Liver) IC50 (µM)HCT116 (Colon) IC50 (µM)MCF7 (Breast) IC50 (µM)
12 4-Chlorobenzyl4-(4-Trifluoromethylphenyl)piperazin-1-yl0.080.110.15
22 4-Methoxybenzyl4-(4-Chlorophenyl)piperazin-1-yl0.130.210.25
25 4-Chlorobenzyl4-(3,4-Dichlorophenyl)piperazin-1-yl< 0.10.120.18
5-FU --3.84.25.0
Fludarabine --12.515.818.2

Table 2: Anti-SARS-CoV Activity of this compound Nucleoside Analogs [7]

Compound IDDescriptionIC50 (µM)CC50 (µM)Antiviral Index (CC50/IC50)
1 This compound ribonucleoside48.72795.7
11 5'-O-Benzoyl-2',3'-O-isopropylidene-6-chloropurine ribonucleoside14.5785.4
Ribavirin Positive Control82>850>10
Mizoribine Positive Control13.5>700>52

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a combinatorial library of 6-substituted purine derivatives.

Protocol 1: Parallel Synthesis of a 6-Substituted Purine Library in a 96-Well Plate Format

This protocol describes the parallel synthesis of a library of 6-amino-substituted purine derivatives from this compound using a 96-well reaction block.

Materials:

  • This compound

  • A diverse library of primary and secondary amines (0.2 M solutions in DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

  • Multichannel pipette

  • Centrifugal evaporator

  • HPLC-MS for analysis and purification

Procedure:

  • Preparation of the this compound Stock Solution: Prepare a 0.1 M stock solution of this compound in anhydrous DMF.

  • Dispensing Reagents:

    • Using a multichannel pipette, dispense 100 µL of the this compound stock solution (10 µmol) into each well of the 96-well reaction block.

    • Dispense 100 µL of each unique amine solution (20 µmol, 2 equivalents) into the corresponding wells.

    • Add 5.2 µL of DIPEA (30 µmol, 3 equivalents) to each well.

  • Reaction:

    • Seal the reaction block with a sealing mat.

    • Heat the reaction block to 80 °C for 16 hours with shaking.

  • Work-up:

    • Allow the reaction block to cool to room temperature.

    • Remove the solvent from each well using a centrifugal evaporator.

  • Analysis and Purification:

    • Dissolve the residue in each well in a suitable solvent (e.g., DMSO).

    • Analyze the purity and confirm the identity of the products in each well by LC-MS.

    • Purify the desired products using mass-directed preparative HPLC.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Arylpurine Derivatives

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

Materials:

  • This compound (or a 9-protected derivative)

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 equivalents)

  • Triphenylphosphine (PPh3) (0.1 equivalents)

  • Sodium carbonate (2 M aqueous solution)

  • 1,4-Dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • Reaction Setup: To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.5 equivalents), Pd(OAc)2 (0.05 equivalents), and PPh3 (0.1 equivalents).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Base Addition: Add anhydrous 1,4-dioxane and the 2 M aqueous sodium carbonate solution.

  • Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Logical Relationship: Combinatorial Library Synthesis

G cluster_0 Building Blocks cluster_1 Reaction Chemistries cluster_2 Combinatorial Library 6-Chloropurine_Scaffold This compound Scaffold Nucleophilic_Substitution Nucleophilic Aromatic Substitution 6-Chloropurine_Scaffold->Nucleophilic_Substitution Suzuki_Coupling Suzuki-Miyaura Cross-Coupling 6-Chloropurine_Scaffold->Suzuki_Coupling Amine_Library Amine Library (R1-NH-R2) Amine_Library->Nucleophilic_Substitution Boronic_Acid_Library Boronic Acid Library (R-B(OH)2) Boronic_Acid_Library->Suzuki_Coupling Purine_Library Diverse 6-Substituted Purine Library Nucleophilic_Substitution->Purine_Library Suzuki_Coupling->Purine_Library

Caption: Combinatorial synthesis of a purine library.

Experimental Workflow: High-Throughput Synthesis and Screening

G cluster_0 Library Synthesis cluster_1 Screening cluster_2 Hit Validation & Optimization Reagent_Plating Reagent Plating (96-well) Parallel_Synthesis Parallel Synthesis Reagent_Plating->Parallel_Synthesis Reaction Block Workup_Purification High-Throughput Workup & Purification Parallel_Synthesis->Workup_Purification Crude Products Primary_Screening Primary Screening (e.g., Kinase Assay) Workup_Purification->Primary_Screening Pure Compounds Hit_Identification Hit Identification Primary_Screening->Hit_Identification Active Compounds Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: High-throughput synthesis and screening workflow.

Signaling Pathway: Inhibition of the BRAF/MEK/ERK Pathway

G cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Cellular Response Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK binds RAS RAS RTK->RAS activates BRAF BRAF (V600E) RAS->BRAF activates MEK MEK BRAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation ERK->Proliferation promotes Survival Cell Survival ERK->Survival promotes 6_Cl_Purine_Inhibitor This compound Derivative (BRAF Inhibitor) 6_Cl_Purine_Inhibitor->BRAF inhibits

Caption: Inhibition of the BRAF/MEK/ERK signaling pathway.

References

methods for N9-alkylation of 6-Chloropurine

Author: BenchChem Technical Support Team. Date: December 2025

An overview of widely-used methods for the N9-alkylation of 6-chloropurine is provided for researchers, scientists, and drug development professionals. This document details several key methodologies, including direct alkylation, the Mitsunobu reaction, microwave-assisted synthesis, and phase-transfer catalysis. Each section includes a summary of quantitative data, detailed experimental protocols, and workflow diagrams to ensure clarity and reproducibility.

Direct Alkylation with Alkyl Halides

Direct alkylation of this compound using alkyl halides in the presence of a base is a common method. However, this approach often yields a mixture of N9 and N7 regioisomers, with the N9 isomer typically being the major product due to its thermodynamic stability.[1][2] The choice of base and solvent can influence the regioselectivity of the reaction.

Data Presentation: Direct Alkylation
Alkylating AgentBase/SolventN9:N7 RatioYield (%)Reference
Ethyl iodideNaH / DMF~5:1Not specified[3][4]
tert-Butyl halideSnCl4 / ACNPredominantly N928-39[1][2]
Substituted alkyl halidesNot specified / DMSON9 majorNot specified[5]
3-Bromo-1-propanolK2CO3 / DMFMixtureNot specified[6]
Experimental Protocol: Direct Alkylation

This protocol is a general procedure for the direct N9-alkylation of a substituted this compound derivative.[3][4]

Materials:

  • 6-(2-butylimidazol-1-yl)-2-chloropurine

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl iodide

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-(2-butylimidazol-1-yl)-2-chloropurine in anhydrous DMF, add sodium hydride.

  • Stir the mixture at room temperature for a specified time to allow for the formation of the purine anion.

  • Add ethyl iodide to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to isolate the N9-alkylated product.

Workflow Diagram: Direct Alkylation

Direct Alkylation Workflow cluster_start Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous DMF add_base Add NaH start->add_base add_alkyl_halide Add alkyl halide add_base->add_alkyl_halide stir Stir at RT and monitor by TLC add_alkyl_halide->stir quench Quench with aq. NH4Cl stir->quench extract Extract with ethyl acetate quench->extract purify Purify by column chromatography extract->purify product N9-alkylated This compound purify->product

Caption: Workflow for the direct N9-alkylation of this compound.

Mitsunobu Reaction

The Mitsunobu reaction provides a powerful and often highly regioselective method for the N9-alkylation of purines, including this compound and its derivatives.[7][8] This reaction involves the use of an alcohol, a phosphine (typically triphenylphosphine), and an azodicarboxylate (such as DEAD or DIAD).[9][10] The reaction generally proceeds with inversion of configuration at the alcohol's chiral center.[9]

Data Presentation: Mitsunobu Reaction
AlcoholN9:N7 RatioYield (%)Reference
CyclohexylmethanolGood N9 selectivityNot specified[7][8]
Various alcoholsN9 major productVaries[11][12]
Experimental Protocol: Mitsunobu Reaction

This is a general procedure for the alkylation of 2-amino-6-chloropurine with an alcohol via the Mitsunobu reaction.[11]

Materials:

  • 2-amino-6-chloropurine

  • Alcohol (e.g., cyclohexylmethanol)

  • Triphenylphosphine (PPh3)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Molecular sieves 4A

  • Silica gel for flash chromatography

Procedure:

  • In a flask, combine 2-amino-6-chloropurine, the alcohol, and triphenylphosphine in anhydrous THF.

  • Add molecular sieves 4A to the mixture.

  • Stir the suspension at room temperature for 15 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 10 hours or until completion as monitored by TLC.

  • After the reaction is complete, remove the solvent in vacuo.

  • Purify the residue by flash chromatography on silica gel. Elute with a suitable solvent system (e.g., hexane-ethyl acetate, followed by ethyl acetate, and then chloroform-methanol) to separate the N9-alkylated product from the N7-isomer and triphenylphosphine oxide.

Workflow Diagram: Mitsunobu Reaction

Mitsunobu Reaction Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification mix_reagents Combine this compound, alcohol, and PPh3 in THF with molecular sieves cool Cool to 0 °C mix_reagents->cool add_dead Add DEAD/DIAD dropwise cool->add_dead react Stir at RT for 10h add_dead->react remove_solvent Remove solvent in vacuo react->remove_solvent chromatography Purify by flash chromatography remove_solvent->chromatography product N9-alkylated product chromatography->product Microwave-Assisted Synthesis Workflow cluster_setup Setup cluster_reaction Reaction cluster_isolation Isolation mix_reagents Combine this compound and amine in water irradiate Microwave irradiation (e.g., 200W, 72°C) mix_reagents->irradiate cool Cool reaction mixture irradiate->cool filtrate Isolate product by filtration cool->filtrate product 6-Substituted aminopurine filtrate->product Phase-Transfer Catalysis Logic cluster_aqueous Aqueous or Solid Phase cluster_organic Organic Phase purine_anion Purine Anion (Pu-) (Generated by base) transfer_to_organic Transfer to Organic Phase purine_anion->transfer_to_organic catalyst_cation Catalyst Cation (Q+) catalyst_cation->transfer_to_organic ion_pair Lipophilic Ion Pair [Q+Pu-] reaction Alkylation Reaction: [Q+Pu-] + R-X -> R-Pu + Q+X- ion_pair->reaction alkyl_halide Alkyl Halide (R-X) alkyl_halide->reaction product N9-Alkylpurine (R-Pu) reaction->product catalyst_return Catalyst Regeneration and Return reaction->catalyst_return transfer_to_organic->ion_pair catalyst_return->catalyst_cation

References

Application Notes and Protocols: Enzymatic Reactions Involving 6-Chloropurine as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key enzymatic reactions where 6-chloropurine and its derivatives serve as substrates. This information is critical for researchers in cancer biology, enzymology, and drug development, particularly in the context of gene-directed enzyme prodrug therapy (GDEPT) and the study of purine metabolism.

Introduction

This compound is a synthetic purine analog that acts as a versatile substrate and intermediate in various enzymatic reactions. Its unique chemical properties, particularly the electrophilic nature of the C6-chlorine substituent, make it a target for several classes of enzymes. Understanding these interactions is crucial for the design of novel therapeutic agents and for elucidating metabolic pathways. This document details the primary enzymes that metabolize this compound and its derivatives, provides quantitative data where available, and outlines detailed protocols for relevant experimental assays.

Key Enzymes and Reactions

Several enzymes have been identified to catalyze reactions involving this compound and its nucleoside or nucleoside analog derivatives. The most prominent among these are E. coli Purine Nucleoside Phosphorylase (PNP), Glutathione S-transferases (GSTs), and Xanthine Oxidase (XO).

Table 1: Summary of Enzymatic Reactions with this compound and its Derivatives
EnzymeSubstrate(s)Product(s)Reaction TypeSignificance & Application
Escherichia coli Purine Nucleoside Phosphorylase (E. coli PNP)6-Chloro-9-(β-D-ribofuranosyl)purine, PhosphateThis compound, α-D-Ribose-1-phosphatePhosphorolysisKey enzyme in "suicide gene therapy" (GDEPT) for cancer.[1][2]
Glutathione S-transferase (GST)9-Norbornyl-6-chloropurine (NCP), Glutathione (GSH)NCP-glutathione conjugate (NCP-GS)ConjugationMechanism of action for novel antileukemic agents, leading to GSH depletion in tumor cells.[3]
Xanthine Oxidase (XO)This compound6-Chloro-8-hydroxypurine (potential)OxidationA potential minor metabolic pathway; more significant for related purine analogs like 6-mercaptopurine.[3][4]

Detailed Application Notes

Escherichia coli Purine Nucleoside Phosphorylase (PNP) in Gene Therapy

The difference in substrate specificity between human PNP and E. coli PNP is a cornerstone of a promising cancer gene therapy strategy.[5][6] Human PNP primarily acts on 6-oxopurine nucleosides, whereas E. coli PNP has a broader substrate range that includes 6-aminopurine (adenine) nucleosides and their analogs, such as this compound nucleosides.[1][2][6]

In this GDEPT approach, the gene for E. coli PNP is delivered specifically to tumor cells. A non-toxic prodrug, such as a this compound nucleoside analog, is then administered systemically. Inside the tumor cells, the expressed E. coli PNP converts the prodrug into a highly toxic purine analog (e.g., this compound), leading to selective cell death.[1][2]

GDEPT_Workflow cluster_blood Systemic Circulation Prodrug This compound Nucleoside (Prodrug, Non-toxic) EcoliPNP EcoliPNP Prodrug->EcoliPNP Uptake HumanPNP HumanPNP Prodrug->HumanPNP Uptake NoReaction NoReaction HumanPNP->NoReaction

Glutathione S-transferase (GST) and this compound Analogs

The novel antileukemic compound 9-norbornyl-6-chloropurine (NCP) has been shown to be a substrate for Glutathione S-transferase (GST).[3] The enzymatic reaction involves the conjugation of NCP with cellular glutathione (GSH), forming a glutathione conjugate (NCP-GS). This initial metabolite can be further processed into cysteinylglycine and cysteine conjugates.[3] This metabolic pathway is significant as it depletes the intracellular pool of GSH, a critical antioxidant. The reduction in GSH levels can sensitize cancer cells to oxidative stress and enhance the efficacy of the drug.[3]

GST_Metabolism NCP 9-Norbornyl-6-chloropurine (NCP) GST Glutathione S-transferase (GST) NCP->GST GSH Glutathione (GSH) GSH->GST NCP_GS NCP-Glutathione Conjugate GST->NCP_GS GSH_Depletion Glutathione Depletion GST->GSH_Depletion leads to NCP_CysGly NCP-Cysteinylglycine NCP_GS->NCP_CysGly Metabolism NCP_Cys NCP-Cysteine NCP_CysGly->NCP_Cys Metabolism

Experimental Protocols

Protocol 1: Assay for E. coli Purine Nucleoside Phosphorylase (PNP) Activity with this compound Riboside

This protocol describes a spectrophotometric assay to determine the activity of E. coli PNP by monitoring the phosphorolysis of 6-chloro-9-(β-D-ribofuranosyl)purine.

Materials:

  • Recombinant E. coli Purine Nucleoside Phosphorylase

  • 6-Chloro-9-(β-D-ribofuranosyl)purine (Substrate)

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 265 nm

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a 50 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of 6-chloro-9-(β-D-ribofuranosyl)purine in the phosphate buffer. A typical starting concentration is 10 mM.

    • Dilute the recombinant E. coli PNP to a suitable concentration in the phosphate buffer. The optimal concentration should be determined empirically.

  • Set up the Reaction:

    • In a UV-transparent 96-well plate or cuvette, prepare the reaction mixture. For a 200 µL final volume:

      • 180 µL of 50 mM potassium phosphate buffer (pH 7.4)

      • 10 µL of 6-chloro-9-(β-D-ribofuranosyl)purine stock solution (final concentration will vary for kinetic studies)

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the Reaction:

    • Add 10 µL of the diluted E. coli PNP enzyme solution to the reaction mixture to initiate the reaction.

    • Mix gently but thoroughly.

  • Monitor the Reaction:

    • Immediately place the plate or cuvette in the spectrophotometer.

    • Monitor the change in absorbance at 265 nm over time. The conversion of the nucleoside to the free base results in a change in absorbance.

    • Record readings every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Use the Beer-Lambert law (A = εcl) to convert the change in absorbance per unit time to the change in concentration per unit time. The molar extinction coefficients for the substrate and product at 265 nm will be required for precise calculation.

    • For kinetic analysis, repeat the assay with varying substrate concentrations to determine Kₘ and Vₘₐₓ.

PNP_Assay_Workflow Start Start Prepare Prepare Reagents: - Buffer - Substrate Stock - Enzyme Dilution Start->Prepare ReactionSetup Set up Reaction Mixture in 96-well plate Prepare->ReactionSetup PreIncubate Pre-incubate at 37°C for 5 min ReactionSetup->PreIncubate Initiate Add Enzyme to Initiate Reaction PreIncubate->Initiate Monitor Monitor Absorbance at 265 nm Initiate->Monitor Analyze Calculate Initial Velocity and Kinetic Parameters Monitor->Analyze End End Analyze->End

Protocol 2: In Vitro Metabolism of 9-Norbornyl-6-chloropurine (NCP) by Glutathione S-transferase (GST)

This protocol outlines a method to study the in vitro metabolism of NCP by GST using cell extracts and to identify the resulting glutathione conjugates by HPLC.

Materials:

  • CCRF-CEM cell line (or other suitable cell line expressing GST)

  • 9-Norbornyl-6-chloropurine (NCP)

  • Reduced Glutathione (GSH)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Preparation of Cell Extract:

    • Culture CCRF-CEM cells to a sufficient density.

    • Harvest the cells by centrifugation and wash with cold PBS.

    • Resuspend the cell pellet in cell lysis buffer and lyse the cells (e.g., by sonication or freeze-thaw cycles).

    • Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant (cytosolic extract).

    • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

  • In Vitro Metabolism Assay:

    • Prepare a reaction mixture containing:

      • Cell extract (e.g., 1 mg/mL protein)

      • NCP (e.g., 25 µM)

      • GSH (e.g., 5 mM)

      • Phosphate buffer to the final volume.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

    • As a negative control, prepare a reaction mixture without the cell extract or with heat-inactivated extract.

  • Sample Preparation for HPLC:

    • Stop the reaction by adding an equal volume of cold methanol or acetonitrile to precipitate proteins.

    • Centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the residue in the HPLC mobile phase.

  • HPLC Analysis:

    • Inject the prepared sample onto a C18 reverse-phase column.

    • Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid) to separate the parent compound (NCP) from its metabolites.

    • Monitor the elution profile using a UV detector at a wavelength where both NCP and its metabolites absorb (e.g., 265 nm).

    • Identify the peaks corresponding to NCP and its glutathione conjugates (NCP-GS, NCP-Cys-Gly, NCP-Cys) by comparing their retention times with those of authentic standards, if available. Mass spectrometry can be used for definitive identification.

  • Data Analysis:

    • Quantify the amount of NCP metabolized and the amount of each metabolite formed by integrating the peak areas from the HPLC chromatogram.

    • Express the metabolic rate as pmol of metabolite formed per mg of protein per minute.

References

Preparation of 6-Chloropurine Riboside for Biological Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloropurine riboside is a synthetic purine nucleoside analog that serves as a valuable tool in biological research and drug development. Its primary mechanism of action involves the inhibition of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides. This inhibition leads to the depletion of intracellular guanine nucleotide pools, subsequently hindering DNA and RNA synthesis and inducing apoptosis in rapidly proliferating cells. These characteristics make this compound riboside a subject of interest for its potential antitumor and antiviral activities. This document provides detailed protocols for the synthesis, purification, and characterization of this compound riboside, as well as its preparation for and application in various biological assays.

Chemical Information

PropertyValue
IUPAC Name (2R,3R,4S,5R)-2-(6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Synonyms 6-Chloro-9-β-D-ribofuranosylpurine, NSC 4911
CAS Number 5399-87-1
Molecular Formula C₁₀H₁₁ClN₄O₄
Molecular Weight 286.67 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO (~5 mg/mL) and Dimethyl Formamide (~2 mg/mL)[1]
Storage Store at -20°C for long-term stability.[2] Stock solutions in DMSO can be stored at -20°C.

Biological Activity and Mechanism of Action

This compound riboside exerts its biological effects primarily through the irreversible inhibition of inosine monophosphate dehydrogenase (IMPDH).[3] Intracellularly, it is converted to its 5'-monophosphate metabolite, this compound riboside 5'-monophosphate (6-Cl-IMP). 6-Cl-IMP acts as a substrate analog of inosine monophosphate (IMP) and covalently binds to a cysteine residue (Cys-331 in human type II IMPDH) in the active site of the enzyme.[3] This covalent modification inactivates the enzyme, leading to a blockage in the conversion of IMP to xanthosine monophosphate (XMP), the rate-limiting step in the de novo synthesis of guanine nucleotides.

The depletion of the guanine nucleotide pool has several downstream consequences, including:

  • Inhibition of DNA and RNA Synthesis: Guanine nucleotides are essential building blocks for nucleic acid synthesis. Their depletion arrests cell proliferation.

  • Induction of Apoptosis: The cellular stress caused by the lack of guanine nucleotides triggers the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade.

  • Cell Cycle Arrest: Cells treated with purine analogs often exhibit arrest in the S and G2/M phases of the cell cycle.

Signaling Pathway of this compound Riboside-Induced Apoptosis

apoptosis_pathway cluster_cell Cancer Cell CPR This compound Riboside IMPDH IMPDH CPR->IMPDH inhibits Guanine_Pool Guanine Nucleotide Pool Depletion Mitochondrion Mitochondrion Guanine_Pool->Mitochondrion induces stress DNA_Synth DNA/RNA Synthesis Inhibition Guanine_Pool->DNA_Synth CytoC Cytochrome c Mitochondrion->CytoC releases Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome aCasp9 Activated Caspase-9 Apoptosome->aCasp9 activates Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Pro-Caspase-3 aCasp9->Casp3 activates aCasp3 Activated Caspase-3 PARP PARP aCasp3->PARP cleaves Apoptosis Apoptosis aCasp3->Apoptosis cPARP Cleaved PARP

Caption: this compound riboside induced apoptosis pathway.

Quantitative Data

In Vitro Cytotoxicity of this compound Riboside
Cell LineCancer TypeIC₅₀ (µM)Exposure Time (h)Reference
Leukemia
Nalm-6B-cell Acute Lymphoblastic Leukemia8.91 (7.43–10.83)24[4]
REHB-cell Acute Lymphoblastic Leukemia10.26 (9.40–11.20)24[4]
JurkatT-cell Acute Lymphoblastic Leukemia4.72 (4.19–5.25)24[4]
RPMI-8226Multiple Myeloma7.87 (6.40–9.34)24[4]
KOPTK1T-cell Acute Lymphoblastic Leukemia3.04 (2.16–3.92)24[4]
Solid Tumors
HTB-26 (MDA-MB-231)Breast Adenocarcinoma10 - 50Not Specified[5]
PC-3Prostate Cancer10 - 50Not Specified[5]
HepG2Hepatocellular Carcinoma10 - 50Not Specified[5]
HCT116Colorectal Carcinoma22.4Not Specified[5]

Note: IC₅₀ values can vary depending on the assay conditions and cell line.

Enzyme Inhibition Data
EnzymeSourceInhibitorKᵢ (µM)kᵢₙₐ꜀ₜ (min⁻¹)Reference
IMPDHHuman Type IIThis compound ribonucleoside monophosphate62.00.076[6]

Experimental Protocols

Synthesis of this compound Riboside

This protocol describes a common method for the synthesis of this compound riboside from this compound and a protected ribose derivative.

Materials:

  • This compound

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Sodium methoxide (NaOMe) in Methanol

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Silylation of this compound: In a flame-dried flask under an inert atmosphere (e.g., argon), suspend this compound in anhydrous DCM. Add BSA and stir the mixture at room temperature until the solution becomes clear.

  • Glycosylation: Cool the solution to 0°C. In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous DCM. Add this solution to the silylated this compound solution.

  • Add TMSOTf dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of the Protected Riboside: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain 2',3',5'-tri-O-benzoyl-6-chloropurine riboside.

  • Deprotection: Dissolve the purified protected riboside in anhydrous methanol. Cool the solution to 0°C and add a catalytic amount of sodium methoxide in methanol.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Neutralize the reaction with acetic acid and concentrate under reduced pressure.

  • Purification of this compound Riboside: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield pure this compound riboside.

Purification by Recrystallization

Materials:

  • Crude this compound riboside

  • Methanol

  • Erlenmeyer flask

  • Hot plate

  • Filter paper

  • Büchner funnel and vacuum flask

Procedure:

  • Dissolve the crude this compound riboside in a minimum amount of hot methanol in an Erlenmeyer flask.[7][8]

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.[7]

  • Allow the filtrate to cool slowly to room temperature to allow for the formation of crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Wash the crystals with a small amount of cold methanol.

  • Dry the crystals under vacuum to obtain pure this compound riboside.

Characterization
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.97 (s, 1H), 8.83 (s, 1H), 6.06 (d, J = 6.0 Hz, 1H), 5.60 (br s, 1H), 5.30 (br s, 1H), 5.15 (br s, 1H), 4.61 (q, J = 5.2 Hz, 1H), 4.21 (q, J = 4.4 Hz, 1H), 4.01 (m, 1H), 3.72 (m, 1H), 3.60 (m, 1H).[9]

  • Mass Spectrometry (ESI): m/z 287.1 [M+H]⁺.

Preparation of Stock Solution for Biological Assays

Materials:

  • This compound riboside powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, light-protecting microcentrifuge tubes

Procedure:

  • Under sterile conditions, weigh the desired amount of this compound riboside.

  • Dissolve the powder in an appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into single-use, sterile, light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

Cell Viability Assay (MTT Assay)

Materials:

  • Cancer cell line of interest (e.g., Jurkat, HCT116)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound riboside stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Treatment: Prepare serial dilutions of this compound riboside in complete medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

IMPDH Enzyme Inhibition Assay

Materials:

  • Purified recombinant human IMPDH2

  • Assay buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 0.1 mg/mL BSA

  • Inosine monophosphate (IMP)

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • This compound riboside

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of this compound riboside in the assay buffer.

  • Assay Setup: To each well of the 96-well plate, add the assay buffer, the inhibitor solution (or vehicle), and IMPDH enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add a solution of IMP and NAD⁺ to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes), which corresponds to the formation of NADH.

  • Data Analysis: Calculate the initial reaction velocities from the linear phase of the progress curves. Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ or Kᵢ value.

Apoptosis Assay (Western Blot for Caspase-3 and PARP Cleavage)

Materials:

  • Cancer cell line

  • This compound riboside

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cells with this compound riboside at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Lysis: Harvest and lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the expression levels of pro-caspase-3, cleaved caspase-3, full-length PARP, and cleaved PARP. Use β-actin as a loading control. An increase in the cleaved forms of caspase-3 and PARP indicates apoptosis induction.[10]

Cell Cycle Analysis (Propidium Iodide Staining)

Materials:

  • Cancer cell line

  • This compound riboside

  • PBS

  • Ice-cold 70% ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound riboside for the desired time.

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow for Cell Viability Assay

cell_viability_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 treat_cells Treat with this compound Riboside (serial dilutions) incubate1->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate analyze Analyze data and determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for assessing cell viability using the MTT assay.

Logical Relationship of IMPDH Inhibition

impdh_inhibition_logic CPR This compound Riboside Cl_IMP 6-Cl-IMP (Active Metabolite) CPR->Cl_IMP Intracellular Metabolism IMPDH IMPDH Enzyme Cl_IMP->IMPDH Binds to Active Site Covalent_Adduct Covalent Enzyme-Inhibitor Complex (Inactive) IMPDH->Covalent_Adduct Forms IMP_to_XMP IMP -> XMP Conversion (Blocked) Covalent_Adduct->IMP_to_XMP Guanine_Synth De Novo Guanine Nucleotide Synthesis (Inhibited) IMP_to_XMP->Guanine_Synth

Caption: Logical steps of IMPDH inhibition by this compound Riboside.

References

Application Notes and Protocols: Synthesis of Fluorescent Purine Analogs Using 6-Chloropurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropurine is a versatile and pivotal starting material in the synthesis of a wide array of functionalized purine analogs, including those with fluorescent properties. Its reactivity at the C6 position allows for the introduction of various substituents through nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. These modifications can yield novel compounds with significant potential as fluorescent probes for studying biological processes, as components of diagnostic assays, or as potential therapeutic agents.[1] This document provides detailed application notes and protocols for the synthesis of fluorescent purine analogs derived from this compound, focusing on key synthetic strategies and the characterization of the resulting fluorescent molecules.

Key Synthetic Strategies

The primary strategies for modifying this compound to introduce fluorophores or create inherently fluorescent systems involve:

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful method for forming C-C bonds between the C6 position of the purine and various aryl or heteroaryl boronic acids.[2][3][4][5] This approach is widely used to synthesize 6-arylpurines, which can exhibit fluorescence depending on the nature of the aryl substituent.

  • Sonogashira Cross-Coupling: This reaction enables the formation of a C-C bond between a terminal alkyne and the C6 position of the purine, catalyzed by palladium and copper complexes.[6] This method is particularly useful for synthesizing 8-phenylethynylated purine derivatives, which often display strong solvatochromicity and pH-dependent fluorescence.[6]

  • Direct C-H Arylation/Heteroarylation: Transition-metal-free methods have been developed for the direct coupling of arenes and heteroarenes with this compound, often mediated by Lewis or Brønsted acids.[7][8]

  • Nucleophilic Aromatic Substitution (SNAr): The chloro group at the C6 position is susceptible to displacement by various nucleophiles, including amines and thiols. While not always leading directly to fluorescent compounds, this is a key step in multi-step syntheses.[3]

  • Cyclization Reactions: this compound derivatives can be used as precursors to form fused polycyclic systems, such as tricyclic etheno-bridged purine analogs, which can possess unique fluorescent properties.[9]

Experimental Protocols

Protocol 1: Synthesis of 6-Arylpurine Derivatives via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of a protected this compound derivative with a phenylboronic acid.[4][5]

Materials:

  • Protected this compound derivative (e.g., 9-benzyl-6-chloropurine)

  • Substituted phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3) or other suitable ligand

  • Base (e.g., K2CO3 or Na2CO3)

  • Solvent (e.g., Toluene for anhydrous conditions, or DME/water for aqueous conditions)[3][4]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve the protected this compound derivative (1.0 eq) and the phenylboronic acid (1.2-1.5 eq) in the chosen solvent.

  • Add the palladium catalyst (e.g., Pd(OAc)2, 0.05 eq) and the ligand (e.g., PPh3, 0.1 eq).

  • Add the base (2.0-3.0 eq).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • If an aqueous workup is performed, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 6-arylpurine derivative.

  • Deprotection of the protecting group (if necessary) can be carried out using standard procedures to yield the final fluorescent purine analog.[4]

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 6-Chloropurine_Derivative Protected this compound Reaction_Mixture Reaction Mixture 6-Chloropurine_Derivative->Reaction_Mixture Boronic_Acid Aryl Boronic Acid Boronic_Acid->Reaction_Mixture Catalyst Pd Catalyst (e.g., Pd(OAc)2) Catalyst->Reaction_Mixture Ligand Ligand (e.g., PPh3) Ligand->Reaction_Mixture Base Base (e.g., K2CO3) Base->Reaction_Mixture Solvent Solvent (e.g., Toluene) Solvent->Reaction_Mixture Heat Heat Heat->Reaction_Mixture Purification Purification (Column Chromatography) Reaction_Mixture->Purification Product 6-Arylpurine Analog Purification->Product Signaling_Pathway_Application cluster_synthesis Synthesis cluster_application Biological Application This compound This compound Fluorescent_Analog Fluorescent Purine Analog This compound->Fluorescent_Analog Chemical Synthesis Cell Living Cell Fluorescent_Analog->Cell Introduction into System Target_Protein Target Protein (e.g., Kinase, Polymerase) Fluorescent_Analog->Target_Protein Binding/Interaction Cell->Target_Protein Fluorescence_Detection Fluorescence Detection (Microscopy, Spectroscopy) Target_Protein->Fluorescence_Detection Signal Generation

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Chloropurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 6-chloropurine, a key intermediate in the synthesis of a wide range of biologically active molecules. The protocols focus on three major classes of cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, offering versatile methods for the formation of carbon-carbon and carbon-nitrogen bonds at the C6 position of the purine core.

Introduction

This compound and its derivatives are pivotal building blocks in medicinal chemistry and drug discovery. Their ability to undergo palladium-catalyzed cross-coupling reactions allows for the introduction of diverse functionalities, leading to the synthesis of potent and selective inhibitors of various enzymes, receptor agonists and antagonists, and other therapeutic agents. The mild reaction conditions and broad functional group tolerance of these methods make them highly attractive for the construction of complex molecular architectures.[1] This document outlines optimized protocols and presents key data to facilitate the application of these powerful synthetic tools.

Suzuki-Miyaura Coupling: Synthesis of 6-Aryl- and 6-Alkenylpurines

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide. In the context of this compound, this reaction enables the synthesis of 6-aryl, 6-heteroaryl, and 6-alkenylpurine derivatives, which are prevalent motifs in pharmacologically active compounds.[2]

General Reaction Scheme:

Suzuki_Miyaura cluster_0 Suzuki-Miyaura Coupling This compound This compound (or derivative) Product 6-R-Purine This compound->Product Pd Catalyst, Base Boronic_Acid R-B(OH)2 (or boronate ester) Boronic_Acid->Product

Caption: General scheme of the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling of 9-Benzyl-6-chloropurine

This protocol is adapted from a procedure for the coupling of 9-benzyl-6-chloropurine with various boronic acids.[3]

Materials:

  • 9-Benzyl-6-chloropurine

  • Aryl- or alkenylboronic acid (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5-5 mol%)

  • Anhydrous potassium carbonate (K₂CO₃) (1.25 equivalents)

  • Anhydrous toluene or a mixture of 1,2-dimethoxyethane (DME) and water

Procedure:

  • To an argon-purged flask, add 9-benzyl-6-chloropurine (0.5 mmol), the boronic acid (0.75 mmol), and anhydrous K₂CO₃ (0.625 mmol).

  • Add Pd(PPh₃)₄ (0.0125-0.025 mmol).

  • Add the appropriate solvent (e.g., 5 mL of toluene for electron-rich arylboronic acids, or a DME/water mixture for electron-deficient arylboronic acids and alkenylboronic acids).

  • Stir the mixture under an argon atmosphere at 85-100 °C until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter it through a pad of Celite.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired product.

Quantitative Data for Suzuki-Miyaura Coupling:
EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (2.5)K₂CO₃Toluene10085
24-Methoxyphenylboronic acidPd(PPh₃)₄ (2.5)K₂CO₃Toluene10092
33-Nitrophenylboronic acidPd(PPh₃)₄ (5.0)K₂CO₃DME/H₂O8588
4(E)-2-Phenylvinylboronic acidPd(PPh₃)₄ (5.0)K₂CO₃DME/H₂O8575

Data adapted from literature reports on the coupling of 9-benzyl-6-chloropurine.[3]

Catalytic Cycle:

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Ar-Pd(II)-X(Ln) Pd0->OxAdd Ar-X Transmetal Transmetalation Ar-Pd(II)-R(Ln) OxAdd->Transmetal [R-B(OR')₂X]⁻ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-R Base Base (e.g., K₂CO₃) Boronic R-B(OH)₂ Base->Boronic Activation Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Synthesis of 6-Alkynylpurines

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to 6-alkynylpurines.[4] These compounds are valuable intermediates and have shown a range of biological activities. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[5]

General Reaction Scheme:

Sonogashira cluster_1 Sonogashira Coupling This compound This compound (or derivative) Product 6-(C≡C-R)-Purine This compound->Product Pd Catalyst, Cu(I) co-catalyst, Base Alkyne R-C≡CH Alkyne->Product

Caption: General scheme of the Sonogashira coupling of this compound.

Experimental Protocol: Sonogashira Coupling of this compound Derivatives

This is a general protocol that can be adapted for the coupling of various this compound derivatives with terminal alkynes.[6]

Materials:

  • This compound derivative

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Triethylamine (TEA) or another suitable amine base (as solvent or co-solvent)

  • Anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF)

Procedure:

  • In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the this compound derivative (1.0 mmol) and the terminal alkyne (1.2 mmol) in a mixture of the chosen solvent (e.g., 10 mL THF) and triethylamine (e.g., 5 mL).

  • Add PdCl₂(PPh₃)₂ (0.02-0.05 mmol) and CuI (0.03-0.10 mmol) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Resuspend the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Sonogashira Coupling:
EntryThis compound DerivativeAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
19-Tetrahydropyranyl-6-chloropurinePhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)TEATHF2585
26-Chloro-9-(β-D-ribofuranosyl)purine1-HexynePd(PPh₃)₄ (5)CuI (10)TEADMF5078
3This compoundTrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)TEATHF2590

Yields are representative and may vary based on the specific substrates and reaction conditions.

Catalytic Cycle:

Sonogashira_Catalytic_Cycle Sonogashira Catalytic Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Ar-Pd(II)-X(Ln) Pd0->OxAdd Ar-X Transmetal Transmetalation Ar-Pd(II)-C≡CR(Ln) OxAdd->Transmetal Cu-C≡CR RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-C≡CR CuI Cu(I)X Alkyne R-C≡CH CuAcetylide Cu-C≡CR Alkyne->CuAcetylide CuI, Base CuAcetylide->Transmetal Base Base

Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination: Synthesis of N⁶-Substituted Adenine Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide array of N⁶-substituted purines from this compound.[7] This reaction is particularly valuable for accessing adenine derivatives that are difficult to synthesize via traditional nucleophilic aromatic substitution.[8]

General Reaction Scheme:

Buchwald_Hartwig cluster_2 Buchwald-Hartwig Amination This compound This compound (or derivative) Product 6-(NR¹R²)-Purine This compound->Product Pd Catalyst, Ligand, Base Amine R¹R²NH Amine->Product

Caption: General scheme of the Buchwald-Hartwig amination of this compound.

Experimental Protocol: Buchwald-Hartwig Amination of this compound Riboside

This protocol describes the amination of a protected this compound riboside with various amines.[1]

Materials:

  • Tri-O-tert-butyldimethylsilyl (TBS) protected 6-chloro-9-β-D-ribofuranosylpurine

  • Amine (aliphatic or aromatic) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or Xantphos (2.5-15 mol%)

  • Potassium tert-butoxide (KOtBu) or cesium carbonate (Cs₂CO₃) (1.4 equivalents)

  • Anhydrous toluene or THF

Procedure:

  • In a glovebox or under an inert atmosphere, add the protected this compound riboside (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol) to a Schlenk tube.

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.01 mmol) and the ligand (e.g., BINAP, 0.025 mmol) in anhydrous solvent (e.g., 5 mL of toluene).

  • Add the catalyst solution to the Schlenk tube containing the substrates.

  • Seal the tube and stir the reaction mixture at room temperature or with heating (e.g., 100 °C for aryl amines) until the starting material is consumed (monitored by TLC).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite and wash the pad with the same solvent.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography to yield the N⁶-substituted adenosine analog.

Quantitative Data for Buchwald-Hartwig Amination:
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1BenzylaminePd₂(dba)₃ (1)BINAP (2.5)KOtBuTHFRT70
2MorpholinePd₂(dba)₃ (1)BINAP (2.5)Cs₂CO₃THFRT95
3AnilinePd(OAc)₂ (10)Xantphos (15)Cs₂CO₃Toluene10080
4N-MethylanilinePd(OAc)₂ (5)Xantphos (7.5)Cs₂CO₃Toluene10085

Data is based on the amination of protected 6-halopurine ribosides.[1]

Catalytic Cycle:

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Ar-Pd(II)-X(Ln) Pd0->OxAdd Ar-X AmineCoord Amine Coordination [Ar-Pd(II)-X(Ln)(HNR¹R²)] OxAdd->AmineCoord R¹R²NH Deprotonation Deprotonation Ar-Pd(II)-NR¹R²(Ln) AmineCoord->Deprotonation Base, -HBX RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Ar-NR¹R²

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Workflow

The following diagram illustrates a general experimental workflow applicable to all three types of palladium-catalyzed cross-coupling reactions described.

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere) start->setup reaction Reaction (Stirring at specified temperature) setup->reaction monitoring Reaction Monitoring (e.g., TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization

Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a robust and versatile platform for the synthesis of a diverse array of purine derivatives. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, as detailed in these application notes, offer efficient and modular approaches to constructing C-C and C-N bonds, which are crucial for the development of novel therapeutic agents and chemical probes. By following the provided protocols and considering the tabulated data, researchers can effectively leverage these powerful synthetic methods in their drug discovery and development programs.

References

Application Notes and Protocols for the Characterization of 6-Chloropurine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the essential analytical techniques for the characterization of 6-chloropurine and its derivatives. This document includes experimental protocols, data presentation guidelines, and visual representations of relevant biological pathways and experimental workflows.

Introduction

This compound and its derivatives are a versatile class of compounds with significant applications in medicinal chemistry, serving as key intermediates in the synthesis of various therapeutic agents, including anticancer and antiviral drugs.[1] Their biological activity is closely linked to their structure, necessitating comprehensive characterization to ensure identity, purity, and quality. This document outlines the application of several analytical techniques for this purpose.

Analytical Techniques and Protocols

A suite of analytical methods is employed to fully characterize this compound derivatives. These include chromatographic, spectroscopic, and crystallographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound derivatives and for quantitative analysis.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient or isocratic elution can be employed. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.05 M sodium acetate, pH 6.8) and an organic modifier (e.g., acetonitrile or methanol).[2] For a gradient, a common starting condition is 10:90 (v/v) acetonitrile:buffer.[2]

  • Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.[2]

  • Detection: UV detection at the λmax of the specific derivative (typically around 265 nm for this compound) is used for monitoring the elution.[3]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound derivative in a suitable solvent (e.g., methanol, or the mobile phase) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10-20 µL.

  • Data Analysis: The purity is determined by the peak area percentage of the main component. Quantitative analysis is performed by creating a calibration curve with standards of known concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the identification and quantification of this compound derivatives, especially in complex matrices like biological samples.

Experimental Protocol:

  • Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.

  • Ionization Source: Electrospray ionization (ESI) is commonly used.

  • LC Conditions: Similar to the HPLC protocol, using a C18 column and a mobile phase of water and acetonitrile, often with additives like formic acid to improve ionization.

  • Mass Spectrometry Parameters:

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • Precursor and Product Ions: These need to be optimized for each specific this compound derivative. For this compound itself, the precursor ion [M+H]+ would be m/z 155.

    • Collision Energy and other MS parameters: These must be optimized to achieve the best sensitivity.

  • Sample Preparation (for biological samples):

    • Protein precipitation: Add a cold organic solvent (e.g., acetonitrile) to the sample (e.g., plasma, cell lysate) in a 3:1 ratio.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant and reconstitute in the mobile phase for injection.

  • Data Analysis: Quantification is achieved using a calibration curve prepared with known standards and an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound derivatives, providing detailed information about the chemical environment of each atom.

Experimental Protocol:

  • Instrumentation: A 300-500 MHz NMR spectrometer.

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • For ¹³C NMR, a higher concentration of 20-50 mg is recommended.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Data Acquisition Parameters:

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment.

      • Number of Scans: 16-64.

      • Relaxation Delay: 1-5 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled experiment.

      • Number of Scans: 1024 or more, depending on the sample concentration.

      • Relaxation Delay: 2-5 seconds.

  • Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are used to determine the structure of the derivative.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound derivatives.

Experimental Protocol:

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry IR-grade potassium bromide (KBr) to remove moisture.

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

    • Transfer the powder to a pellet die and press it under high pressure (e.g., 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[4]

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with the vibrational frequencies of specific functional groups in the molecule.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for quantitative analysis and for providing information about the electronic structure of this compound derivatives.

Experimental Protocol:

  • Instrumentation: A standard UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of the this compound derivative in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water) at a known concentration.

    • Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

  • Data Acquisition:

    • Record the absorbance spectrum over a relevant wavelength range (e.g., 200-400 nm).

    • Identify the wavelength of maximum absorbance (λmax).

  • Data Analysis: The concentration of an unknown sample can be determined using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration. For this compound, a characteristic absorption band is observed at about 265 nm.[3]

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry.

Experimental Protocol:

  • Crystal Growth:

    • High-quality single crystals are essential. This is often the most challenging step.

    • Common methods for growing crystals from solution include slow evaporation of the solvent, slow cooling of a saturated solution, and vapor diffusion.[5][6]

    • A variety of solvents should be screened to find the optimal conditions.

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer.

    • The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates.

  • Data Analysis: The resulting crystal structure provides precise information about the molecular geometry and intermolecular interactions in the solid state.

Data Presentation

For clarity and ease of comparison, quantitative data should be summarized in tables.

Table 1: HPLC Purity and Retention Times for a Series of N9-Substituted this compound Derivatives

CompoundSubstituent (R)Retention Time (min)Purity (%)
1 -H3.25>99
2a -CH₂-Ph5.898
2b -CH₂-(4-Cl-Ph)6.599
2c -CH₂-(4-OCH₃-Ph)6.197

Note: The data presented in this table is illustrative and will vary depending on the specific derivatives and HPLC conditions used.

Table 2: Key ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and its Ribonucleoside in DMSO-d₆

CompoundH-2H-8C-2C-4C-5C-6C-8
This compound8.748.79151.9154.2130.8148.9146.4
This compound Ribonucleoside8.838.97152.1153.8131.5149.2146.9

Data compiled from publicly available spectral data.[7][8]

Table 3: UV-Vis Absorption Data for this compound Derivatives in Ethanol

CompoundSubstituentλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
This compound-H2658,900
2-amino-6-chloropurine2-NH₂248, 3119,100, 7,800

Note: This data is representative and can vary with solvent and substitution.

Signaling Pathways and Experimental Workflows

This compound derivatives exert their biological effects through various mechanisms, often involving interference with cellular signaling pathways.

Anticancer Mechanisms

Many this compound derivatives exhibit anticancer activity by inducing apoptosis and causing cell cycle arrest.[1]

Diagram 1: Proposed Anticancer Signaling Pathways of this compound Derivatives

anticancer_pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm 6-CP_Derivative This compound Derivative DNA_Damage DNA Damage / Replication Stress 6-CP_Derivative->DNA_Damage Inhibition of DNA Synthesis PI3K_p70S6K PI3K/p70S6K Pathway 6-CP_Derivative->PI3K_p70S6K Inhibition MAPK MAPK Pathway 6-CP_Derivative->MAPK Activation GSH_Depletion GSH Depletion 6-CP_Derivative->GSH_Depletion Electrophilic Attack p53 p53 DNA_Damage->p53 Activation p21 p21 p53->p21 Upregulation Apoptosis Apoptosis p53->Apoptosis Induction Cdc2_CyclinB Cdc2/Cyclin B Complex p21->Cdc2_CyclinB Inhibition G2M_Arrest G2/M Arrest PI3K_p70S6K->Apoptosis Inhibition of Survival Signal GSH_Depletion->Apoptosis Induction Cdc2_CyclinB->G2M_Arrest Inhibition of Mitotic Entry

Caption: Anticancer mechanisms of this compound derivatives.

Workflow 1: General Workflow for Characterizing a Novel this compound Derivative

characterization_workflow Synthesis Synthesis Purification Purification Synthesis->Purification Purity_Analysis Purity Analysis (HPLC, LC-MS) Purification->Purity_Analysis Structure_Elucidation Structural Elucidation (NMR, MS, FTIR, UV-Vis) Purity_Analysis->Structure_Elucidation 3D_Structure 3D Structure Determination (X-ray Crystallography) Structure_Elucidation->3D_Structure If single crystals are obtained Biological_Activity Biological Activity Screening Structure_Elucidation->Biological_Activity 3D_Structure->Biological_Activity Final_Report Final_Report Biological_Activity->Final_Report

Caption: Workflow for the characterization of this compound derivatives.

Antiviral Mechanisms

Certain this compound nucleoside analogs require activation by viral enzymes to exert their antiviral effect.

Diagram 2: Proposed Antiviral Activation Pathway of a this compound Nucleoside Analog

antiviral_pathway cluster_cell Infected Host Cell 6-CP_Nucleoside This compound Nucleoside Analog Viral_TK Viral Thymidine Kinase (TK) 6-CP_Nucleoside->Viral_TK Substrate CP_Monophosphate 6-CP Nucleoside Monophosphate Viral_TK->CP_Monophosphate Phosphorylation Host_Kinases Host Cell Kinases CP_Monophosphate->Host_Kinases CP_Triphosphate 6-CP Nucleoside Triphosphate Host_Kinases->CP_Triphosphate Phosphorylation Viral_Polymerase Viral DNA/RNA Polymerase CP_Triphosphate->Viral_Polymerase Inhibitor/ Substrate Chain_Termination Chain Termination/ Inhibition of Viral Replication Viral_Polymerase->Chain_Termination

Caption: Antiviral activation of this compound nucleoside analogs.

Conclusion

The comprehensive characterization of this compound derivatives is crucial for their development as therapeutic agents. The application of the analytical techniques and protocols detailed in this document will enable researchers to ensure the identity, purity, and structural integrity of these important compounds, facilitating further investigation into their biological activities and mechanisms of action.

References

Application Notes & Protocols: Solid-Phase Synthesis of 6-Substituted Purine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase synthesis (SPS) of diverse purine libraries utilizing 6-chloropurine as a key scaffold. This strategy is highly effective for the rapid generation of novel compounds for high-throughput screening, particularly in the search for kinase inhibitors.

Introduction

This compound is a versatile heterocyclic building block widely employed in medicinal chemistry and drug discovery.[1] Its utility stems from the reactive chlorine atom at the C6 position, which is susceptible to nucleophilic aromatic substitution (SNAr). When anchored to a solid support, this scaffold allows for the straightforward introduction of a wide array of chemical functionalities, leading to the generation of large combinatorial libraries of 6-substituted purine analogues.[2][3] Many compounds derived from this scaffold have shown significant biological activity, notably as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and prominent targets in oncology research.[4][5]

Application Note 1: Combinatorial Synthesis of an N6-Substituted Purine Library

This application note describes a robust solid-phase strategy for synthesizing a library of N6-substituted purine analogues. The workflow begins with the immobilization of a purine precursor onto a solid support, followed by diversification at the C6 position and subsequent cleavage to yield the final products.

Workflow Overview

The synthesis is typically performed on a rink amide resin, which allows for the release of the final products as primary amides upon cleavage with trifluoroacetic acid (TFA). The key steps involve coupling a di-chlorinated pyrimidine to the resin, cyclizing it to form the purine ring, and then diversifying the C6 position using a library of primary or secondary amines.

SPS_Workflow General Workflow for Solid-Phase Synthesis of 6-Substituted Purines cluster_resin Solid Support cluster_synthesis On-Resin Synthesis cluster_cleavage Product Release Resin Rink Amide Resin Coupling 1. Couple 4,6-dichloro-5- nitropyrimidine Resin->Coupling Displacement 2. Displace C4-Cl with Linker-Amine Coupling->Displacement Reduction 3. Reduce Nitro Group (NO2 -> NH2) Displacement->Reduction Cyclization 4. Cyclize to form Purine Ring Reduction->Cyclization Diversification 5. Diversify C6-Cl with Amine Library (R-NH2) Cyclization->Diversification Cleavage 6. Cleave with TFA Diversification->Cleavage Product N6-Substituted Purine Library Cleavage->Product

Caption: Solid-phase synthesis workflow for generating a 6-substituted purine library.

Detailed Experimental Protocol

This protocol is adapted from methodologies for the solid-phase synthesis of substituted purines.[6]

Materials:

  • Rink Amide MBHA Resin (0.15 mmol loading)

  • 4,6-dichloro-5-nitropyrimidine

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Lithium aluminum hydride (LiAlH₄) / Aluminum trichloride (AlCl₃)

  • Triethyl orthoformate

  • Library of diverse primary and secondary amines

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

Procedure:

  • Resin Swelling & Initial Coupling:

    • Place Rink Amide resin (1.0 g, 0.15 mmol) in a solid-phase synthesis vessel.

    • Swell the resin in DMF for 30 minutes, then drain the solvent.

    • Add a solution of 4,6-dichloro-5-nitropyrimidine (0.75 mmol) and DIPEA (0.75 mmol) in DMF.

    • Shake the mixture at room temperature for 2 hours.

    • Wash the resin sequentially with DMF (3x), H₂O (3x), and DCM (3x).

  • Displacement of Second Chloride:

    • Add a solution of an amino compound (e.g., pentylamine, 0.75 mmol) in DMF to the resin.

    • Shake at room temperature for 2 hours.

    • Wash the resin as described in step 1.

  • Nitro Group Reduction:

    • Suspend the resin in anhydrous THF.

    • In a separate flask, prepare a solution of LiAlH₄/AlCl₃ for the reduction.

    • Carefully add the reducing agent to the resin suspension and react until completion (monitor by IR or Kaiser test).

    • Wash the resin thoroughly with THF and DMF.

  • Purine Ring Formation (Cyclization):

    • Suspend the resin in triethyl orthoformate.

    • Heat the mixture at 100°C overnight to form the imidazole ring, yielding the resin-bound this compound scaffold.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Library Diversification (SNAr Reaction):

    • Aliquot the resin into separate reaction vessels for each amine to be tested.

    • To each vessel, add a solution of a unique amine (3-5 equivalents) and DIPEA (3-5 equivalents) in DMF.

    • Heat the reactions at 60-80°C for 4-12 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Cleavage and Product Isolation:

    • Treat the washed and dried resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

  • Analysis:

    • Analyze the purity of each library member using reverse-phase HPLC.

    • Confirm the identity and mass of the products using LC-MS.

Data Presentation: Representative Library Members

The following table summarizes representative data for compounds synthesized using this methodology, highlighting their potential as CDK inhibitors. The IC₅₀ values represent the concentration required for 50% inhibition of enzyme activity.

Compound IDR-Group (at N6)Yield (%)¹Purity (%)²CDK2 IC₅₀ (µM)[4][7]
P-01 Isopropyl75>950.7
P-02 Benzyl81>950.2
P-03 Cyclohexylmethyl78>950.09
P-04 4-Sulfamoylanilino65>900.044

¹Overall yield after cleavage and purification. ²Determined by HPLC analysis at 254 nm.

Application Note 2: Biological Context and Signaling Pathway

Mechanism of Action: CDK Inhibition

Many 6-substituted purines, such as Seliciclib (Roscovitine), function as competitive inhibitors at the ATP-binding site of cyclin-dependent kinases.[1] CDKs are serine/threonine kinases that form complexes with cyclin proteins to regulate cell cycle progression.[1] For instance, the Cyclin E-CDK2 complex is essential for the transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle.[1] By blocking the ATP-binding pocket of CDK2, these purine analogues prevent the phosphorylation of key substrates like the Retinoblastoma protein (Rb), leading to cell cycle arrest and inhibition of tumor cell proliferation.[1]

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Mitogens->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Activates CyclinE Cyclin E Rb Rb Protein CDK46->Rb Phosphorylates CDK46->Rb pRb p-Rb (Phosphorylated) CDK2 CDK2 CyclinE->CDK2 Activates CyclinE->CDK2 CDK2->Rb Phosphorylates CDK2->Rb Arrest G1/S Arrest CDK2->Arrest E2F E2F Transcription Factor S_Phase_Genes S-Phase Gene Transcription (DNA Synthesis) E2F->S_Phase_Genes Activates E2F->S_Phase_Genes Rb->E2F Inhibits pRb_E2F_group pRb->pRb_E2F_group Inhibitor 6-Substituted Purine (e.g., from Library) Inhibitor->CDK2 Inhibits pRb_E2F_group->E2F Releases

References

Application of 6-Chloropurine in the Study of Purinergic Receptors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Chloropurine, a synthetically versatile purine analog, serves as a critical starting material in the development of potent and selective ligands for purinergic receptors, particularly the adenosine receptor subtypes (A1, A2A, A2B, and A3). While not typically a direct pharmacological tool itself, its utility lies in its chemical reactivity, allowing for the systematic modification of the purine scaffold to generate a diverse library of compounds. These derivatives are instrumental in characterizing receptor subtypes, elucidating signaling pathways, and developing novel therapeutic agents targeting a wide range of physiological processes, including neurotransmission, inflammation, and cardiovascular function.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging this compound in the study of purinergic receptors.

Data Presentation: Probing Adenosine Receptors with this compound Derivatives

The strategic chemical modification of this compound has yielded a plethora of adenosine receptor ligands with varying affinities and selectivities. The following table summarizes the binding affinities (Ki) of representative N6-substituted and 2,N6-disubstituted adenosine analogs derived from this compound precursors at human adenosine receptor subtypes. This data is invaluable for selecting appropriate tool compounds for specific research applications.

CompoundA1 Ki (nM)A2A Ki (nM)A3 Ki (nM)Reference(s)
N6-Substituted Analogs
N6-(3-Iodobenzyl)adenosine252813[1]
N6-Allyladenosine---[2]
N6-Isopropyladenosine---[2]
N6-Propargyladenosine---[2]
N6-(2-Methylallyl)adenosine---[2]
2,N6-Disubstituted Analogs
2-Chloro-N6-(3-iodobenzyl)adenosine1003501.4[1]
2-Chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide8204600.33[1]
2-Chloro-N6-methyl-4'-thioadenosine-5'-methyluronamide--0.28[3]

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of adenosine receptor ligands from this compound and their subsequent pharmacological characterization.

Protocol 1: Synthesis of N6-Substituted Adenosine Analogs from this compound Riboside

This protocol describes a general method for the synthesis of N6-substituted adenosine analogs through nucleophilic substitution of the chlorine atom at the 6-position of the purine ring.[1][2][4][5]

Materials:

  • This compound riboside

  • Desired primary or secondary amine (e.g., 3-iodobenzylamine hydrochloride)

  • Triethylamine (Et3N) or another suitable base

  • Ethanol (EtOH) or other appropriate solvent

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

  • Silica gel for column chromatography purification

  • NMR and Mass Spectrometry for product characterization

Procedure:

  • Dissolve this compound riboside in ethanol in a round-bottom flask.

  • Add an excess of the desired amine to the solution. If the amine is a salt (e.g., hydrochloride), add at least two equivalents of a base like triethylamine to neutralize the salt and act as an acid scavenger.

  • Heat the reaction mixture to reflux (approximately 80°C for ethanol) and stir.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired N6-substituted adenosine analog.

  • Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.

Protocol 2: Competitive Radioligand Binding Assay for Adenosine Receptors

This protocol details the methodology for determining the binding affinity (Ki) of a test compound (e.g., a this compound derivative) for a specific adenosine receptor subtype using a competitive radioligand binding assay.[6][7][8][9]

Materials:

  • Cell membranes prepared from a cell line stably expressing the human adenosine receptor of interest (e.g., HEK293 or CHO cells).[6]

  • A selective radioligand for the target receptor (e.g., [¹²⁵I]AB-MECA for A3 receptors).[6]

  • Unlabeled test compound (this compound derivative).

  • A known high-affinity unlabeled ligand for the target receptor to determine non-specific binding (e.g., NECA).[7]

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).[7][8]

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in polyethyleneimine).

  • Vacuum filtration manifold.

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor in a lysis buffer and pellet the membranes by centrifugation. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a saturating concentration of the known unlabeled ligand.

    • Competitive Binding: Cell membranes, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[8]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]

Protocol 3: cAMP Functional Assay for Gs and Gi-Coupled Adenosine Receptors

This protocol describes a method to assess the functional activity of this compound-derived ligands at Gs-coupled (A2A, A2B) and Gi-coupled (A1, A3) adenosine receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.[6][10][11]

Materials:

  • A cell line stably expressing the adenosine receptor of interest (e.g., HEK293 or CHO cells).

  • Test compound (this compound derivative).

  • Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptor assays).

  • A known reference agonist for the target receptor.

  • A commercial cAMP assay kit (e.g., HTRF, ELISA, or enzyme fragmentation complementation-based).

  • Cell culture medium and supplements.

  • 96-well cell culture plates.

  • Plate reader compatible with the chosen cAMP assay kit.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Addition:

    • For Gs-coupled receptors (A2A, A2B): Remove the culture medium and add varying concentrations of the test compound in a stimulation buffer.

    • For Gi-coupled receptors (A1, A3): Remove the culture medium and add varying concentrations of the test compound in a stimulation buffer containing a fixed concentration of forskolin. This pre-stimulates cAMP production, allowing for the measurement of its inhibition.[6]

  • Incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C to allow for receptor activation and modulation of cAMP levels.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate concentration-response curves by plotting the cAMP levels against the log concentration of the test compound.

    • For agonists, determine the EC50 (potency) and Emax (efficacy) values.

    • For antagonists, perform the assay in the presence of a fixed concentration of a known agonist and determine the IC50 value, which can be used to calculate the antagonist's affinity (Kb).

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows in the application of this compound for studying purinergic receptors.

signaling_pathway cluster_A1_A3 A1/A3 Receptors (Gi-coupled) cluster_A2A_A2B A2A/A2B Receptors (Gs-coupled) A1_A3 A1/A3 Gi Gi A1_A3->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib cAMP_down ↓ cAMP AC_inhib->cAMP_down A2A_A2B A2A/A2B Gs Gs A2A_A2B->Gs AC_stim Adenylyl Cyclase Gs->AC_stim cAMP_up ↑ cAMP AC_stim->cAMP_up Ligand This compound Derivative Ligand->A1_A3 Ligand->A2A_A2B

Caption: Adenosine receptor signaling pathways modulated by this compound derivatives.

experimental_workflow start This compound Riboside synthesis Chemical Synthesis (Nucleophilic Substitution) start->synthesis derivative N6-Substituted Adenosine Analog synthesis->derivative binding_assay Radioligand Binding Assay derivative->binding_assay functional_assay cAMP Functional Assay derivative->functional_assay ki_value Determine Ki (Affinity) binding_assay->ki_value ec50_emax Determine EC50/Emax (Potency/Efficacy) functional_assay->ec50_emax

Caption: Experimental workflow for characterizing this compound-derived ligands.

logical_relationship cluster_synthesis Synthesis cluster_characterization Characterization start This compound Riboside ligand1 Ligand A start->ligand1 + Amine A ligand2 Ligand B start->ligand2 + Amine B amine1 Amine A amine2 Amine B receptor_A3 A3 Receptor ligand1->receptor_A3 High Ki receptor_A1 A1 Receptor ligand1->receptor_A1 Low Ki high_affinity High Affinity ligand2->receptor_A3 Low Ki ligand2->receptor_A1 High Ki low_affinity Low Affinity

Caption: Differentiating receptor subtypes using structurally related ligands.

References

Troubleshooting & Optimization

Technical Support Center: 6-Chloropurine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Chloropurine synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing this compound?

The most frequently used starting materials are hypoxanthine or acetyl hypoxanthine.[1][2][3][4][5] The choice often depends on the specific protocol and desired purity, with some methods suggesting that starting with acetyl hypoxanthine can reduce certain waste products.[2]

Q2: What is the typical role of phosphorus oxychloride (POCl₃) in this synthesis?

Phosphorus oxychloride (POCl₃) serves as the primary chlorinating agent, converting the hydroxyl group of hypoxanthine (or its acetylated form) into the chloro group at the 6-position of the purine ring.[1][2][4][5]

Q3: Why is a tertiary amine, such as N,N-dimethylaniline, often included in the reaction mixture?

Tertiary amines like N,N-dimethylaniline, N,N-diethylaniline, or triethylamine act as catalysts.[1][2] They are typically unreactive with the this compound product itself but facilitate the chlorination reaction.[5][6]

Q4: What kind of yields can be expected from an optimized this compound synthesis?

Yields can be quite high with optimized protocols. Several methods report yields ranging from 84% to over 90%.[1][6] For instance, syntheses using acetyl hypoxanthine with phosphorus oxychloride and N,N-dimethylaniline have achieved yields of 90.0% and 91.2% under specific conditions.[1] A method involving the isolation of a this compound hydrochloride salt intermediate reported a 99% yield.[6]

Q5: What are the critical parameters to control for maximizing yield?

The key parameters to control include reaction temperature, reaction time, the molar ratio of reactants (starting material, chlorinating agent, and catalyst), and careful control of pH during the workup and product precipitation phase.[1][2]

Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the likely causes and how can I address them?

Low yield can stem from several factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2] If the starting material is still present, consider extending the reaction time or increasing the reaction temperature within the recommended range (e.g., 70-105°C).[1][2] You can also experiment with adjusting the molar ratio of the chlorinating agent.[1]

  • Product Decomposition: this compound can be sensitive to harsh workup conditions. When quenching the reaction with ice water, ensure the temperature is kept low (e.g., 0°C).[1] During pH adjustment for precipitation, add the base slowly to avoid localized high pH, which can degrade the product. The optimal pH for precipitation is generally between 7 and 9.[1][2]

  • Sub-optimal Reagent Ratios: The molar ratio of the starting material to the chlorinating agent and catalyst is crucial. Ratios for acetyl hypoxanthine:POCl₃:tertiary amine have been optimized in ranges like 1:(3.5-20.0):(1.0-1.5).[1][2] Deviating from optimized ratios can significantly impact yield.

  • Moisture Contamination: Phosphorus oxychloride reacts violently with water. Ensure all glassware is dry and anhydrous conditions are maintained throughout the reaction setup to prevent premature decomposition of the chlorinating agent.

Data Presentation: Comparison of Synthesis Protocols

The following table summarizes quantitative data from various cited experimental protocols for the synthesis of this compound.

Starting MaterialChlorinating AgentCatalystMolar Ratio (Start:Chlor:Cat)Temp. (°C)Time (h)Reported Yield (%)Purity (%)Reference
Acetyl HypoxanthinePOCl₃N,N-dimethylaniline1.0 : 20.0 : 1.2105490.099.0[1]
Acetyl HypoxanthinePOCl₃N,N-dimethylaniline1.0 : 20.0 : 1.0105489.299.0[1]
Acetyl HypoxanthinePOCl₃N,N-dimethylaniline1.0 : 10.0 : 1.0105491.299.0[1]
HypoxanthinePOCl₃N,N-dimethylaniline1 : N/A : N/AReflux0.6784.0N/A[6]
HypoxanthinePOCl₃N/AN/A1505N/AN/A[5]

Experimental Protocols

Protocol 1: Synthesis from Hypoxanthine via Hydrochloride Salt

This method focuses on isolating the product as a hydrochloride salt, which can lead to very high purity and yield.[6]

  • Reaction Setup: In a suitable reaction vessel, mix hypoxanthine (0.368 mole), N,N-dimethylaniline (12.5 ml), and phosphorus oxychloride (150 ml).

  • Reflux: Heat the mixture to reflux for approximately 40 minutes. The solid hypoxanthine should dissolve.

  • Removal of Excess POCl₃: After the reaction, remove the excess phosphorus oxychloride by vacuum distillation. Ensure the external oil bath temperature does not exceed 70°C.

  • Solvent Addition: Add methylene chloride (200 ml) to the oily residue.

  • Salt Formation: Cool the resulting red solution in an ice bath. Bubble hydrogen chloride gas through the solution until it turns a bright yellow color.

  • Precipitation and Isolation: Stir the mixture overnight. Pass nitrogen through the solution to remove excess HCl. Collect the precipitated this compound hydrochloride by filtration.

  • Washing and Drying: Wash the product with hot methylene chloride and dry to obtain the final product. A reported yield for this salt is 99%.[6]

  • Liberation of Free Base (Optional): To obtain this compound from its salt, dissolve the salt in water and add a base, such as ammonium hydroxide, to precipitate the free base. Filter and dry the product.

Protocol 2: Synthesis from Acetyl Hypoxanthine

This protocol uses acetyl hypoxanthine as the starting material, which can simplify the process and reduce waste.[1][2]

  • Reaction Setup: In a three-necked flask equipped with a thermometer and mechanical stirrer, add acetyl hypoxanthine (0.20 mol), phosphorus oxychloride (2.00 mol), and N,N-dimethylaniline (0.20 mol).

  • Reflux: Begin stirring and heat the mixture to 105°C. Maintain this temperature for 4 hours. Monitor the reaction via TLC to confirm the disappearance of the starting material.[2]

  • Removal of Excess POCl₃: After the reaction is complete, evaporate the unreacted phosphorus oxychloride under vacuum.

  • Quenching and Precipitation: Cool the residue to 0°C and carefully add 100 mL of ice water. Adjust the pH to 8 using a 0.1M NaOH solution to precipitate the product.

  • Isolation and Washing: A large amount of yellow solid should precipitate. Collect the solid by filtration and wash it with cold water.

  • Drying: Dry the collected solid to obtain this compound. A reported yield for this method is 91.2%.[1]

Visualizations

Experimental Workflow and Troubleshooting

The following diagrams illustrate the general experimental workflow for this compound synthesis and a logical decision tree for troubleshooting common yield-related issues.

G cluster_workflow General Synthesis Workflow A 1. Mix Reactants (Hypoxanthine, POCl₃, Catalyst) B 2. Heat to Reflux (e.g., 105°C, 4h) A->B C 3. Remove Excess POCl₃ (Vacuum Distillation) B->C D 4. Quench Reaction (Ice Water, 0°C) C->D E 5. Adjust pH to 7-9 (Precipitation) D->E F 6. Isolate Product (Filtration & Washing) E->F G 7. Dry Final Product (this compound) F->G

Caption: A typical experimental workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Low Yield Start Problem: Low Yield Check_Completion Is the reaction incomplete? (Check TLC) Start->Check_Completion Check_Degradation Is the product degrading during workup? Start->Check_Degradation Check_Isolation Are there issues with product isolation? Start->Check_Isolation Sol_Completion Increase reaction time/temp. Adjust reactant molar ratios. Check_Completion->Sol_Completion Yes Sol_Degradation Maintain low temp (0°C) during quench. Adjust pH slowly and carefully. Check_Degradation->Sol_Degradation Yes Sol_Isolation Optimize pH for precipitation. Ensure thorough washing. Consider salt formation. Check_Isolation->Sol_Isolation Yes

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

Reaction Pathway Diagram

This diagram illustrates the primary chemical transformation in the synthesis of this compound from hypoxanthine.

G cluster_pathway Core Reaction Pathway Reactant Hypoxanthine Product This compound Reactant->Product Chlorination Reaction Reagents + POCl₃ + Tertiary Amine Catalyst Reagents->Product

Caption: The conversion of hypoxanthine to this compound via chlorination.

References

Technical Support Center: Purification of 6-Chloropurine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 6-Chloropurine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Recrystallization Issues

Q1: My this compound is not dissolving in the recrystallization solvent, even with heating. What should I do?

A1: This issue can arise from a few factors:

  • Inappropriate Solvent Choice: this compound has limited solubility in many common organic solvents.[1] Water can be used for recrystallization, although solubility is still relatively low.[1] Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are good solvents but may be difficult to remove.[2]

  • Insufficient Solvent Volume: You may not be using enough solvent. For recrystallization, the goal is to dissolve the compound in a minimal amount of hot solvent.[3][4]

  • Insoluble Impurities: Your crude product may contain insoluble impurities.

Troubleshooting Steps:

  • Verify Solvent Suitability: Ensure you are using a solvent in which this compound is soluble when hot and less soluble when cold. Water is a common choice for recrystallization.[1]

  • Increase Solvent Volume Gradually: Add small portions of the hot solvent to your crude this compound with continuous stirring and heating until it dissolves completely.[4]

  • Perform a Hot Filtration: If the solid does not dissolve completely even with additional hot solvent, it is likely due to insoluble impurities. Perform a hot filtration to remove these impurities before allowing the solution to cool.[4]

Q2: I have a low yield of this compound after recrystallization. How can I improve it?

A2: Low yield is a common issue in recrystallization and can be caused by several factors:

  • Using too much solvent: Dissolving the compound in an excessive amount of solvent will result in a significant portion remaining in the mother liquor upon cooling.[3][5]

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.

  • Premature crystallization: If the solution cools too quickly during transfer or filtration.

  • Washing with a solvent at the wrong temperature: Washing the collected crystals with a solvent that is not ice-cold can redissolve the product.[3]

Troubleshooting Steps:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve your crude product.[3][4]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. You can insulate the flask to slow down the cooling rate. Afterward, you can place it in an ice bath to maximize crystal formation.[6]

  • Preheat Funnel and Glassware: When performing a hot filtration, preheat your funnel and receiving flask to prevent premature crystallization.

  • Use Ice-Cold Washing Solvent: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities without dissolving the product.[3]

  • Concentrate the Mother Liquor: You can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and repeating the cooling process. However, be aware that the purity of the second crop may be lower.[5]

Q3: No crystals are forming, even after the solution has cooled. What can I do?

A3: The absence of crystal formation can be frustrating. Here are some techniques to induce crystallization:

  • Scratching the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.

  • Reducing the volume of the solvent: If too much solvent was used, you can gently heat the solution to evaporate some of the solvent to increase the concentration of this compound.

  • Cooling to a lower temperature: Ensure the solution is cooled in an ice-water bath.

Column Chromatography Issues

Q4: How do I choose the right solvent system (eluent) for column chromatography of this compound?

A4: The ideal solvent system for column chromatography should provide good separation between this compound and its impurities.

Troubleshooting Steps:

  • Thin-Layer Chromatography (TLC): Use TLC to screen different solvent systems. The ideal eluent will give your product a retention factor (Rf) of around 0.2-0.4.

  • Start with a Nonpolar Solvent and Gradually Increase Polarity: A common approach is to start with a nonpolar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.

  • Consider the Impurities: The choice of solvent will also depend on the polarity of the impurities you are trying to remove. For example, if you have very nonpolar impurities, you can start with a very nonpolar eluent to wash them off the column first.

Q5: My this compound is not separating from its impurities on the silica gel column. What could be the problem?

A5: Poor separation can be due to several factors:

  • Inappropriate Solvent System: The eluent may be too polar, causing both the product and impurities to move down the column too quickly. Conversely, if the eluent is not polar enough, nothing will move.

  • Column Overloading: Loading too much crude product onto the column can lead to broad bands and poor separation.

  • Improper Column Packing: An unevenly packed column with cracks or channels will lead to poor separation.

  • Compound Insolubility: If the compound is not soluble in the eluent, it will not move down the column properly.

Troubleshooting Steps:

  • Optimize the Solvent System: Use TLC to find a solvent system that gives a good separation between your product and the impurities. A gradient elution (gradually increasing the polarity of the eluent) can often improve separation.[7]

  • Reduce the Amount of Sample: Use a smaller amount of crude product on the column. A general rule of thumb is to use a silica gel to crude product ratio of at least 30:1 by weight.

  • Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks.

  • Dry Loading: If your sample is not very soluble in the initial eluent, consider "dry loading". Dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of your column.[8][9]

Q6: How can I remove the N,N-dimethylaniline impurity from my this compound sample?

A6: N,N-dimethylaniline is often used as a base in the synthesis of this compound and can be a common impurity.[1] One effective method to remove it is to convert the this compound into its salt.

Troubleshooting Steps:

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent. Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The N,N-dimethylaniline will be protonated and move into the aqueous layer, while the this compound remains in the organic layer.

  • Salt Formation: this compound can form salts with strong acids.[10] By forming a salt, you can often precipitate the this compound, leaving the N,N-dimethylaniline in solution. The this compound can then be regenerated by neutralization.[10]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
WaterSlightly soluble[1]
Dimethyl sulfoxide (DMSO)Soluble[2]
Dimethylformamide (DMF)Soluble[2]

Experimental Protocols

Protocol 1: Recrystallization of this compound from Water

This protocol outlines a general procedure for the recrystallization of this compound using water as the solvent.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of deionized water to the flask.

  • Gently heat the mixture on a hot plate with stirring.

  • Gradually add more hot deionized water in small portions until the this compound is completely dissolved.

  • If there are any insoluble impurities, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the purified this compound crystals.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

This protocol provides a general guideline for purifying this compound using column chromatography. The specific eluent system should be determined by TLC beforehand.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Appropriate solvent system (eluent), e.g., a mixture of hexane and ethyl acetate

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Prepare the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack evenly, without air bubbles.

    • Add another thin layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, use the dry loading method described in Q5.

  • Elute the Column:

    • Add the eluent to the top of the column.

    • Begin collecting fractions.

    • If using a gradient elution, gradually increase the polarity of the eluent over time.

  • Analyze the Fractions:

    • Monitor the fractions by TLC to identify which ones contain the purified this compound.

  • Combine and Evaporate:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Troubleshooting_Workflow start Crude this compound Recrystallization Recrystallization start->Recrystallization Attempt Recrystallization process process decision decision issue issue solution solution end_node Pure this compound Purity_Check_1 Purity Acceptable? Recrystallization->Purity_Check_1 Collect Crystals Purity_Check_1->end_node Yes Low_Yield Issue: Low Yield Purity_Check_1->Low_Yield No, Low Yield Impurities_Present Issue: Impurities Remain Purity_Check_1->Impurities_Present No, Impurities Present Optimize_Recrystallization Optimize Solvent Volume & Slow Cooling Low_Yield->Optimize_Recrystallization Troubleshoot Optimize_Recrystallization->Recrystallization Column_Chromatography Column Chromatography Impurities_Present->Column_Chromatography Proceed to Chromatography Purity_Check_2 Purity Acceptable? Column_Chromatography->Purity_Check_2 Collect Fractions Purity_Check_2->end_node Yes Poor_Separation Issue: Poor Separation Purity_Check_2->Poor_Separation No, Poor Separation Optimize_Column Optimize Eluent & Column Packing Poor_Separation->Optimize_Column Troubleshoot Optimize_Column->Column_Chromatography

Caption: A troubleshooting workflow for the purification of this compound.

Recrystallization_Protocol_Workflow start Start: Crude this compound Dissolve Dissolve Crude Product start->Dissolve Add minimal hot solvent step step decision decision end_node End: Purified Crystals Check_Dissolution Completely Dissolved? Dissolve->Check_Dissolution Observe Hot_Filtration Hot Gravity Filtration Check_Dissolution->Hot_Filtration No (Insoluble Impurities) Cool_Solution Slowly Cool to Room Temp, then Ice Bath Check_Dissolution->Cool_Solution Yes Hot_Filtration->Cool_Solution Collect_Crystals Collect by Vacuum Filtration Cool_Solution->Collect_Crystals Crystals Form Wash_Crystals Wash Crystals Collect_Crystals->Wash_Crystals Wash with ice-cold solvent Dry_Crystals Dry Purified Crystals Wash_Crystals->Dry_Crystals Dry Dry_Crystals->end_node

Caption: A step-by-step workflow for the recrystallization of this compound.

References

stability of 6-Chloropurine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a general technical support guide regarding the stability of 6-Chloropurine under acidic and basic conditions. Extensive literature searches did not yield specific, publicly available quantitative data on the degradation kinetics (e.g., half-life, rate constants) or a definitive profile of degradation products for this compound. The quantitative data and degradation pathways presented herein are hypothetical examples based on the known behavior of similar purine derivatives and are intended for illustrative purposes. Researchers should perform their own stability studies to determine the precise stability of this compound under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is generally considered to be a chemically stable solid at room temperature when protected from moisture and light.[1][2][3] However, its stability is significantly influenced by pH, temperature, and the presence of strong acids or bases. It is recommended to store this compound in a cool, dry, and dark place.

Q2: How does pH affect the stability of this compound?

A2: As a purine derivative, this compound is susceptible to hydrolysis under both acidic and basic conditions, particularly at elevated temperatures. In acidic solutions, the primary degradation pathway is expected to be hydrolysis of the chloro group at the C6 position to yield hypoxanthine. Under basic conditions, a similar hydrolysis reaction is anticipated. The rate of degradation is dependent on the specific pH and temperature.

Q3: What are the likely degradation products of this compound?

A3: The most probable degradation product of this compound in aqueous acidic or basic solutions is hypoxanthine, formed by the hydrolysis of the C6-chloro group. Other minor degradation products could potentially form through the opening of the purine ring system under harsh conditions, but hypoxanthine is expected to be the major degradant.

Q4: Are there any known incompatibilities for this compound?

A4: Yes, this compound should be stored away from strong oxidizing agents and strong acids.[1] It is known to react with strong acids to form salts.[4] Its use in chemical synthesis, for example, with reagents like phosphoryl chloride or potassium hydrosulfide, often requires elevated temperatures, indicating its reactivity under these specific conditions.[5]

Q5: What is the recommended solvent for preparing stock solutions of this compound?

A5: this compound has limited solubility in water but is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[6] For aqueous stability studies, stock solutions are typically prepared in a minimal amount of organic solvent and then diluted with the appropriate aqueous buffer. It is crucial to assess the stability of the compound in the chosen solvent system.

Troubleshooting Guide

Issue 1: I am observing a rapid loss of my this compound in an aqueous buffer. What could be the cause?

  • Question: What is the pH of your buffer and the temperature of your experiment?

    • Answer: this compound is prone to hydrolysis, and the rate of degradation increases with both temperature and deviation from a neutral pH. If you are working at a low or high pH, especially at temperatures above ambient, accelerated degradation is expected. Consider performing your experiment at a lower temperature or closer to a neutral pH if your experimental design allows.

  • Question: Have you confirmed the identity of the degradation product?

    • Answer: We recommend analyzing your sample by HPLC with UV detection and comparing the retention time to a hypoxanthine standard. This will help confirm if the observed loss of this compound is due to hydrolysis to hypoxanthine.

Issue 2: My HPLC analysis shows multiple unexpected peaks in my this compound sample.

  • Question: What were the storage conditions of your this compound solid and stock solution?

    • Answer: Improper storage, such as exposure to light, moisture, or high temperatures, can lead to the degradation of solid this compound. Similarly, stock solutions, especially if not stored at low temperatures, can degrade over time. We recommend using a fresh, properly stored sample and preparing fresh stock solutions for your experiments.

  • Question: Could the extra peaks be from your matrix or solvent?

    • Answer: Always run a blank injection of your solvent and matrix to rule out any interfering peaks. Ensure the purity of your solvents and reagents.

Issue 3: I am trying to develop a stability-indicating HPLC method and I am not seeing any degradation of this compound under my stress conditions.

  • Question: What stress conditions have you applied?

    • Answer: For forced degradation studies, it is often necessary to use more aggressive conditions to induce degradation. Consider increasing the concentration of the acid or base, increasing the temperature, or extending the exposure time. For example, you could try 0.1 M HCl or 0.1 M NaOH at 60-80 °C.

  • Question: Is your analytical method capable of separating this compound from its potential degradants?

    • Answer: The primary degradation product, hypoxanthine, has different polarity compared to this compound and should be separable by reverse-phase HPLC. You may need to optimize your mobile phase composition and gradient to achieve baseline separation.

Quantitative Stability Data (Hypothetical Examples)

Table 1: Hypothetical Degradation of this compound in Acidic Conditions

Temperature (°C)pHTime (hours)This compound Remaining (%)Hypoxanthine Formed (%)
2512498.51.5
2517295.24.8
601685.314.7
6012455.144.9
2547299.20.8
6042492.57.5

Table 2: Hypothetical Degradation of this compound in Basic Conditions

Temperature (°C)pHTime (hours)This compound Remaining (%)Hypoxanthine Formed (%)
25102497.82.2
25107293.16.9
6010682.417.6
60102448.951.1
25132488.511.5
6013660.739.3

Experimental Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study of this compound to assess its stability under acidic and basic stress conditions.

1. Materials and Reagents:

  • This compound reference standard

  • Hypoxanthine reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • HPLC grade acetonitrile and water

  • Phosphate buffer components

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector and a C18 reverse-phase column

2. Preparation of Solutions:

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of DMSO or another suitable organic solvent.

  • Acidic Stress Solution (0.1 M HCl): Prepare a 0.1 M solution of HCl in water.

  • Basic Stress Solution (0.1 M NaOH): Prepare a 0.1 M solution of NaOH in water.

3. Forced Degradation Procedure:

  • Acid Hydrolysis:

    • To a series of vials, add a known volume of the this compound stock solution.

    • Add the acidic stress solution to achieve a final drug concentration of approximately 100 µg/mL.

    • Incubate the vials at a controlled temperature (e.g., 60 °C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from a vial.

    • Neutralize the sample with an equivalent amount of 0.1 M NaOH.

    • Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use the basic stress solution (0.1 M NaOH).

    • Neutralize the samples with an equivalent amount of 0.1 M HCl.

4. HPLC Analysis:

  • Develop a stability-indicating reverse-phase HPLC method capable of separating this compound from its degradation products, primarily hypoxanthine.

  • Example HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Phosphoric acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A time-programmed gradient from 5% to 95% B.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 265 nm

    • Injection Volume: 10 µL

  • Analyze the stressed samples and a non-stressed control sample.

  • Identify and quantify the amount of this compound remaining and the amount of any degradation products formed by comparing peak areas to those of reference standards.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point.

  • Plot the natural logarithm of the concentration of this compound versus time to determine the degradation rate constant (k).

  • Calculate the half-life (t½) of this compound under each stress condition using the formula: t½ = 0.693 / k.

Visualizations

G cluster_acid Acidic Degradation Chloropurine_acid This compound Hypoxanthine_acid Hypoxanthine Chloropurine_acid->Hypoxanthine_acid Hydrolysis (H₃O⁺, Δ) RingOpening_acid Ring-Opened Products (under harsh conditions) Hypoxanthine_acid->RingOpening_acid Further Degradation

Caption: Hypothetical acidic degradation pathway of this compound.

G cluster_base Basic Degradation Chloropurine_base This compound Hypoxanthine_base Hypoxanthine Chloropurine_base->Hypoxanthine_base Hydrolysis (OH⁻, Δ) RingOpening_base Ring-Opened Products (under harsh conditions) Hypoxanthine_base->RingOpening_base Further Degradation

Caption: Hypothetical basic degradation pathway of this compound.

G start Start: Prepare this compound Stock Solution stress Apply Stress Conditions (Acid/Base, Temperature) start->stress sample Sample at Time Points stress->sample neutralize Neutralize Sample sample->neutralize dilute Dilute for Analysis neutralize->dilute hplc HPLC Analysis dilute->hplc data Data Analysis (% Degradation, Rate Constant, Half-life) hplc->data end End: Stability Profile data->end G issue Issue: Unexpected Degradation or Peaks check_conditions Check Experimental Conditions (pH, Temperature) issue->check_conditions Rapid Degradation check_storage Check Storage of Solid and Stock Solution issue->check_storage Multiple Peaks check_matrix Analyze Blank/Matrix issue->check_matrix Multiple Peaks confirm_degradant Confirm Degradant Identity (e.g., vs. Standard) check_conditions->confirm_degradant use_fresh Use Fresh Sample/Stock check_storage->use_fresh optimize_hplc Optimize HPLC Method check_matrix->optimize_hplc

References

Technical Support Center: Optimizing Reaction Conditions for 6-Chloropurine Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-chloropurine substitutions. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

Q1: My nucleophilic aromatic substitution (SNAr) reaction with this compound is slow or incomplete. What are the key parameters to optimize?

A1: Slow or incomplete reactions are common challenges. The reactivity of this compound is influenced by several factors. Consider optimizing the following:

  • Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often used.[1][2] For alcohol substitutions, the alcohol itself can serve as both the reactant and the solvent.[3][4] In some cases, "green" solvents like water have been successfully used, particularly with microwave assistance.[5]

  • Base: A base is typically required to deprotonate the incoming nucleophile, increasing its nucleophilicity. Common bases include organic amines like triethylamine (Et3N) or diisopropylethylamine (DIPEA), and inorganic bases like potassium carbonate (K2CO3) or sodium hydride (NaH).[1] The choice of base can significantly impact reaction rate and yield.

  • Temperature: Increasing the reaction temperature often accelerates the reaction rate. However, excessive heat can lead to side product formation and decomposition of starting materials or products. Microwave irradiation can be a highly effective method for rapidly achieving high temperatures and significantly reducing reaction times, often from hours to minutes.[1][5][6]

  • Catalyst: For certain substitutions, such as tert-butylation, a Lewis acid catalyst like SnCl4 or TiCl4 may be necessary to facilitate the reaction.[7]

Q2: I am observing the formation of multiple isomers, particularly N7 and N9 alkylation, instead of substitution at the C6 position. How can I improve regioselectivity?

A2: The purine ring has multiple nucleophilic nitrogen atoms (N7 and N9 being the most common sites for alkylation), which can compete with substitution at the C6 position, especially when using alkylating agents under basic conditions.[7]

  • Protecting Groups: To prevent N-alkylation, consider using a protecting group on the purine nitrogen. The tetrahydropyranyl (THP) group is one common option.[8]

  • Reaction Conditions for N-Alkylation vs. C6-Substitution: Direct alkylation with alkyl halides under basic conditions often leads to a mixture of N7 and N9 isomers.[7] For substitution at the C6 position with nucleophiles like amines, thiols, or alkoxides, the primary reaction should be the displacement of the chlorine atom. If you are still observing N-alkylation, it might be due to the specific nature of your reactants or reaction conditions that favor this side reaction.

  • Kinetic vs. Thermodynamic Control: In some cases, the ratio of N7 to N9 isomers can be controlled by temperature and reaction time. For instance, in tert-butylation reactions, kinetically controlled conditions (lower temperature, shorter time) may favor the N7 isomer, while thermodynamically controlled conditions (higher temperature, longer time) can lead to the N9 isomer.[7]

Q3: My desired product is unstable and decomposes during the reaction or workup. What can I do?

A3: Product instability can be a significant issue.

  • Mild Reaction Conditions: Employing milder reaction conditions can prevent product degradation. This could involve using a weaker base, a lower reaction temperature, or shorter reaction times. Microwave-assisted synthesis can be advantageous here as it allows for rapid heating and cooling, minimizing the time the product is exposed to high temperatures.[1][6]

  • Workup Procedure: The workup procedure should be carefully considered. For example, some N7-alkylated purines are unstable in the presence of aqueous mineral acids or Lewis acids.[7] Neutralization and extraction steps should be performed promptly and at low temperatures if necessary.

  • Purification Method: Purification methods like column chromatography should be chosen carefully to avoid on-column decomposition. Using a suitable stationary phase and eluent system is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the substitution of this compound?

A1: The substitution of the chlorine atom at the C6 position of the purine ring typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This is generally an addition-elimination process where the nucleophile attacks the electron-deficient C6 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group, chloride, is then eliminated to restore the aromaticity of the purine ring.[9][10][11] The presence of electron-withdrawing nitrogen atoms in the purine ring facilitates this reaction by stabilizing the negative charge in the intermediate.[12]

Q2: Can I use microwave irradiation to accelerate my this compound substitution reactions?

A2: Yes, microwave-assisted synthesis is a well-established and highly effective method for accelerating these reactions.[1][5][6] It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating.[1] This technique is applicable to a wide range of nucleophiles, including amines and alcohols.[3][5]

Q3: What are the typical reaction conditions for substituting this compound with an amine?

A3: The amination of this compound is a common transformation. Typical conditions involve reacting this compound with the desired amine in a suitable solvent such as ethanol, water, or DMF.[1][5] A base like DIPEA or an excess of the reactant amine is often used to neutralize the HCl generated during the reaction.[1] Microwave irradiation at temperatures around 120°C for 10-15 minutes has been shown to be very efficient.[1]

Q4: How can I introduce an alkoxy or aryloxy group at the C6 position?

A4: Alkoxy or aryloxy groups can be introduced by reacting this compound with the corresponding alcohol or phenol in the presence of a base.[3][4] For simple alcohols, the alcohol itself can often be used as the solvent. The reaction of 2-amino-6-chloropurine with an alkoxide generated from its corresponding alcohol is a known method, though it can be slow under conventional heating.[4]

Q5: Are there methods for C-C bond formation at the C6 position of this compound?

A5: Yes, C-C bonds can be formed at the C6 position. One common method is the Suzuki-Miyaura cross-coupling reaction, where this compound derivatives are reacted with phenylboronic acids in the presence of a palladium catalyst to synthesize 6-phenylpurines.[13] Another approach involves the direct arylation of 6-chloropurines with activated aromatics promoted by a Lewis acid like anhydrous AlCl3.[14]

Data Presentation

Table 1: Optimization of Reaction Conditions for Amination of a this compound Derivative with Microwave Irradiation [1]

EntryNucleophileConditionsTime (min)Yield (%)
1AnilineA: MW, 120°C, 150W, DIPEA, EtOH1081
2AnilineB: Oil bath, 80°C, DIPEA, EtOH18065
3BenzylamineA: MW, 120°C, 150W, DIPEA, EtOH1083
4BenzylamineB: Oil bath, 80°C, DIPEA, EtOH24071
5MorpholineA: MW, 120°C, 150W, DIPEA, EtOH1072
6MorpholineC: Oil bath, 120°C, DIPEA, EtOH12068

Table 2: Optimization of tert-Butylation of this compound [7]

EntryCatalyst (equiv.)SolventTemperature (°C)Time (h)Yield of N7-isomer (%)Yield of N9-isomer (%)
1SnCl4 (2.1)DCE501978-
2SnCl4 (1.0)DCE501940-
3TiCl4 (2.1)DCE501943-
4SnCl4 (2.1)ACN50194515
5SnCl4 (2.1)ACN805-39

Experimental Protocols

Protocol 1: Microwave-Assisted Amination of a this compound Derivative [1]

  • To a solution of the this compound derivative (1 equivalent) in ethanol, add the corresponding amine (1.1 equivalents) and diisopropylethylamine (DIPEA) (1.1 equivalents).

  • Place the reaction mixture in a sealed vessel suitable for microwave irradiation.

  • Irradiate the mixture in a single-mode microwave reactor at 120°C and 150W for 10 minutes.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 6-aminopurine derivative.

Protocol 2: N7-Regioselective tert-Butylation of this compound [7]

  • To a solution of this compound (1 mmol) in 1,2-dichloroethane (DCE, 8 mL), add N,O-bis(trimethylsilyl)acetamide (BSA) (1.5 mmol).

  • Heat the mixture at 80°C for 1 hour to achieve silylation.

  • Cool the reaction mixture to room temperature and add SnCl4 (2.1 mmol) followed by 2-bromo-2-methylpropane (3 mmol).

  • Stir the reaction at 50°C for 19 hours.

  • Quench the reaction by pouring it into a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography to yield 7-(tert-butyl)-6-chloropurine.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification This compound This compound Reaction_Vessel Reaction Mixture This compound->Reaction_Vessel Nucleophile Nucleophile Nucleophile->Reaction_Vessel Solvent_Base Solvent & Base Solvent_Base->Reaction_Vessel Heating Heating (Conventional or Microwave) Reaction_Vessel->Heating Quenching Quenching Heating->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Crystallization or Chromatography) Extraction->Purification Final_Product 6-Substituted Purine Purification->Final_Product

Caption: General experimental workflow for this compound substitution.

troubleshooting_logic Start Problem: Low Yield / Incomplete Reaction Check_Temp Is Temperature Optimized? Start->Check_Temp Increase_Temp Increase Temperature or Use Microwave Check_Temp->Increase_Temp No Check_Base Is Base Appropriate? Check_Temp->Check_Base Yes Increase_Temp->Check_Base Change_Base Try a Stronger or Different Base Check_Base->Change_Base No Check_Solvent Is Solvent Optimal? Check_Base->Check_Solvent Yes Change_Base->Check_Solvent Change_Solvent Switch to a More Polar Aprotic Solvent Check_Solvent->Change_Solvent No Consider_Catalyst Consider a Catalyst (e.g., Lewis Acid) Check_Solvent->Consider_Catalyst Yes Change_Solvent->Consider_Catalyst Success Reaction Optimized Consider_Catalyst->Success

Caption: Troubleshooting logic for optimizing this compound substitutions.

References

side reactions to avoid during 6-Chloropurine derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Chloropurine derivatization. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals navigate the complexities of working with this versatile molecule. Our aim is to help you avoid common side reactions and achieve optimal results in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of this compound, offering explanations and actionable solutions.

Q1: My alkylation of this compound is producing a mixture of N7 and N9 isomers. How can I improve the regioselectivity?

A1: The formation of N7 and N9 regioisomers is the most common side reaction during the alkylation of this compound.[1][2] The thermodynamically more stable N9 isomer is often the desired product, while the N7 isomer is a common byproduct.[1][2] Several strategies can be employed to control the regioselectivity:

  • Steric Hindrance: Introducing a bulky substituent at a position that shields the N7 nitrogen can significantly favor N9 alkylation. For instance, using a 6-(2-butylimidazol-1-yl)purine derivative has been shown to result in exclusive N9 alkylation due to the imidazole group sterically hindering access to the N7 position.[3][4][5]

  • Reaction Conditions: The choice of base, solvent, and temperature can influence the N7/N9 ratio. While direct alkylation with alkyl halides under basic conditions often leads to a mixture, specific conditions can favor one isomer over the other.[1][2] For example, the use of sodium hydride in DMF is a common condition for alkylation.[3][4][5]

  • Protecting Groups: Although not always necessary, the use of protecting groups can offer a more controlled synthesis, directing alkylation to the desired nitrogen.

  • Lewis Acid Catalysis for N7 Alkylation: For targeted synthesis of the N7 isomer, a method involving the reaction of N-trimethylsilylated purines with a tert-alkyl halide using SnCl₄ as a catalyst has been developed.[1]

Quantitative Data on N7/N9 Alkylation Ratios

ReactantAlkylating AgentBase/CatalystSolventN9:N7 RatioReference
6-(2-butylimidazol-1-yl)-2-chloropurineEthyl iodideNaHDMFExclusive N9[3][4][5]
2-chloro-6-(4,5-diphenylimidazol-1-yl)purineEthyl iodideNaHDMF~5:1[3][4][5]
This compoundtert-Butyl bromideSnCl₄ACNPredominantly N7[1]

Q2: I am observing hydrolysis of the 6-chloro group to hypoxanthine during my reaction. How can I prevent this?

A2: The 6-chloro group is susceptible to hydrolysis, especially under aqueous acidic or basic conditions.[6] To minimize this side reaction:

  • Anhydrous Conditions: Ensure that all solvents and reagents are strictly anhydrous. The presence of water can lead to the formation of the undesired hypoxanthine byproduct.

  • Control of pH: Avoid strongly acidic or basic aqueous conditions if possible. If a base is required, consider using a non-nucleophilic organic base in an anhydrous organic solvent. For workup, carefully control the pH; for example, adjusting the pH to around 5 with ammonium hydroxide can be used to precipitate this compound.[7]

  • Temperature Control: Elevated temperatures can accelerate the rate of hydrolysis. Running the reaction at the lowest effective temperature can help minimize this side reaction.

Q3: My reaction is resulting in multiple alkylations on the purine ring. What is causing this and how can I stop it?

A3: Over-alkylation, or dialkylation, can occur, particularly if a strong base is used in excess or if the reaction conditions are too harsh. This can lead to alkylation at both N7 and N9 positions, or potentially at other ring nitrogens (N1, N3), although this is less common.[1][2]

  • Stoichiometry Control: Use a precise stoichiometry of the alkylating agent and base. Typically, a slight excess (1.1-1.2 equivalents) of the alkylating agent is sufficient.

  • Choice of Base: Use a base that is strong enough to deprotonate the purine but not so strong as to promote multiple deprotonations. Sodium hydride or potassium carbonate are commonly used.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid the formation of over-alkylated products. Avoid unnecessarily high temperatures.

Q4: I am having trouble with the solubility of this compound in my reaction solvent. What are some suitable solvents?

A4: this compound is a solid with limited solubility in many common organic solvents.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are good solvents for this compound, with a solubility of approximately 10 mg/mL.[8]

  • Solvent Mixtures: For certain reactions like Suzuki-Miyaura couplings, aqueous solvent mixtures (e.g., water/n-butanol or DME/water) have been used successfully.[2][9][10]

  • Temperature Effect: The solubility of this compound generally increases with temperature.

Solubility of this compound and a Derivative in Various Solvents

CompoundSolventTemperature (K)Molar Fraction Solubility (x10³)Reference
This compoundMethanol298.151.85[11]
This compoundEthanol298.151.23[11]
This compoundDMF298.1529.5[11]
This compoundDMA298.1525.1[11]
2-Amino-6-chloropurineDMSO298.154.57[12][13]
2-Amino-6-chloropurineWater298.150.03[12][13]

Q5: My Suzuki-Miyaura or Sonogashira coupling reaction with this compound is not working well (low yield, decomposition). What are some common troubleshooting steps?

A5: Palladium-catalyzed cross-coupling reactions can be sensitive to various factors.

  • Inert Atmosphere: These reactions are typically air- and moisture-sensitive. Ensure your reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen) and that solvents are properly degassed.[14]

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial. For Suzuki-Miyaura couplings of 6-chloropurines, catalysts like Pd(PPh₃)₄ or Na₂PdCl₄ with specialized ligands have been shown to be effective.[2][9][10] For Sonogashira couplings, a combination of a palladium catalyst and a copper(I) co-catalyst is often used, though copper-free methods exist.[14][15] Catalyst decomposition, often indicated by the formation of palladium black, can be caused by oxygen or impurities.[14]

  • Base Selection: The base plays a critical role. For Suzuki-Miyaura reactions, bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common.[9][10] For Sonogashira couplings, an amine base like triethylamine or diisopropylethylamine is typically used.[14][15]

  • Alkyne Homocoupling (Sonogashira): A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling). This can be minimized by ensuring strictly anaerobic conditions and sometimes by slow addition of the alkyne.[14]

Detailed Experimental Protocols

Protocol 1: General Procedure for N9-Alkylation of this compound

This protocol describes a general method for the preferential alkylation of this compound at the N9 position.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Stirring: Allow the mixture to stir at room temperature for 1-2 hours.

  • Alkylating Agent Addition: Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Amination of this compound Derivatives

This protocol is an efficient method for the nucleophilic aromatic substitution of the 6-chloro group with an amine.[8]

  • Reaction Setup: In a microwave reaction vial, combine the this compound derivative (1.0 eq), the desired amine (1.2-1.5 eq), and a suitable solvent (e.g., ethanol or isopropanol). A non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq) can be added to scavenge the HCl generated.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • Work-up: After cooling, remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography or recrystallization to obtain the desired 6-aminopurine derivative.

Protocol 3: Suzuki-Miyaura Coupling of 6-Chloropurines

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of 6-chloropurines with boronic acids.[9][10]

  • Inert Atmosphere Setup: To a dry Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2-1.5 eq), a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., toluene, or a mixture of DME and water).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Extraction: If an aqueous solvent system was used, extract the filtrate with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Visualizing Key Concepts and Workflows

N7_N9_Alkylation cluster_reactants Reactants cluster_products Products 6-CP This compound Base Base 6-CP->Base Deprotonation RX Alkylating Agent (R-X) N9_isomer N9-alkyl-6-chloropurine (Thermodynamically Favored) N7_isomer N7-alkyl-6-chloropurine (Kinetic Product) Base->N9_isomer Alkylation Base->N7_isomer Alkylation

Derivatization_Workflow start Start: this compound reaction_setup Reaction Setup (Solvent, Reagents, Catalyst) start->reaction_setup reaction_conditions Reaction Conditions (Temperature, Time, Atmosphere) reaction_setup->reaction_conditions monitoring Reaction Monitoring (TLC, LC-MS) reaction_conditions->monitoring workup Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Chromatography, Recrystallization) workup->purification product Final Derivatized Product purification->product

Suzuki_Coupling_Cycle pd0 {Pd(0)L₂} oxidative_addition {Oxidative Addition} pd0->oxidative_addition Ar-X pd_complex {Ar-Pd(II)L₂-X} oxidative_addition->pd_complex transmetalation {Transmetalation} pd_complex->transmetalation R-B(OR)₂ Base pd_ar_r {Ar-Pd(II)L₂-R} transmetalation->pd_ar_r reductive_elimination {Reductive Elimination} pd_ar_r->reductive_elimination reductive_elimination->pd0 Ar-R

References

proper storage and handling of 6-Chloropurine to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 6-Chloropurine to prevent its degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] For long-term stability, storage at -20°C is recommended, which can preserve the compound for at least four years.[2] Alternatively, storage at +4°C is also acceptable and can maintain stability for at least two years. It is crucial to protect the compound from light and moisture to prevent degradation.

Q2: How should I prepare and store this compound solutions?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at approximately 10 mg/mL.[2] Stock solutions should be prepared using a solvent of choice that has been purged with an inert gas to remove dissolved oxygen.[2] For aqueous solutions, it is important to note that this compound has some solubility in water.[1] If water is used as the solvent for a stock solution, it is recommended to filter and sterilize it through a 0.22 μm filter before use.[3] It is best to prepare fresh working solutions for in vivo experiments on the day of use.[3]

Q3: What are the main degradation pathways for this compound?

A3: The primary degradation pathway for this compound is hydrolysis of the chlorine atom at the 6-position, which results in the formation of hypoxanthine. This reaction is particularly favorable in aqueous and basic conditions. Under thermal stress, this compound can decompose to produce hazardous gases, including nitrogen oxides, carbon monoxide, carbon dioxide, chlorine, and hydrogen chloride gas.

Q4: Is this compound sensitive to light?

A4: Yes, it is recommended to protect this compound from light. Photodegradation can occur upon exposure to UV or visible light, potentially leading to the formation of unwanted byproducts and a decrease in the compound's purity and activity. While specific photodegradation products of this compound are not extensively documented in the provided results, purine analogs with chloro-substituents can be susceptible to photo-induced reactions.[4]

Q5: What are the signs of this compound degradation?

A5: Visual signs of degradation in the solid form can include a change in color or appearance from its typical yellow-orange crystalline powder.[5] In solution, degradation may not be visually apparent. Therefore, it is crucial to monitor the purity of your this compound stock solutions over time, for example, by using techniques like HPLC. A decrease in the expected biological activity or inconsistent experimental results can also be an indicator of compound degradation.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected activity in biological assays.
  • Possible Cause: Degradation of this compound due to improper storage or handling.

    • Troubleshooting Steps:

      • Verify Storage Conditions: Confirm that your solid this compound and stock solutions have been stored according to the recommended conditions (see FAQs).

      • Check Solution Age: If using an older stock solution, consider preparing a fresh one. It is recommended to use freshly prepared solutions for optimal results.[3]

      • Assess Purity: If possible, check the purity of your compound or solution using an analytical technique like HPLC or LC-MS to look for degradation products such as hypoxanthine.

      • pH of Assay Medium: Be mindful of the pH of your experimental medium. Basic conditions can accelerate the hydrolysis of this compound to the less active hypoxanthine.

Problem 2: Unexpected peaks in analytical data (e.g., HPLC, LC-MS).
  • Possible Cause: Presence of degradation products or impurities.

    • Troubleshooting Steps:

      • Identify Potential Degradants: The most common degradation product is hypoxanthine, formed via hydrolysis. Compare the retention time or mass-to-charge ratio of the unexpected peak with that of a hypoxanthine standard.

      • Review Experimental Conditions: Analyze your experimental protocol for any steps that could induce degradation, such as prolonged exposure to high temperatures, non-neutral pH, or bright light.

      • Solvent Stability: Ensure that this compound is stable in the solvent system you are using for your experiment and analysis. While soluble in DMSO and DMF, long-term stability in these solvents at room temperature should be considered.

Problem 3: Poor solubility when preparing solutions.
  • Possible Cause: Incorrect solvent or precipitation of the compound.

    • Troubleshooting Steps:

      • Solvent Selection: this compound has limited solubility in water but is more soluble in polar organic solvents like DMSO and DMF.[1][2]

      • Aid Dissolution: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[3]

      • Check for Salt Formation: In acidic conditions, this compound can form salts which may have different solubility profiles.[6]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationAdditional Precautions
Solid-20°C≥ 4 years[2]Tightly sealed container, dry, well-ventilated, protect from light and moisture.[1]
Solid+4°C≥ 2 yearsTightly sealed container, dry, well-ventilated, protect from light and moisture.[1]
SolutionVariesPrepare freshPurge solvent with inert gas.[2] For aqueous solutions, filter and sterilize.[3]

Table 2: Solubility of this compound

SolventApproximate SolubilityReference
DMSO~10 mg/mL[2]
DMF~10 mg/mL[2]
WaterSome solubility[1]

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Inert gas (e.g., argon or nitrogen)

    • Sterile, amber vial with a screw cap

  • Procedure:

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube or directly into the amber vial. For example, for 1 mL of a 10 mM stock solution, weigh out 1.546 mg of this compound (Molecular Weight: 154.56 g/mol ).

    • Add the appropriate volume of anhydrous DMSO to the vial.

    • Purge the headspace of the vial with an inert gas to displace oxygen.

    • Tightly seal the vial and vortex or sonicate until the solid is completely dissolved. Gentle warming can be applied if necessary.

    • Store the stock solution at -20°C. Before each use, thaw the solution and bring it to room temperature.

Visualizations

degradation_pathway This compound This compound Hypoxanthine Hypoxanthine This compound->Hypoxanthine Hydrolysis (e.g., H2O, OH-) Thermal_Decomposition Thermal Decomposition Products (NOx, CO, CO2, Cl2, HCl) This compound->Thermal_Decomposition High Temperature

Caption: Primary degradation pathways of this compound.

experimental_workflow cluster_storage Storage cluster_prep Solution Preparation cluster_exp Experiment Solid Solid this compound (-20°C or +4°C, dry, dark) Weigh Equilibrate and Weigh Solid->Weigh Dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) Weigh->Dissolve Inert Purge with Inert Gas Dissolve->Inert Store_Sol Store Stock Solution (-20°C, amber vial) Inert->Store_Sol Dilute Prepare Fresh Working Solution Store_Sol->Dilute Assay Perform Experiment Dilute->Assay

Caption: Recommended workflow for handling this compound.

troubleshooting_logic Start Inconsistent Experimental Results Check_Storage Verify Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Storage_OK Storage OK? Check_Storage->Storage_OK Correct_Storage Correct Storage Practices Storage_OK->Correct_Storage No Check_Solution Check Solution Age and Preparation Storage_OK->Check_Solution Yes Correct_Storage->Start Solution_OK Solution Freshly Prepared? Check_Solution->Solution_OK Prepare_Fresh Prepare Fresh Solution Solution_OK->Prepare_Fresh No Check_Purity Assess Purity (e.g., HPLC) Solution_OK->Check_Purity Yes Prepare_Fresh->Start Purity_OK Purity >95%? Check_Purity->Purity_OK Degradation_Suspected Degradation is Likely Purity_OK->Degradation_Suspected No Consider_Other Consider Other Experimental Variables Purity_OK->Consider_Other Yes

References

troubleshooting poor solubility of 6-Chloropurine in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 6-Chloropurine in reaction media.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a pale yellow crystalline solid that is slightly soluble in water but soluble in organic solvents.[1][2][3] Its solubility is significantly influenced by the solvent, temperature, and pH.

Q2: In which common organic solvents is this compound soluble?

A2: this compound is soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[4] The solubility in these solvents is approximately 10 mg/mL.[4] It also shows good solubility in neat methanol and ethanol.

Q3: How does temperature affect the solubility of this compound?

A3: The solubility of this compound generally increases with a rise in temperature in various solvent systems.[1]

Q4: Can pH be adjusted to improve the solubility of this compound?

A4: Yes, as a purine derivative, this compound has ionizable protons and its solubility can be influenced by pH.[3] It can form salts with strong acids, a property that can be utilized to enhance its solubility in certain aqueous media.[5]

Q5: What is the water solubility of this compound?

A5: this compound has a slight solubility in water, reported to be around 5 g/L.[2][6] In aqueous co-solvent mixtures, its solubility decreases as the proportion of water increases.

Troubleshooting Guide for Poor Solubility

This guide provides a systematic approach to troubleshoot and overcome common solubility issues encountered with this compound during experimental work.

Issue 1: this compound does not dissolve in the chosen reaction solvent.

  • Possible Cause: The solvent may not be appropriate for dissolving this compound.

  • Troubleshooting Steps:

    • Consult Solubility Data: Refer to the quantitative solubility data table below to select a more suitable solvent.

    • Switch to a Recommended Solvent: If possible, switch to a solvent in which this compound is known to be soluble, such as DMSO or DMF.[4]

    • Use a Co-solvent: If the primary solvent cannot be changed, consider adding a co-solvent. For instance, adding a small amount of DMSO or DMF to a less polar solvent can significantly improve solubility.

Issue 2: this compound precipitates out of solution during the reaction.

  • Possible Cause: Changes in temperature, pH, or the formation of a less soluble product or intermediate.

  • Troubleshooting Steps:

    • Temperature Control: If the reaction is cooled, the solubility of this compound may decrease. Try maintaining a higher reaction temperature if the protocol allows.

    • pH Monitoring: If the reaction generates acidic or basic byproducts, the pH of the medium may change, affecting solubility. Consider using a buffered solvent system.

    • Increased Solvent Volume: Increasing the volume of the solvent can help keep the compound in solution.

Issue 3: Low reaction yield suspected to be due to poor solubility.

  • Possible Cause: The concentration of dissolved this compound is too low for the reaction to proceed efficiently.

  • Troubleshooting Steps:

    • Enhance Solubility: Employ one of the methods described in the "Experimental Protocols" section to increase the concentration of dissolved this compound.

    • Heterogeneous Reaction Conditions: If solubility remains a challenge, consider if the reaction can proceed under heterogeneous conditions with vigorous stirring to maximize the surface area of the undissolved solid.

Data Presentation

Table 1: Quantitative Solubility of this compound in Various Solvents

SolventSolubilityTemperature (°C)Notes
Dimethyl Sulfoxide (DMSO)~10 mg/mL[4]Room TemperatureA good first choice for many reactions.
N,N-Dimethylformamide (DMF)~10 mg/mL[4]Room TemperatureSimilar to DMSO in its solubilizing power.
Water5 g/L[2][6]Room TemperatureSlightly soluble.
Methanol (neat)HighNot specifiedMaximum solubility observed in neat solvent.
Ethanol (neat)HighNot specifiedMaximum solubility observed in neat solvent.
DMF/Water mixturesDecreases with increasing water content10-55Solubility is greater than in other tested aqueous co-solvent mixtures at the same composition and temperature.
Ethanol/Water mixturesDecreases with increasing water content10-55Solubility is lower than in DMF/water mixtures.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol describes the preparation of a standard stock solution of this compound in DMSO, which can be used for various experiments.

  • Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).

  • Dissolution: Cap the vial and vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming (up to 40-50°C) can be applied to aid dissolution.

  • Storage: Store the stock solution at -20°C in a tightly sealed container to prevent moisture absorption by the DMSO.

Protocol 2: Improving Solubility with a Co-solvent System

This protocol provides a general method for using a co-solvent to dissolve this compound in a reaction medium where it has poor solubility.

  • Primary Solvent: In the reaction vessel, add the primary reaction solvent.

  • Co-solvent Addition: To a separate vial containing the weighed this compound, add a minimal amount of a strong solvent in which it is highly soluble (e.g., DMSO or DMF) to create a concentrated slurry or solution.

  • Transfer: With vigorous stirring, add the this compound/co-solvent mixture to the primary reaction solvent.

  • Observation: Observe for any signs of precipitation. If the compound remains in solution, the reaction can proceed. If it precipitates, a different solvent system or a higher proportion of the co-solvent may be necessary.

Mandatory Visualizations

Solubility_Troubleshooting_Workflow start Start: Poor Solubility of This compound Observed check_solvent Is the solvent appropriate? (Consult data table) start->check_solvent change_solvent Switch to a recommended solvent (e.g., DMSO, DMF) check_solvent->change_solvent No check_temp Is temperature a factor? (e.g., precipitation on cooling) check_solvent->check_temp Yes end_success Issue Resolved change_solvent->end_success use_cosolvent Use a co-solvent (e.g., add DMSO) use_cosolvent->end_success end_fail Consider alternative strategies (e.g., heterogeneous reaction) use_cosolvent->end_fail increase_temp Increase reaction temperature (if protocol allows) check_temp->increase_temp Yes check_ph Is pH affecting solubility? check_temp->check_ph No increase_temp->end_success increase_temp->end_fail check_ph->use_cosolvent No adjust_ph Use a buffered system or adjust pH check_ph->adjust_ph Yes adjust_ph->end_success adjust_ph->end_fail Solvent_Selection_Logic start Need to Dissolve This compound polar_aprotic High Solubility (Recommended) DMSO, DMF start->polar_aprotic For most applications polar_protic Good Solubility (Neat) Methanol, Ethanol start->polar_protic For specific reactions aqueous Low Solubility Water start->aqueous For aqueous buffers (expect low concentration) Purine_Analog_Metabolism cluster_0 Purine Metabolism This compound This compound 6-Mercaptopurine 6-Mercaptopurine This compound->6-Mercaptopurine Metabolism Thioinosine_monophosphate Thioinosine monophosphate (TIMP) 6-Mercaptopurine->Thioinosine_monophosphate HPRT DNA_RNA_synthesis Inhibition of DNA and RNA Synthesis Thioinosine_monophosphate->DNA_RNA_synthesis Purine_de_novo_synthesis Inhibition of Purine de novo Synthesis Thioinosine_monophosphate->Purine_de_novo_synthesis

References

Technical Support Center: Regioselectivity in 6-Chloropurine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling regioselectivity in reactions involving 6-chloropurine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on achieving desired isomeric products.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in controlling regioselectivity during the alkylation of this compound?

The primary challenge in the alkylation of this compound is controlling the substitution at the N7 versus the N9 position of the purine ring. Direct alkylation often yields a mixture of N7 and N9 isomers, with the thermodynamically more stable N9 isomer typically predominating.[1][2] Achieving high selectivity for the less common, kinetically favored N7 isomer requires specific strategies to overcome the inherent preference for N9 substitution.

Q2: What is the fundamental principle governing N7 vs. N9 selectivity?

The regioselectivity is primarily governed by a balance between kinetic and thermodynamic control.[3][4][5][6]

  • Kinetic Control: This favors the product that is formed fastest, which is often the N7-substituted purine. This pathway typically has a lower activation energy.[3][6] Reactions under kinetic control are usually performed at lower temperatures for shorter durations.

  • Thermodynamic Control: This favors the most stable product, which is generally the N9-substituted purine.[2] This pathway leads to a lower overall energy state. Reactions under thermodynamic control are often conducted at higher temperatures or for longer reaction times, allowing the initial products to equilibrate to the most stable isomer.

Q3: How do reaction conditions influence the N7/N9 product ratio?

Reaction conditions such as temperature, solvent, and the choice of base or catalyst play a crucial role in determining the final product ratio.[2][7] For instance, lower temperatures tend to favor the kinetic N7 product, while higher temperatures promote the formation of the thermodynamic N9 product.[4] The polarity of the solvent can also influence the reaction pathway.[8]

Troubleshooting Guides

Issue 1: My reaction yields a mixture of N7 and N9 isomers, but I want to favor the N7 product.

  • Solution 1: Employ a Silylation Strategy. A robust method for achieving N7 selectivity involves a silylation step prior to alkylation.[1][2] By first treating this compound with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA), you can then introduce the alkylating agent in the presence of a Lewis acid catalyst (e.g., SnCl₄).[1][2] This approach is particularly effective for introducing bulky alkyl groups, such as a tert-butyl group, with high N7 regioselectivity under kinetically controlled conditions.[1][2]

  • Solution 2: Optimize Reaction Temperature. Lowering the reaction temperature can significantly favor the formation of the kinetic N7 product.[4][8] If you are getting a mixture of isomers, try running the reaction at a lower temperature (e.g., in an ice bath) to slow down the equilibration to the more stable N9 isomer.

Issue 2: I am trying to synthesize the N9-substituted product, but I am getting significant amounts of the N7 isomer.

  • Solution 1: Increase the Reaction Temperature and Time. To favor the thermodynamically more stable N9 isomer, increasing the reaction temperature and allowing the reaction to proceed for a longer duration can facilitate the conversion of any initially formed N7 product to the N9 product.[2]

  • Solution 2: Choose an Appropriate Base and Solvent System. Traditional alkylation of this compound under basic conditions often favors the N9 isomer.[2] Experiment with different bases and solvents to optimize for N9 selectivity. For example, using tetrabutylammonium hydroxide as a base has been shown to yield good results for N9 regioselectivity.[7]

  • Solution 3: Consider Steric Shielding. For more advanced applications, a strategy involving the introduction of a bulky substituent at a position that sterically hinders the N7 position can effectively direct alkylation to the N9 position.[9][10][11][12]

Issue 3: The silylation method for N7-alkylation is not working, and I am getting low yields or no reaction.

  • Solution 1: Ensure Anhydrous Conditions. The silylation reaction and the subsequent Lewis acid-catalyzed alkylation are sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents are used.[8] The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).

  • Solution 2: Verify the Purity of Reagents. Impurities in the this compound or the alkylating agent can interfere with the reaction.[8] Ensure your starting materials are of high purity.

  • Solution 3: Check the Stoichiometry of the Lewis Acid. The amount of Lewis acid catalyst, such as SnCl₄, can significantly impact the reaction's success. The optimal amount may need to be determined empirically, but a common starting point is in the range of 1 to 2.1 equivalents relative to the purine derivative.[1][2]

Quantitative Data Summary

The following table summarizes the influence of different reaction conditions on the regioselectivity of this compound alkylation, based on published data.

Alkylating AgentCatalyst/BaseSolventTemperature (°C)Time (h)N7:N9 RatioYield (%)Reference
tert-Butyl BromideSnCl₄DCERoom Temp19N7 selective-[1]
tert-Butyl BromideSnCl₄ACN805N9 predominant28-39[1][2]
Ethyl IodideNaHDMF--N9 exclusive-[9][10]

Key Experimental Protocols

Protocol 1: N7-Regioselective tert-Alkylation of this compound [1]

This protocol is adapted for the synthesis of 7-(tert-butyl)-6-chloro-7H-purine.

  • Silylation: To a suspension of this compound (5.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 40 mL) under an argon atmosphere, add N,O-bis(trimethylsilyl)acetamide (BSA) (7.5 mmol).

  • Heat the mixture at 76-80 °C for 30 minutes until a clear solution is obtained.

  • Alkylation: Cool the mixture in an ice bath and add tin(IV) chloride (SnCl₄) (10.5 mmol).

  • Remove the ice bath and continue stirring at room temperature for 10 minutes.

  • Add tert-butyl bromide (15 mmol) and stir the reaction mixture at room temperature for 19 hours.

  • Work-up and Purification: Follow appropriate quenching, extraction, and purification procedures to isolate the desired N7-alkylated product.

Visualizations

Kinetic_vs_Thermodynamic_Control Reactants This compound + R-X TS1 Transition State 1 Reactants->TS1 Lower Ea (Faster) TS2 Transition State 2 Reactants->TS2 Higher Ea (Slower) N7_Product N7-Alkylated Product (Kinetic) TS1->N7_Product N9_Product N9-Alkylated Product (Thermodynamic) TS2->N9_Product N7_Product->N9_Product Equilibration (Higher Temp)

Caption: Kinetic vs. Thermodynamic control in this compound alkylation.

N7_Alkylation_Workflow cluster_step1 Step 1: Silylation cluster_step2 Step 2: Alkylation start This compound silylation Add BSA in anhydrous DCE Heat to 80°C start->silylation silylated_purine Silylated this compound silylation->silylated_purine alkylation_conditions Cool to 0°C Add SnCl₄ Add Alkyl Halide (R-X) silylated_purine->alkylation_conditions reaction Stir at Room Temperature alkylation_conditions->reaction product N7-Alkylated Product reaction->product

Caption: Workflow for N7-regioselective alkylation of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 6-Chloropurine analogs. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and resistance mechanisms encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound analogs?

A1: this compound and its analogs are purine antimetabolites. Their primary mechanism of action involves a multi-step intracellular conversion to active cytotoxic metabolites, primarily 6-thioguanine nucleotides (6-TGNs).[1] This process, known as lethal synthesis, leads to the disruption of nucleic acid metabolism. The active metabolites can be incorporated into DNA and RNA, leading to cytotoxicity and apoptosis.[2][3] Another key mechanism is the inhibition of de novo purine synthesis.[2][3]

Q2: What are the major mechanisms by which cancer cells develop resistance to this compound analogs?

A2: Resistance to this compound analogs is a significant challenge and typically arises from one or more of the following mechanisms:

  • Altered Drug Metabolism: This is the most common resistance mechanism. For this compound analogs to be effective, they must be converted to their active 6-thioguanine nucleotide (6-TGN) forms by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1] A decrease in or loss of HGPRT activity prevents this activation, rendering the drug ineffective.[1] Conversely, increased activity of the enzyme thiopurine S-methyltransferase (TPMT) can lead to resistance by converting the drug into its inactive methylated metabolites.[1]

  • Increased Drug Efflux: Cancer cells can actively pump the drug out, preventing it from reaching a therapeutic intracellular concentration. This is often mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or MDR1).[1][4][5][6]

  • Alterations in Drug Targets: Mutations in the enzymes that are the ultimate targets of the active metabolites can also confer resistance.

Q3: How can I determine if my cell line has developed resistance to a this compound analog?

A3: The most direct way to assess resistance is by determining the half-maximal inhibitory concentration (IC50) value through a cytotoxicity assay (e.g., MTT or XTT assay). A significant increase in the IC50 value of the treated cell line compared to the parental, sensitive cell line indicates the development of resistance. For instance, a K562 cell line selected for resistance to 6-mercaptopurine showed a 339-fold increase in resistance compared to the parental line.[4]

Q4: What is the role of Thiopurine S-methyltransferase (TPMT) in this compound analog resistance and toxicity?

A4: TPMT is a key enzyme in the metabolism of thiopurines. It inactivates 6-mercaptopurine by methylation. The activity of this enzyme varies among individuals due to genetic polymorphisms.[7]

  • High TPMT Activity: Can lead to rapid inactivation of the drug, potentially reducing its therapeutic efficacy and contributing to drug resistance.[1]

  • Low TPMT Activity: Results in reduced methylation and consequently higher levels of the active, cytotoxic 6-TGNs. This increases the risk of severe side effects, particularly myelosuppression.[1] Therefore, assessing TPMT activity or genotype is crucial before initiating thiopurine therapy in a clinical setting to allow for appropriate dose adjustments.[1]

Troubleshooting Guides

Issue 1: Inconsistent or No Cytotoxicity Observed in Cell-Based Assays
Possible Cause Troubleshooting Steps
Cell Line Insensitivity or Resistance Verify the known sensitivity of your cell line to purine analogs from the literature. If using a new or uncharacterized line, perform a wide dose-response curve to determine its intrinsic sensitivity. Consider that your cell line may have acquired resistance during culturing.
Drug Instability or Degradation Prepare fresh drug solutions for each experiment. This compound analogs can be unstable in solution. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Minimize exposure of drug solutions to light.
Incorrect Drug Concentration Double-check all calculations for dilutions and stock concentrations. Perform a serial dilution series to ensure accuracy.
High Purine Levels in Culture Medium High levels of purines (e.g., hypoxanthine) in the cell culture medium can compete with the this compound analog for uptake and metabolism, thereby reducing its cytotoxic effect.[1] Switch to a medium with lower purine content for the duration of the experiment. You can test this by supplementing a purine-low medium with hypoxanthine to see if it "rescues" the cells from toxicity.[1]
Inactivation by Xanthine Oxidase in Serum Xanthine oxidase, present in fetal bovine serum, can inactivate 6-mercaptopurine.[8] Consider using a xanthine oxidase inhibitor, such as allopurinol, as a co-treatment. Be aware that this will likely increase cytotoxicity, so dose adjustments will be necessary.[1]
Issue 2: Investigating the Mechanism of Acquired Resistance
Hypothesized Mechanism Experimental Approach
Increased Drug Efflux Western Blot: Analyze the protein expression levels of key ABC transporters, such as P-glycoprotein (MDR1/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), in your resistant cell line compared to the sensitive parental line.[4][9][10] Functional Efflux Assay: Use a fluorescent substrate of P-gp, such as Rhodamine 123. Resistant cells overexpressing P-gp will show lower intracellular fluorescence. This can be reversed by co-incubation with a P-gp inhibitor like verapamil.
Altered Drug Metabolism Enzyme Activity Assays: Measure the enzymatic activity of HGPRT (activation) and TPMT (inactivation) in cell lysates from both sensitive and resistant cells. A decrease in HGPRT or an increase in TPMT activity in resistant cells would be indicative of this mechanism. HPLC Analysis: Quantify the intracellular levels of the active metabolites (6-TGNs) and inactive metabolites after drug treatment in both sensitive and resistant cells. Lower levels of 6-TGNs in the resistant line would support this hypothesis.[11][12]
Mutation in Target Enzymes Gene Sequencing: Sequence the coding regions of genes encoding key enzymes in the purine metabolic pathway, such as HPRT1, in both sensitive and resistant cell lines to identify potential mutations.

Data Presentation

Table 1: Example IC50 Values for 6-Mercaptopurine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
K562 (parental)Chronic Myeloid Leukemia~0.1[4]
K562-MP5 (resistant)Chronic Myeloid Leukemia~33.9[4]
CCRF-CEMAcute Lymphoblastic LeukemiaVaries[1]
HeLaCervical CancerVaries

Note: IC50 values can vary significantly depending on the specific experimental conditions (e.g., cell density, incubation time, assay method).

Experimental Protocols

Protocol 1: MTT Assay for Determining Cell Viability and IC50

This protocol is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.[13][14][15][16]

Materials:

  • 96-well plates

  • Cells of interest

  • This compound analog (or other test compound)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analog in culture medium. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using appropriate software.

Protocol 2: Quantification of Intracellular 6-Thioguanine Nucleotides (6-TGNs) by HPLC

This protocol provides a general method for the analysis of the active metabolites of this compound analogs. Specific parameters may need optimization for your particular HPLC system and cell type.[11][12][17][18][19]

Materials:

  • Resistant and sensitive cells

  • This compound analog

  • Perchloric acid

  • Dithiothreitol (DTT)

  • HPLC system with a C18 column and UV detector

  • Appropriate mobile phase (e.g., phosphate buffer and methanol)

Procedure:

  • Cell Treatment and Harvesting: Treat both sensitive and resistant cells with the this compound analog for a specified time. Harvest a known number of cells (e.g., 1 x 10^7) by centrifugation.

  • Cell Lysis and Protein Precipitation: Resuspend the cell pellet in a suitable buffer. Add cold perchloric acid to a final concentration of ~0.5 M to lyse the cells and precipitate proteins.

  • Hydrolysis: Incubate the sample at 100°C for 60 minutes to hydrolyze the 6-thioguanine nucleotides to the free base, 6-thioguanine.

  • Neutralization and Clarification: Cool the samples on ice and neutralize with a potassium carbonate solution. Centrifuge to pellet the precipitate.

  • HPLC Analysis: Inject the clear supernatant onto a C18 HPLC column. Use an appropriate mobile phase and gradient to separate 6-thioguanine from other cellular components.

  • Detection and Quantification: Monitor the elution of 6-thioguanine using a UV detector at the appropriate wavelength (around 340 nm). Quantify the amount of 6-thioguanine by comparing the peak area to a standard curve of known concentrations.

  • Data Normalization: Normalize the amount of 6-TGN to the cell number.

Visualizations

Thiopurine_Metabolism_and_Resistance cluster_extracellular Extracellular cluster_intracellular Intracellular 6-CP_analog This compound Analog 6-CP_analog_in This compound Analog 6-CP_analog->6-CP_analog_in Uptake HGPRT HGPRT (Activation) 6-CP_analog_in->HGPRT TPMT TPMT (Inactivation) 6-CP_analog_in->TPMT Efflux_Pump ABC Transporters (e.g., P-gp) 6-CP_analog_in->Efflux_Pump 6-TGNs 6-Thioguanine Nucleotides (Active) DNA_RNA DNA/RNA Incorporation 6-TGNs->DNA_RNA Cytotoxicity Cytotoxicity & Apoptosis DNA_RNA->Cytotoxicity Inactive_metabolites Inactive Methylated Metabolites HGPRT->6-TGNs TPMT->Inactive_metabolites Efflux_Pump->6-CP_analog Efflux Res_HGPRT Decreased Activity Res_HGPRT->HGPRT Res_TPMT Increased Activity Res_TPMT->TPMT Res_Efflux Increased Expression Res_Efflux->Efflux_Pump

Caption: Thiopurine metabolism and mechanisms of resistance.

Resistance_Investigation_Workflow cluster_workflow Workflow for Investigating Resistance cluster_mechanisms Mechanism Investigation Start Observe Decreased Drug Efficacy IC50 Determine IC50 (e.g., MTT Assay) Start->IC50 Compare_IC50 Compare IC50 to Parental Cell Line IC50->Compare_IC50 Resistant Resistance Confirmed Compare_IC50->Resistant Significant Increase Sensitive No Significant Change (Troubleshoot Assay) Compare_IC50->Sensitive No Significant Increase Mechanism_Investigation Investigate Resistance Mechanism Resistant->Mechanism_Investigation Efflux Drug Efflux (Western Blot, Functional Assay) Mechanism_Investigation->Efflux Metabolism Drug Metabolism (Enzyme Assay, HPLC) Mechanism_Investigation->Metabolism Target Target Alteration (Sequencing) Mechanism_Investigation->Target

Caption: Experimental workflow for investigating drug resistance.

References

Technical Support Center: Management of Hazardous Byproducts in 6-Chloropurine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing hazardous byproducts generated during the synthesis of 6-Chloropurine. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazardous byproducts generated during the synthesis of this compound?

The most common synthesis route for this compound involves the chlorination of hypoxanthine using a chlorinating agent.[1][2][3][4] The primary hazardous materials to manage are:

  • Excess Chlorinating Agents:

    • Phosphorus Oxychloride (POCl₃): This is a frequently used reagent that is corrosive, toxic, and reacts violently with water.[5][6][7] Excess POCl₃ from the reaction is a major hazardous byproduct.

    • Thionyl Chloride (SOCl₂): Another potential chlorinating agent that is also highly reactive and toxic.[8][9][10][11]

  • Quenching Reaction Products:

    • Hydrogen Chloride (HCl): Formed during the hydrolysis of excess POCl₃ or SOCl₂.[5][6] This is a corrosive gas.

    • Phosphoric Acid (H₃PO₄): Generated from the reaction of POCl₃ with water.[5]

    • Sulfur Dioxide (SO₂): Can be released from the decomposition of thionyl chloride.[8]

Q2: What is a "reverse quench" and why is it critical when handling excess phosphorus oxychloride (POCl₃)?

A "reverse quench" is the procedure of slowly adding the reaction mixture containing excess POCl₃ to a quenching solution (e.g., ice-water or an aqueous base).[12][13] This method is crucial to prevent a runaway reaction. Adding the quenching solution directly to the POCl₃ mixture can lead to a delayed and uncontrolled exothermic reaction because the hydrolysis of POCl₃ is slow at low temperatures, allowing for the accumulation of unreacted reagent and metastable intermediates.[12]

Q3: What are the signs of a runaway reaction during the quenching of POCl₃, and what should be done?

Signs of a runaway reaction include a rapid increase in temperature, vigorous gas evolution (HCl fumes), and potential splashing of the reaction mixture. In the event of a large spill or uncontrollable reaction, immediate evacuation of the area is necessary.[14] Professional emergency assistance should be sought.

Q4: How should I dispose of waste contaminated with thionyl chloride (SOCl₂)?

All materials contaminated with thionyl chloride, including disposable equipment, absorbent materials, and rinsates, must be treated as hazardous waste.[8][9] These materials should be collected in a sealed, properly labeled, and compatible container for disposal through your institution's hazardous waste management program.[9][14]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Delayed and Uncontrolled Exotherm (Runaway Reaction) During Quench 1. Quenching at low temperatures (e.g., 0-5°C) can lead to the accumulation of unreacted POCl₃ due to sluggish hydrolysis.[12]2. Formation of metastable intermediates like phosphorodichloridic acid (Cl₂P(O)OH) can cause a delayed release of heat.[12]1. Maintain a controlled, slightly elevated temperature: Add the reaction mixture to the quenching solution at a controlled temperature, for instance, 35-40°C, to ensure immediate and controlled hydrolysis.[12][13]2. Always use a "reverse quench": Slowly add the POCl₃-containing mixture to the quenching solution with vigorous stirring.[12][13]3. Ensure sufficient aging: Allow the quenched mixture to stir for an adequate period to confirm complete hydrolysis of all reactive phosphorus species.[12]
Low Yield of this compound 1. Incomplete reaction due to insufficient heating or reaction time.2. Loss of product during workup, potentially due to its solubility in the aqueous layer.[15]3. Degradation of the product due to improper pH during workup.1. Ensure the reaction is refluxed for the recommended time as per the protocol.[1]2. Check the aqueous layer for your product.[15]3. Carefully adjust the pH to the recommended range (typically 7-9) to precipitate the product.[16]
Formation of Unexpected Byproducts The reaction of POCl₃ with other reagents in the mixture, such as dimethylformamide (DMF), can lead to the formation of side products.[17][18]Characterize the byproducts to understand the side reactions. Consider modifying the reaction conditions, such as temperature or the order of reagent addition, to minimize byproduct formation.

Data Presentation

Table 1: Summary of Quantitative Data from this compound Synthesis Protocols

Starting MaterialChlorinating Agent & Catalyst/BaseReaction ConditionsReported Yield of this compoundReference
Hypoxanthine (50 g)POCl₃ (500 ml) with N,N-dimethylaniline (120 ml)Reflux for 20 minutes99% (as hydrochloride salt)[1]
Acetyl hypoxanthine (0.20 mol)POCl₃ (2.00 mol) with N,N-dimethylaniline (0.20 mol)90°C for 6.0 hours93.1%[16]
Acetyl hypoxanthine (0.20 mol)POCl₃ (2.00 mol) with Pyridine (0.20 mol)105°C for 4.0 hours91.2%[16]
Acetyl hypoxanthine (0.20 mol)POCl₃ (2.00 mol) with N,N-diethylaniline (0.20 mol)105°C for 4.0 hours92.5%[16]
Hypoxanthine (5 g)POCl₃ (150 ml) with N,N-dimethylaniline (12.5 ml)Reflux for 40 minutes84%[2]

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride [1]

  • Combine 50 g (0.368 mole) of hypoxanthine, 120 ml of N,N-dimethylaniline, and 500 ml of phosphorus oxychloride in a suitable reaction vessel.

  • Reflux the mixture for 20 minutes.

  • Remove the excess phosphorus oxychloride by vacuum distillation, ensuring the external oil bath temperature remains below 70°C.

  • Add 1.0 liter of methylene chloride to the resulting red oily residue.

  • Cool the red methylene chloride solution in an ice water bath.

  • Bubble hydrogen chloride gas through the solution until it turns a bright yellow color.

  • Stir the reaction mixture overnight.

  • Pass nitrogen gas through the solution for 1.5 hours to remove excess hydrogen chloride.

  • Collect the product by filtration.

  • Wash the collected solid with two 150 ml portions of hot methylene chloride.

  • Dry the product to obtain this compound hydrochloride.

Protocol 2: Quenching of Excess Phosphorus Oxychloride (POCl₃) with Ice/Aqueous Sodium Bicarbonate (Reverse Quench) [12]

  • Prepare a slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate in a separate, appropriately sized vessel equipped with vigorous stirring.

  • Slowly and dropwise, add the cooled reaction mixture containing excess POCl₃ to the vigorously stirred ice/bicarbonate slurry.

  • Closely monitor the temperature of the quenching mixture, maintaining it below 20°C by controlling the rate of addition and adding more ice if necessary.

  • After the addition is complete, continue stirring the mixture until all the ice has melted and the evolution of CO₂ gas has ceased.

  • Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

  • Extract the product from the aqueous mixture with a suitable organic solvent.

Mandatory Visualizations

experimental_workflow cluster_synthesis This compound Synthesis s1 Combine Hypoxanthine, N,N-dimethylaniline, and POCl₃ s2 Reflux Mixture s1->s2 s3 Vacuum Distillation (Remove excess POCl₃) s2->s3 s4 Add Methylene Chloride s3->s4 s5 Cool and Add HCl Gas s4->s5 s6 Stir Overnight s5->s6 s7 N₂ Purge s6->s7 s8 Filter and Wash s7->s8 s9 Dry Product s8->s9

Caption: Experimental workflow for the synthesis of this compound hydrochloride.

quench_workflow q1 Prepare Ice/Sodium Bicarbonate Slurry q2 Slowly Add Reaction Mixture (Reverse Quench) q1->q2 q3 Monitor and Control Temperature (< 20°C) q2->q3 q4 Stir Until Gas Evolution Ceases q3->q4 q5 Check pH (7-8) q4->q5 q6 Extract Product q5->q6

Caption: Workflow for quenching excess phosphorus oxychloride.

troubleshooting_logic start Issue: Uncontrolled Exotherm During Quench c1 Was a 'reverse quench' performed? start->c1 s1 Action: Always add reaction mixture to quenching solution. c1->s1 No c2 Was the quench temperature low (e.g., 0-5°C)? c1->c2 Yes end_node Resolution: Controlled and Safe Quench s1->end_node s2 Action: Quench at a controlled, slightly elevated temperature (e.g., 35-40°C). c2->s2 Yes c2->end_node No s2->end_node

References

Technical Support Center: Enhancing the Stability of 6-Chloropurine Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of stock solutions is paramount to experimental success. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to ensure the stability and reliability of your 6-Chloropurine stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), with a solubility of approximately 10 mg/mL.[1] It has limited solubility in water.[2] For most biological applications, DMSO is the preferred solvent due to its high solubilizing capacity and compatibility with cell culture media at low final concentrations.

Q2: What are the optimal storage conditions for this compound solid compound and stock solutions?

A2: The solid form of this compound is stable for at least four years when stored at -20°C.[1][3] For stock solutions in DMSO, storage at -80°C is recommended for long-term stability, reportedly for up to one year. For short-term storage, -20°C is also acceptable.[1] To minimize degradation, it is crucial to store solutions in tightly sealed, light-protected containers.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: While specific kinetic data for this compound is limited, studies on related purine analogs suggest that pH is a critical factor in stability. Generally, purine rings can be susceptible to hydrolysis under acidic or alkaline conditions. A study on S-(Purin-6-yl)-l-cysteine, a metabolite of this compound, showed it was more stable at highly acidic (pH 3.6) or basic (pH 9.6) conditions than at neutral pH at room temperature.[4] It is advisable to maintain a neutral pH or buffer your aqueous solutions appropriately, depending on your experimental needs, and to prepare fresh aqueous dilutions before use.

Q4: Can I repeatedly freeze and thaw my this compound stock solution?

A4: It is highly recommended to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. This practice minimizes the risk of precipitation and degradation that can be introduced by temperature fluctuations and exposure to moisture and air.

Troubleshooting Guide

Issue 1: Precipitation is observed in my this compound stock solution upon storage, especially after freezing.
Possible Cause Troubleshooting Steps
Concentration Exceeds Solubility Limit at Lower Temperatures Gently warm the solution to 37°C and vortex to redissolve the precipitate. If it does not redissolve, the concentration may be too high. Consider preparing a more dilute stock solution.
Water Contamination Ensure that the DMSO used is anhydrous and that the storage vials are properly sealed to prevent moisture absorption. Water can decrease the solubility of this compound in DMSO, leading to precipitation.
Freeze-Thaw Cycles Aliquot the stock solution into smaller, single-use vials to minimize the number of freeze-thaw cycles.
Issue 2: The color of my this compound stock solution has changed (e.g., turned yellow or brown).
Possible Cause Troubleshooting Steps
Degradation of the Compound A color change can indicate chemical degradation. This may be caused by exposure to light, elevated temperatures, or reactive substances. It is recommended to discard the solution and prepare a fresh stock. To confirm degradation, analytical techniques like HPLC can be used.
Oxidation Exposure to air can lead to oxidation. When preparing the stock solution, purging the solvent with an inert gas like nitrogen or argon can help minimize this.[1] Ensure vials are tightly sealed.
Reaction with Solvent Impurities Use high-purity, anhydrous solvents to prepare your stock solutions. Impurities in the solvent can potentially react with this compound over time.
Issue 3: I am seeing inconsistent results in my experiments using the this compound stock solution.
Possible Cause Troubleshooting Steps
Inaccurate Concentration due to Evaporation or Degradation If the solution has been stored for a long time or not sealed properly, solvent evaporation could increase the concentration. Conversely, degradation would lower the effective concentration. Prepare a fresh stock solution from the solid compound.
Formation of Degradation Products Degradation products may have different biological activities, leading to inconsistent results. A stability-indicating HPLC method can be used to check the purity of the stock solution.
Improper Mixing After Thawing Ensure the solution is completely thawed and vortexed gently to ensure homogeneity before use.

Quantitative Data on this compound Stability

ParameterConditionObservationReference
Solid Compound Stability -20°C≥ 4 years[1][3]
Stock Solution in DMSO -80°CStable for up to 1 year[1]
Solubility in DMSO/DMF Room Temperature~10 mg/mL[1]
Solubility in Water Room TemperatureSlightly soluble[2]
pH-Dependent Stability of a Related Purine Room TemperatureMore stable at pH 3.6 and 9.6 than at neutral pH[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Vortex mixer

    • Calibrated balance and weigh paper

  • Procedure:

    • Equilibrate the this compound solid to room temperature before opening to prevent condensation.

    • Weigh out the desired amount of this compound. For a 1 mL 10 mM stock, you will need approximately 1.55 mg (Molecular Weight: 154.56 g/mol ).

    • Add the appropriate volume of anhydrous DMSO to the solid compound.

    • Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C may be necessary.

    • (Optional) Purge the headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing.

    • Aliquot the stock solution into single-use, tightly sealed amber vials.

    • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: General Approach for a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a general framework. Method development and validation are essential for specific applications.

  • Objective: To separate this compound from its potential degradation products.

  • Instrumentation and Conditions:

    • HPLC System: With a UV or Photodiode Array (PDA) detector.

    • Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Monitor at the λmax of this compound, which is approximately 265 nm.[1]

    • Injection Volume: 10-20 µL.

    • Column Temperature: 25-30°C.

  • Forced Degradation (Stress Testing):

    • To generate potential degradation products, expose this compound solutions to various stress conditions:

      • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

      • Basic Hydrolysis: 0.1 M NaOH at room temperature.

      • Oxidative Degradation: 3% H₂O₂ at room temperature.

      • Thermal Degradation: Heat the solution (e.g., at 60°C).

      • Photolytic Degradation: Expose the solution to UV light.

    • Analyze the stressed samples by HPLC to ensure the method can separate the main peak of this compound from any new peaks that appear.

Visualizations

FactorsAffectingStability cluster_solution This compound Stock Solution cluster_factors Stability Influencing Factors StockSolution This compound Stock Solution Temperature Temperature Temperature->StockSolution Degradation Precipitation Light Light Exposure Light->StockSolution Photodegradation pH pH (in aqueous solutions) pH->StockSolution Hydrolysis Solvent Solvent Quality Solvent->StockSolution Purity & Water Content Contaminants Contaminants Contaminants->StockSolution Reactions

Caption: Key factors influencing the stability of this compound stock solutions.

TroubleshootingWorkflow Start Problem with This compound Solution Precipitation Precipitation? Start->Precipitation ColorChange Color Change? Precipitation->ColorChange No WarmAndVortex Warm gently & Vortex Precipitation->WarmAndVortex Yes InconsistentResults Inconsistent Results? ColorChange->InconsistentResults No DiscardAndReprepare Discard & Prepare Fresh ColorChange->DiscardAndReprepare Yes CheckPurity Check Purity (e.g., HPLC) InconsistentResults->CheckPurity Yes End Problem Resolved InconsistentResults->End No CheckConcentration Check Concentration WarmAndVortex->CheckConcentration UseAnhydrousSolvent Use Anhydrous Solvent CheckConcentration->UseAnhydrousSolvent AliquotAndStoreProperly Aliquot & Store Properly UseAnhydrousSolvent->AliquotAndStoreProperly DiscardAndReprepare->AliquotAndStoreProperly CheckPurity->DiscardAndReprepare AliquotAndStoreProperly->End

Caption: A troubleshooting workflow for common issues with this compound solutions.

References

analytical methods for detecting impurities in 6-Chloropurine samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical methods focused on detecting impurities in 6-Chloropurine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the quality control of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities in this compound samples?

A1: Impurities in this compound can be broadly categorized into three types:

  • Process-Related Impurities: These are substances that originate from the manufacturing process. Given that a common synthesis route for this compound involves the reaction of hypoxanthine with a chlorinating agent like phosphoryl chloride, potential process-related impurities include:

    • Unreacted Starting Materials: Such as hypoxanthine.

    • Intermediates and By-products: For instance, the N7-isomer formed during alkylation steps.[1]

    • Reagents and Catalysts: Residual amounts of reagents like phosphoryl chloride or organic bases (e.g., N,N-dimethylaniline) used in the synthesis.[2][3]

  • Degradation Products: These impurities form when this compound is exposed to stress conditions such as light, heat, humidity, acid, and base. Forced degradation studies are crucial to identify these potential degradants.[4][5][6][7] Hydrolytic degradation under acidic or basic conditions can lead to the formation of hypoxanthine. Oxidative degradation may also occur, leading to various oxidized purine derivatives.

  • Residual Solvents: Organic volatile impurities that are used or produced during the synthesis and purification processes.[8] Common solvents used in the synthesis of this compound and related compounds include toluene, methanol, and methylene chloride.[2][3][9]

Q2: What are the typical acceptance criteria for impurities in a this compound sample?

A2: While specific limits can vary based on the intended use and regulatory requirements, typical specifications for high-purity this compound are summarized in the table below. These are general guidelines, and stricter controls may be necessary for pharmaceutical applications.

ParameterSpecificationAnalytical Method
Purity (by HPLC) ≥ 99.0%High-Performance Liquid Chromatography (HPLC)
Loss on Drying ≤ 0.5%Thermogravimetric Analysis
Residue on Ignition ≤ 0.1%Gravimetric Analysis
Heavy Metals ≤ 20 ppmInductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS)
Q3: Which analytical techniques are most suitable for detecting and quantifying impurities in this compound?

A3: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for identifying and quantifying non-volatile organic impurities, including process-related impurities and degradation products. A stability-indicating HPLC method is essential to separate the active pharmaceutical ingredient (API) from all potential impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for the analysis of volatile and semi-volatile impurities, particularly residual solvents. Headspace GC-MS is a common approach for this purpose.[8][10][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique is invaluable for the identification and structural elucidation of unknown impurities and degradation products, especially those present at trace levels.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy and Infrared (IR) Spectroscopy: These techniques provide detailed structural information for the definitive identification of isolated impurities.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of this compound samples.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound or Impurity Peaks

  • Possible Causes & Solutions:

    • Secondary Silanol Interactions: this compound is a polar compound and can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.

      • Solution: Use a highly end-capped column or a column with a polar-embedded phase. Adjusting the mobile phase pH to suppress the ionization of silanol groups (typically pH 2-4) can also be effective.[12]

    • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

      • Solution: Dilute the sample and re-inject.

    • Inappropriate Mobile Phase pH: The ionization state of this compound and its impurities is pH-dependent, which can affect peak shape.

      • Solution: Optimize the mobile phase pH to ensure a single ionic form of the analyte is present. Buffering the mobile phase is crucial for reproducible results.

    • Sample Solvent Mismatch: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Issue 2: Inconsistent Retention Times

  • Possible Causes & Solutions:

    • Mobile Phase Composition Fluctuation: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can lead to retention time drift.

      • Solution: Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily. If using a gradient, verify the pump's proportioning valve is functioning correctly.[13]

    • Column Temperature Variation: Fluctuations in ambient temperature can affect retention times.

      • Solution: Use a column oven to maintain a constant temperature.

    • Insufficient Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when changing methods.

      • Solution: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection.

Issue 3: Ghost Peaks Appearing in the Chromatogram

  • Possible Causes & Solutions:

    • Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections can appear as ghost peaks.

      • Solution: Use high-purity HPLC-grade solvents. Flush the injector and the entire system with a strong solvent.

    • Sample Degradation in the Autosampler: this compound may degrade over time in the sample vial.

      • Solution: Use a cooled autosampler and analyze samples promptly after preparation.

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting for Residual Solvents

Issue 1: Poor Peak Shape for Polar Solvents (e.g., Methanol)

  • Possible Causes & Solutions:

    • Active Sites in the GC System: Polar solvents can interact with active sites in the injector liner or the column, leading to peak tailing.

      • Solution: Use a deactivated liner, potentially with glass wool, and a column specifically designed for volatile polar analytes (e.g., a wax-type or a 624-type column).[14]

    • Large Injection Volume: In headspace analysis, a large injection volume can cause peak broadening.

      • Solution: Optimize the split ratio to reduce the volume of vapor introduced into the column.[14]

Issue 2: Inaccurate Quantification of Residual Solvents

  • Possible Causes & Solutions:

    • Matrix Effects: The sample matrix can affect the partitioning of solvents into the headspace.

      • Solution: Use the standard addition method or matrix-matched calibration standards for accurate quantification.

    • Non-Equilibrium in Headspace Vial: Insufficient incubation time or temperature can lead to incomplete partitioning of the analytes into the headspace.

      • Solution: Optimize the headspace parameters (incubation time and temperature) to ensure equilibrium is reached.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound and Related Substances

This method is a starting point and should be validated for your specific application.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

    • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid)

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      Time (min) % B
      0 5
      20 50
      25 80
      30 5

      | 35 | 5 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 265 nm

    • Injection Volume: 10 µL

    • Diluent: Mobile Phase A:Acetonitrile (95:5)

  • Sample Preparation:

    • Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Headspace GC-MS Method for Residual Solvents in this compound

This method is based on general procedures for residual solvent analysis and should be validated.

  • GC-MS Conditions:

    • GC Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness[8]

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min

    • Oven Program: 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min

    • Injector Temperature: 220 °C

    • Transfer Line Temperature: 250 °C

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Scan Range: m/z 35-350

  • Headspace Parameters:

    • Vial Size: 20 mL

    • Sample Amount: 100 mg

    • Diluent: Dimethyl sulfoxide (DMSO), 1 mL

    • Incubation Temperature: 80 °C

    • Incubation Time: 30 min

    • Injection Volume: 1 mL (split injection, ratio 10:1)

Visualizations

Experimental_Workflow_Impurity_Analysis cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Sample Weighing Weighing Dissolution Dissolution Weighing->Dissolution Filtration Filtration Dissolution->Filtration HPLC_Vial HPLC_Vial Filtration->HPLC_Vial HPLC_Analysis HPLC-UV/PDA Analysis (Non-volatile impurities) HPLC_Vial->HPLC_Analysis Weighing_GC Weighing Dissolution_GC Dissolution in DMSO Weighing_GC->Dissolution_GC Headspace_Vial Headspace_Vial Dissolution_GC->Headspace_Vial GCMS_Analysis Headspace GC-MS Analysis (Residual Solvents) Headspace_Vial->GCMS_Analysis Data_Processing Chromatographic Data Processing HPLC_Analysis->Data_Processing GCMS_Analysis->Data_Processing Impurity_Identification Impurity Identification (LC-MS, NMR if needed) Data_Processing->Impurity_Identification Quantification Quantification of Impurities Impurity_Identification->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound Impurity Analysis.

Troubleshooting_Logic Start Chromatographic Problem (e.g., Poor Peak Shape) Check_System Check HPLC System - Mobile Phase - Pump & Flow Rate - Temperature Start->Check_System No_Resolution Issue Persists? Check_System->No_Resolution Check_Method Review Method Parameters - pH - Gradient Profile - Wavelength No_Resolution_2 Issue Persists? Check_Method->No_Resolution_2 Check Sample Check_Sample Evaluate Sample Prep - Concentration - Solvent - Filtration No_Resolution_3 Issue Persists? Check_Sample->No_Resolution_3 Check Column Check_Column Inspect Column - Age & History - Contamination Solution Problem Resolved Check_Column->Solution Resolved No_Resolution->Check_Method Yes No_Resolution->Solution No No_Resolution_2->Check_Sample Yes No_Resolution_2->Solution No No_Resolution_3->Check_Column Yes No_Resolution_3->Solution No

Caption: HPLC Troubleshooting Logic Flow.

References

Technical Support Center: Optimization of Protecting Group Strategies for 6-Chloropurine Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of protecting group strategies for 6-chloropurine nucleosides.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and manipulation of protected this compound nucleosides.

Issue 1: Low yield during the protection of hydroxyl groups.

QuestionPossible CauseSuggested Solution
Why is the yield of my 5'-O-DMT protection low? Formation of 2',5'- and 3',5'-ditritylated byproducts.Use a precise stoichiometry of DMTr-Cl (1.5-2.0 equivalents). Ensure anhydrous conditions, as moisture can hydrolyze the trityl chloride. Purification by column chromatography is often necessary to isolate the desired 5'-protected product.[1]
My silylation reaction is sluggish and incomplete. What can I do? Steric hindrance around the hydroxyl group. Inadequate activation of the silylating agent.For sterically hindered hydroxyls, consider a less bulky silyl group if the subsequent chemistry allows. Use a stronger catalyst/activator system, for example, silver nitrate with the silyl chloride. Ensure strictly anhydrous conditions, as silyl ethers are sensitive to moisture.
Acylation of the hydroxyl groups is resulting in a complex mixture of products. How can I improve selectivity? Non-selective acylation of multiple hydroxyl groups.For ribonucleosides, consider transient protection of the 2',3'-diol with an acetonide group before proceeding with acylation of the 5'-hydroxyl.[2] Temperature control can also influence selectivity; running the reaction at lower temperatures may favor the more reactive primary hydroxyl.

Issue 2: Decomposition of the this compound moiety during deprotection.

QuestionPossible CauseSuggested Solution
I am observing degradation of the this compound ring upon removal of acetyl protecting groups. How can this be avoided? The this compound moiety is sensitive to certain basic conditions, especially at elevated temperatures.Perform the deprotection at a lower temperature. For instance, the deprotection of acetyl groups on a this compound nucleoside has been successfully achieved at ice-water temperature to prevent decomposition.[2]
My nucleoside is degrading during silyl ether deprotection with TBAF. Prolonged reaction times or elevated temperatures with fluoride reagents can lead to side reactions.Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. If decomposition persists, consider alternative, milder deprotection methods for silyl ethers, such as using HF-Pyridine or formic acid.[3][4]

Issue 3: Incomplete deprotection or unwanted side reactions.

QuestionPossible CauseSuggested Solution
The removal of my silyl protecting group is incomplete. What is the issue? Steric hindrance around the silyl ether. Insufficient reactivity of the deprotection reagent.Increase the amount of deprotection reagent or extend the reaction time, while carefully monitoring for side product formation. For very hindered silyl groups, a more reactive fluoride source may be necessary. The choice of solvent can also play a crucial role; for TBAF deprotection, THF is commonly used.[3]
During the deprotection of my ribonucleoside, I observe acyl migration. How can I prevent this? The 2'- and 3'-hydroxyl groups are in close proximity, facilitating intramolecular transesterification under basic or acidic conditions.The choice of protecting group is critical. For ribonucleosides, employing a 2'-O-protecting group that is orthogonal to the 3'- and 5'-protecting groups is the most effective strategy to prevent migration.[5] For example, using a TBDMS group for the 2'-OH and acyl groups for the 3'- and 5'-OH allows for selective removal without migration.
I am getting a mixture of products upon deprotection of a multi-protected nucleoside. What is the best strategy? Lack of orthogonality between the protecting groups.Employ an orthogonal protecting group strategy. This allows for the selective removal of one protecting group in the presence of others by using specific and non-interfering reaction conditions. For example, an acid-labile DMT group (5'-OH), a fluoride-labile TBDMS group (2'-OH), and a base-labile benzoyl group (3'-OH) constitute an orthogonal set.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for selectively protecting the 5'-hydroxyl group of a this compound nucleoside?

A1: The most widely used protecting group for the primary 5'-hydroxyl group is the acid-labile dimethoxytrityl (DMT) group. Its bulkiness generally leads to selective reaction at the less sterically hindered 5'-position, and its facile removal under mild acidic conditions makes it ideal for multi-step syntheses, particularly in oligonucleotide synthesis.[7][8]

Q2: How can I protect the 2'- and 3'-hydroxyl groups of a this compound ribonucleoside simultaneously?

A2: The 2' and 3'-hydroxyl groups can be protected together as a cyclic acetal, such as an acetonide (isopropylidene ketal). This is a convenient strategy when subsequent reactions need to be performed at the 5'-position. The acetonide group is stable to many reaction conditions but can be removed under acidic conditions.[2]

Q3: What are the key considerations when choosing a protecting group for the 2'-hydroxyl of a this compound ribonucleoside for oligonucleotide synthesis?

A3: The 2'-hydroxyl protecting group must be stable throughout the entire synthesis cycle. It should not cause steric hindrance that would reduce coupling efficiency during chain elongation. Crucially, it must be removable under conditions that do not affect the other protecting groups (orthogonal stability) and do not cause migration of the phosphate linkage from the 3' to the 2' position.[9] Commonly used groups include tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM).[5][9]

Q4: Can I use the same protecting groups for both deoxyribonucleosides and ribonucleosides of this compound?

A4: While some protecting groups can be used for both, the presence of the 2'-hydroxyl group in ribonucleosides necessitates a more complex protecting group strategy. For deoxyribonucleosides, you primarily need to protect the 3'- and 5'-hydroxyls. For ribonucleosides, the 2'-hydroxyl also requires protection, often with a group that is orthogonal to the 3'- and 5'-protecting groups to avoid side reactions like phosphodiester bond migration.[9]

Q5: What is an "orthogonal" protecting group strategy and why is it important for this compound nucleoside synthesis?

A5: An orthogonal protecting group strategy allows for the selective removal of one type of protecting group in a molecule that has multiple protected functional groups, without affecting the others.[6] This is achieved by choosing protecting groups that are cleaved under different, specific conditions (e.g., acid-labile, base-labile, fluoride-labile). This strategy is crucial for complex syntheses involving this compound nucleosides as it allows for sequential and site-specific modifications of the different hydroxyl groups on the sugar moiety.

Data Presentation

Table 1: Comparison of Yields for Selected Protection and Deprotection Reactions of this compound Nucleosides

ReactionProtecting GroupSubstrateProductReagents and ConditionsYield (%)Reference
Protection Acetonide & BenzoylThis compound Ribonucleoside5'-O-Benzoyl-2',3'-O-isopropylidene-6-chloropurine ribonucleoside1. Acetone, p-TsOH; 2. Benzoyl chloride, pyridine91 (over 2 steps)[2]
Deprotection Acetonide5'-O-Benzoyl-2',3'-O-isopropylidene-6-chloropurine ribonucleoside5'-O-Benzoyl-6-chloropurine ribonucleosideAqueous acetic acid61[2]
Deprotection Acetyl2',3',5'-Tri-O-acetyl-6-chloropurine ribonucleosideThis compound ribonucleosideSodium methoxide in methanol, ice-water temperature76[2]
Deprotection TBDMS2',5'-bis(tert-butyldimethylsilyl)-6-chloropurine derivativeDiol productTBAF in THF96[2]

Experimental Protocols

Protocol 1: General Procedure for the Protection of the 5'-Hydroxyl Group with DMT-Cl

  • Dry the starting this compound nucleoside by co-evaporation with anhydrous pyridine.

  • Dissolve the dried nucleoside in anhydrous pyridine.

  • Add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.5-2.0 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion.

  • Quench the reaction by adding methanol.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

Protocol 2: General Procedure for the Deprotection of Acetyl Groups

  • Dissolve the acetyl-protected this compound nucleoside in anhydrous methanol.

  • Cool the solution in an ice-water bath to 0 °C.

  • Add a solution of sodium methoxide in methanol (catalytic amount) dropwise.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Neutralize the reaction with an acidic resin or by adding glacial acetic acid.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel chromatography or recrystallization.

Protocol 3: General Procedure for the Deprotection of TBDMS Ethers with TBAF

  • Dissolve the TBDMS-protected this compound nucleoside in anhydrous tetrahydrofuran (THF).

  • Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (typically 1.1-1.5 equivalents per silyl group).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench by adding saturated ammonium chloride solution.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_protection Protection Strategy cluster_reaction Chemical Modification cluster_deprotection Deprotection cluster_end Final Product Start This compound Nucleoside Protect_5_OH Protect 5'-OH (e.g., DMT) Start->Protect_5_OH Selective 5' protection Protect_23_OH Protect 2',3'-OH (e.g., Acetonide) Start->Protect_23_OH Diol protection Protect_2_OH Protect 2'-OH (e.g., TBDMS) Protect_5_OH->Protect_2_OH Orthogonal protection Modification Desired Reaction at Unprotected Position(s) Protect_23_OH->Modification Protect_2_OH->Modification Deprotect Selective or Global Deprotection Modification->Deprotect End Final Product Deprotect->End

Caption: A generalized experimental workflow for the synthesis of this compound nucleoside derivatives.

troubleshooting_logic Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Yield Issue Degradation Product Degradation Start->Degradation Stability Issue Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Conversion Issue Check_Purity Check Reagent Purity and Anhydrous Conditions Low_Yield->Check_Purity Optimize_Stoichiometry Optimize Reagent Stoichiometry Low_Yield->Optimize_Stoichiometry Lower_Temp Lower Reaction Temperature Degradation->Lower_Temp Milder_Reagents Use Milder Deprotection Reagents Degradation->Milder_Reagents Increase_Time Increase Reaction Time or Temperature Incomplete_Reaction->Increase_Time More_Reagent Increase Reagent Equivalents Incomplete_Reaction->More_Reagent

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 6-Chloropurine and 6-Mercaptopurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 6-Chloropurine and its derivative, 6-mercaptopurine. Both purine analogues are significant in biomedical research and pharmacology, primarily for their roles as antimetabolites in cancer therapy. This document outlines their mechanisms of action, metabolic pathways, and presents available quantitative data on their cytotoxic and enzyme-inhibiting activities. Detailed experimental protocols for key assays are also provided to support further research.

At a Glance: Key Differences and Similarities

FeatureThis compound6-Mercaptopurine
Primary Mechanism Primarily acts as a chemical intermediate and potential prodrug for 6-mercaptopurine.[1][2] Its independent antitumor activity is suggested to be linked to its conversion to 6-mercaptopurine.A well-established prodrug metabolized to active thioguanine nucleotides (TGNs). These TGNs inhibit de novo purine synthesis and are incorporated into DNA and RNA, leading to cytotoxicity.
Metabolic Activation Can be converted to 6-mercaptopurine in vivo.Requires intracellular conversion to 6-thioinosine monophosphate (TIMP) by hypoxanthine-guanine phosphoribosyltransferase (HPRT), followed by further conversion to TGNs.
Key Metabolic Enzymes Glutathione S-transferases (implicated in its conversion to 6-mercaptopurine)Hypoxanthine-guanine phosphoribosyltransferase (HPRT), Thiopurine S-methyltransferase (TPMT), Xanthine Oxidase (XO)
Primary Therapeutic Use Used as an intermediate in the synthesis of 6-mercaptopurine and other purine derivatives.[1][2] Has shown antitumor properties.Used in the treatment of acute lymphoblastic leukemia (ALL) and inflammatory bowel disease.

Mechanism of Action and Metabolic Pathways

6-mercaptopurine (6-MP) is a cornerstone of chemotherapy, functioning as a purine antimetabolite. Its therapeutic efficacy is contingent on its intracellular conversion to various active metabolites. The principal pathway to cytotoxicity begins with its conversion to 6-thioinosine monophosphate (TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT). TIMP is subsequently metabolized to 6-thioguanine nucleotides (TGNs). These TGNs are the primary active metabolites and exert their cytotoxic effects through two main mechanisms:

  • Inhibition of de novo purine synthesis: TGNs inhibit several enzymes involved in the purine biosynthesis pathway, leading to a depletion of purine nucleotides necessary for DNA and RNA synthesis.

  • Incorporation into nucleic acids: TGNs are incorporated into DNA and RNA, leading to structural deformities and triggering apoptosis.[3]

This compound is recognized primarily as a synthetic precursor to 6-MP. However, it also exhibits intrinsic antitumor activity. It is suggested that the biological effects of this compound may be, at least in part, attributable to its in vivo conversion to 6-MP.[1][2] While the direct, independent mechanism of action of this compound is not as extensively documented, it is believed to also interfere with purine metabolism.

Quantitative Data Summary

Direct comparative studies providing IC50 values for both this compound and 6-mercaptopurine in the same cell lines under identical conditions are limited in the available scientific literature. The following tables summarize available data for each compound from various sources.

Cytotoxicity Data (IC50)
CompoundCell LineIC50 (µM)Reference
6-Mercaptopurine Multidrug-resistant L1210 leukemia0.024[4]
MT40.1[4]
CCRF-CEM1[4]
HepG232.25[5]
MCF-7>100[5]
This compound Nucleoside Derivatives Human melanoma, lung, ovarian, colon carcinoma cell linesMicromolar range[6]

Note: The data for this compound is for its nucleoside derivatives, which may have different activities than the parent compound. A direct comparison of IC50 values requires testing in the same experimental setup.

Enzyme Inhibition Data
CompoundEnzymeSubstrateInhibition TypeKi (µM)Reference
6-Mercaptopurine Xanthine OxidaseXanthine-5.78 ± 0.48[7]
Xanthine Oxidase6-Mercaptopurine-0.96 ± 0.01[7]
Guanine PhosphoribosyltransferaseGuanineCompetitive-[8]
Hypoxanthine PhosphoribosyltransferaseHypoxanthineCompetitive-[8]

No specific enzyme inhibition data (Ki or IC50) for this compound against key purine synthesis enzymes was found in the reviewed literature.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol provides a general guideline for assessing the cytotoxic effects of this compound and 6-mercaptopurine on adherent cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound and 6-mercaptopurine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]

  • Drug Treatment: Prepare serial dilutions of this compound and 6-mercaptopurine in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (blank) and cells with medium containing the highest concentration of the drug vehicle (e.g., DMSO) as controls. Incubate for 48-72 hours.[9]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization: After incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).[9]

HPLC Analysis of 6-Mercaptopurine and its Metabolites

This protocol provides a method for the simultaneous determination of 6-mercaptopurine and its key metabolites in red blood cells (RBCs). This method can be adapted for the analysis of this compound and its potential metabolites.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column

  • Perchloric acid

  • Dithiothreitol (DTT)

  • Acetonitrile

  • Sodium acetate buffer

  • Standards for 6-mercaptopurine, 6-thioguanine, and 6-methylmercaptopurine

Procedure:

  • Sample Preparation (RBCs):

    • Isolate red blood cells from whole blood by centrifugation.

    • Lyse the RBCs with water.

    • To 100 µL of RBC hemolysate, add 65 µL of 0.2 M DTT and 100 µL of 70% perchloric acid.[11]

    • Vortex and centrifuge to precipitate proteins.[11]

  • Hydrolysis:

    • Transfer the supernatant to a new tube and heat at 100°C for 60 minutes to hydrolyze the nucleotide metabolites to their respective bases.[11]

  • HPLC Analysis:

    • Inject an aliquot of the cooled, hydrolyzed sample into the HPLC system.

    • Use a C18 column with a mobile phase gradient of acetonitrile and sodium acetate buffer. A common mobile phase is a mixture of acetonitrile and 0.05 mol/L sodium acetate buffer (10:90 v/v) at a flow rate of 1 mL/min.[12]

    • Detect the analytes at their respective maximum absorbance wavelengths (e.g., 322 nm for 6-MP, 342 nm for 6-thioguanine).[13]

  • Quantification:

    • Generate calibration curves for each analyte using external standards.

    • Calculate the concentration of each metabolite in the original RBC sample.

Visualizations

Signaling Pathway: Purine Metabolism and Site of Action

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate C Add drug dilutions to cells A->C B Prepare serial dilutions of This compound & 6-Mercaptopurine B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Add solubilization solution (DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and determine IC50 H->I

References

Comparative Efficacy of 6-Chloropurine in Leukemia: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-leukemic effects of 6-Chloropurine (6-CP) against other established chemotherapeutic agents. This document synthesizes available experimental data to evaluate its performance and delineates detailed experimental protocols for key validation assays.

Introduction to this compound

This compound is a purine analog that has been investigated for its cytotoxic effects against leukemia cells. As a structural analog of naturally occurring purines, its mechanism of action is believed to involve the disruption of DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis. This guide offers a comparative analysis of 6-CP's efficacy, primarily in relation to its close analog, 6-mercaptopurine (6-MP), and other standard-of-care chemotherapeutics used in the treatment of leukemia.

Comparative Cytotoxicity in Leukemia Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 values for this compound and other commonly used anti-leukemic drugs across various leukemia cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density, duration of drug exposure, and the specific assay used.

Cell LineThis compound (µM)6-Mercaptopurine (µM)Daunorubicin (µM)Cytarabine (µM)Vincristine (µM)
CCRF-CEM Not available1[1]Not availableNot available0.00017[2]
HL-60 Not availableNot available2.52[3][4]0.4072[5]Not available
Jurkat Not available0.36[6]Not availableNot availableNot available
K562 Not availableNot availableNot availableNot availableNot available
KG-1 Not availableNot available~1.5[3]Not availableNot available
Kasumi-1 Not availableNot available~0.5[3]Not availableNot available
L1210 Not available0.024Not availableNot available~0.1 (for 50% cell kill)[7]
MOLM-13 Not availableNot availableNot availableNot availableNot available
MV4-11 Not availableNot availableNot available< 0.03 (parental), 3.22 (resistant)[8]Not available
THP-1 Not availableNot available~2.0[3]Not availableNot available
U937 Not availableNot available1.31[3][4]Not availableNot available

Note: "Not available" indicates that specific IC50 values for this compound in these cell lines were not found in the reviewed literature. The provided data for other agents is for comparative context.

Mechanism of Action and Signaling Pathways

The anti-leukemic effects of purine analogs like this compound are primarily attributed to their ability to interfere with nucleic acid synthesis and metabolism.[9] A derivative of this compound, 9-norbornyl-6-chloropurine (NCP), has been shown to exert its cytotoxic effects by depleting cellular glutathione (GSH), a key antioxidant, thereby increasing oxidative stress within cancer cells.[10]

Many anti-leukemic drugs, including those targeting purine metabolism, ultimately converge on critical signaling pathways that regulate cell survival, proliferation, and apoptosis. The PI3K/Akt/mTOR pathway is a central signaling cascade that is frequently hyperactivated in various forms of leukemia, promoting cell growth and survival.[11] Inhibition of this pathway is a key therapeutic strategy. While direct evidence linking this compound to the PI3K/Akt/mTOR pathway is still emerging, its demonstrated induction of apoptosis and cell cycle arrest suggests a potential influence on this or related pathways.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

PI3K/Akt/mTOR signaling pathway in leukemia.

Experimental Protocols

Detailed methodologies for key assays are provided below to facilitate the validation and comparison of this compound's anti-leukemic effects.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Leukemia cell line of interest

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.

  • Drug Treatment: After 24 hours of incubation, add 100 µL of medium containing various concentrations of the test compounds (e.g., this compound, 6-Mercaptopurine, etc.) to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

MTT_Assay_Workflow Seed Seed Leukemia Cells (96-well plate) Treat Add Test Compounds (e.g., this compound) Seed->Treat Incubate1 Incubate (48-72h) Treat->Incubate1 AddMTT Add MTT Reagent Incubate1->AddMTT Incubate2 Incubate (4h) AddMTT->Incubate2 Solubilize Add Solubilization Solution Incubate2->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Workflow for the MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control leukemia cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat leukemia cells with the desired concentrations of this compound or other compounds for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12]

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[12]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain DNA and analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and control leukemia cells

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest by centrifugation.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[13]

  • Washing: Wash the fixed cells with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A.[13]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

Western Blot Analysis for PI3K/Akt/mTOR Pathway

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.

Materials:

  • Treated and control leukemia cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse the treated and control cells in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Conclusion

This compound demonstrates anti-leukemic properties, likely through mechanisms shared with other purine analogs, such as the disruption of nucleic acid synthesis. While direct comparative data with modern chemotherapeutics is limited, its structural similarity to 6-mercaptopurine suggests potential efficacy. The provided experimental protocols offer a framework for researchers to conduct further comparative studies to fully elucidate the therapeutic potential of this compound and its derivatives in the context of current leukemia treatment strategies. Further investigation into its specific effects on key signaling pathways, such as the PI3K/Akt/mTOR pathway, is warranted to better understand its mechanism of action and identify potential combination therapies.

References

comparative study of different synthetic routes to 6-Chloropurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-Chloropurine is a pivotal intermediate in the synthesis of numerous biologically active purine derivatives, including antiviral and anticancer agents. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for researchers and the pharmaceutical industry. This guide provides a comparative analysis of different synthetic routes to this compound, supported by experimental data and detailed protocols.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative parameters for the most common synthetic routes to this compound, allowing for a direct comparison of their performance.

Starting MaterialReagentsSolventReaction TimeTemperature (°C)Yield (%)Purity (%)Reference
HypoxanthinePOCl₃, N,N-DimethylanilineN/A20 min (reflux)Reflux99 (as HCl salt)Not Specified[1]
HypoxanthinePOCl₃, N,N-DimethylanilineN/A2 hours (reflux)RefluxGoodNot Specified[2]
HypoxanthinePOCl₃N/A5 hoursSealed tubeNot SpecifiedNot Specified[3]
Acetyl hypoxanthinePOCl₃, N,N-DimethylanilineN/A4 hours10590.099.0[4]
Acetyl hypoxanthinePOCl₃, N,N-DimethylanilineN/A4 hours10591.299.0[4][5]
Acetyl hypoxanthinePOCl₃, TriethylamineN/A4 hours10590.899.0[5]
Acetyl hypoxanthinePOCl₃, PyridineN/A4 hours10591.299.0[5]
HypoxanthineBis(trichloromethyl)carbonate, TriethylamineToluene3.5 hours0-5 then RTNot SpecifiedNot Specified
GuaninePOCl₃, Tetraethylammonium chlorideAcetonitrileNot SpecifiedNot Specified72.1>98 (HPLC)[6]
Diacetyl guaninePOCl₃, Triethylmethylammonium chloride, TriethylamineAcetonitrile4 hours50Not SpecifiedNot Specified[7]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Route 1: From Hypoxanthine using Phosphorus Oxychloride and N,N-Dimethylaniline

This is a widely used and high-yielding method for the synthesis of this compound.

Protocol:

  • A mixture of hypoxanthine (50 g, 0.368 mol), N,N-dimethylaniline (120 ml), and phosphorus oxychloride (500 ml) is refluxed for 20 minutes.[1]

  • Excess phosphorus oxychloride is removed by vacuum distillation with an external oil bath temperature maintained below 70°C.[1]

  • To the resulting red oily residue, 1.0 L of methylene chloride is added.[1]

  • The methylene chloride solution is cooled in an ice-water bath, and hydrogen chloride gas is bubbled through the solution until it turns a bright yellow color.[1]

  • The reaction mixture is stirred overnight.

  • Nitrogen gas is passed through the solution for 1.5 hours to remove excess hydrogen chloride.[1]

  • The product, this compound hydrochloride, is collected by filtration, washed with two 150 ml portions of hot methylene chloride, and dried.[1]

Route 2: From Acetyl Hypoxanthine using Phosphorus Oxychloride and a Tertiary Amine

This method offers high yields and purity, with the flexibility of using different tertiary amines as catalysts.

Protocol:

  • In a three-necked flask equipped with a thermometer and mechanical stirrer, add acetyl hypoxanthine (35.6 g, 0.20 mol), phosphorus oxychloride (306.0 g, 2.00 mol), and N,N-dimethylaniline (24.2 g, 0.20 mol).[4]

  • Stir the mixture and heat to 105°C, maintaining this temperature for 4 hours.[4]

  • After the reaction, evaporate the unreacted phosphorus oxychloride under reduced pressure.

  • Cool the residue to 0°C and add 100 mL of ice water.[4]

  • Adjust the pH of the solution to 8 with a 0.1M NaOH solution.[4]

  • Cool the mixture to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain this compound.[4]

Route 3: From Guanine using Phosphorus Oxychloride and a Phase Transfer Catalyst

This one-step method provides a direct route from guanine, yielding a high-purity product.

Protocol:

  • Guanine and tetraethylammonium chloride are suspended in acetonitrile.

  • Phosphorus oxychloride is added to the suspension.

  • The reaction mixture is stirred under appropriate conditions (temperature and time not specified in the abstract).

  • The product is isolated and purified. The structure is confirmed by IR, MS, and ¹³C NMR.[6]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the chemical transformations for each synthetic route.

G Synthesis of this compound from Hypoxanthine Hypoxanthine Hypoxanthine This compound This compound Hypoxanthine->this compound POCl3, N,N-Dimethylaniline Reflux

Caption: Route 1: Synthesis from Hypoxanthine.

G Synthesis of this compound from Acetyl Hypoxanthine Acetyl Hypoxanthine Acetyl Hypoxanthine This compound This compound Acetyl Hypoxanthine->this compound POCl3, Tertiary Amine 105°C

Caption: Route 2: Synthesis from Acetyl Hypoxanthine.

G Synthesis of this compound from Guanine Guanine Guanine This compound This compound Guanine->this compound POCl3, Tetraethylammonium chloride Acetonitrile

Caption: Route 3: Synthesis from Guanine.

References

Unlocking Antitumor Potential: A Comparative Guide to Novel 6-Chloropurine Derivatives In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive in vitro comparison of novel 6-chloropurine derivatives, highlighting their efficacy as potential anticancer agents. This guide provides a detailed analysis of their cytotoxic activities, mechanisms of action, and the signaling pathways they modulate, offering a valuable resource for the oncology research community.

Recent studies have underscored the promise of this compound and its analogs in cancer therapy. These compounds, acting as purine antimetabolites, interfere with nucleic acid metabolism and critical cellular signaling pathways, leading to cancer cell death.[1] This guide synthesizes findings from multiple in vitro studies to present a clear and objective comparison of the performance of these novel derivatives against various cancer cell lines.

Comparative Efficacy of this compound Derivatives

The antitumor potential of a new series of purine nucleosides, based on a this compound scaffold linked to perbenzylated hexosyl residues, has been investigated across a panel of human cancer cell lines. The data below summarizes the 50% growth inhibition (GI50) values obtained from Sulforhodamine B (SRB) assays.

DerivativeMelanoma (A375) GI50 (µM)Lung Carcinoma (NCI-H460) GI50 (µM)Ovarian Carcinoma (OVCAR-3) GI50 (µM)Colon Adenocarcinoma (HT-29) GI50 (µM)
6-Cl-Pu-β-D-glucosyl >10085.3 ± 4.592.1 ± 3.2>100
6-Cl-Pu-α-D-mannosyl 65.2 ± 3.148.7 ± 2.955.4 ± 4.172.8 ± 5.3
6-Cl-Pu-β-D-galactosyl 78.4 ± 4.862.1 ± 3.770.3 ± 5.085.1 ± 6.2
2-NHAc-6-Cl-Pu-β-D-glucosyl 25.1 ± 1.918.4 ± 1.222.7 ± 1.830.5 ± 2.4
2-NHAc-6-Cl-Pu-α-D-mannosyl 15.8 ± 1.19.7 ± 0.812.3 ± 1.018.9 ± 1.5
2-NHAc-6-Cl-Pu-β-D-galactosyl 20.3 ± 1.514.2 ± 1.117.8 ± 1.424.6 ± 2.0
Cladribine (Control) 0.03 ± 0.0020.05 ± 0.0040.04 ± 0.0030.06 ± 0.005

Data presented as mean ± standard deviation from at least three independent experiments.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Further investigations into the mechanism of action of these derivatives reveal their ability to induce programmed cell death (apoptosis) and disrupt the normal cell division cycle.

Apoptosis Induction

Western blot analysis of key apoptotic markers in cancer cells treated with effective this compound derivatives shows a significant increase in the expression of pro-apoptotic proteins and a decrease in anti-apoptotic proteins.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade 6_Chloropurine_Derivative 6_Chloropurine_Derivative Bax Bax (Pro-apoptotic) 6_Chloropurine_Derivative->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) 6_Chloropurine_Derivative->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Intrinsic pathway of apoptosis induced by this compound derivatives.

Cell Cycle Arrest

Flow cytometry analysis demonstrates that treatment with these novel compounds leads to an accumulation of cells in the G2/M phase of the cell cycle, indicating a disruption of mitotic progression.[2]

Cell_Cycle_Arrest cluster_cellcycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 6_Chloropurine_Derivative 6_Chloropurine_Derivative 6_Chloropurine_Derivative->Block Block->G2 Arrest Block->M Arrest

Caption: G2/M phase cell cycle arrest induced by this compound derivatives.

Modulation of Key Signaling Pathways

The anticancer activity of this compound derivatives is also attributed to their ability to modulate critical signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

Numerous studies have implicated the PI3K/Akt/mTOR pathway in cancer cell proliferation, survival, and growth.[2] Some this compound derivatives have been shown to inhibit this pathway, leading to reduced cancer cell viability.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival 6_Chloropurine_Derivative 6_Chloropurine_Derivative 6_Chloropurine_Derivative->PI3K Inhibits STAT3_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression 6_Chloropurine_Derivative 6_Chloropurine_Derivative 6_Chloropurine_Derivative->STAT3 Inhibits Phosphorylation SRB_Workflow A Seed Cells in 96-well plate B Treat with This compound Derivatives A->B C Incubate for 48-72 hours B->C D Fix cells with Trichloroacetic Acid (TCA) C->D E Stain with Sulforhodamine B (SRB) D->E F Wash unbound dye E->F G Solubilize bound dye F->G H Measure Absorbance at 510 nm G->H Flow_Cytometry_Workflow A Treat Cells with This compound Derivatives B Harvest and Fix Cells (e.g., with Ethanol) A->B C Stain DNA with Propidium Iodide (PI) B->C D Analyze on Flow Cytometer C->D E Quantify Cell Cycle Phase Distribution D->E Western_Blot_Workflow A Treat Cells and Prepare Protein Lysates B Quantify Protein Concentration A->B C Separate Proteins by SDS-PAGE B->C D Transfer Proteins to a Membrane C->D E Block and Incubate with Primary Antibody D->E F Incubate with Secondary Antibody E->F G Detect Protein Bands F->G H Analyze Band Intensity G->H

References

6-Chloropurine vs. Other Purine Analogs: A Comparative Guide to Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 6-Chloropurine and other key purine analogs in the context of enzyme inhibition assays. Purine analogs are a cornerstone in therapeutic development, acting as antimetabolites and inhibitors of crucial enzymatic pathways. Understanding their comparative efficacy is vital for target validation, lead optimization, and the development of novel therapeutics. This document summarizes the performance of this compound against other well-known purine analogs, supported by experimental data and detailed protocols.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potential of purine analogs is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The following tables collate IC50 values for this compound and other purine analogs against various key enzymes. It is important to note that IC50 values can vary based on experimental conditions, such as substrate concentration and the specific assay used. The data presented here is a synthesis from multiple sources to provide a comparative overview.

Table 1: Inhibition of Xanthine Oxidase

Xanthine oxidase is a critical enzyme in purine catabolism, catalyzing the oxidation of hypoxanthine and xanthine to uric acid. Its inhibition is a key therapeutic strategy for managing hyperuricemia and gout.

CompoundIC50 (µM)Comments
This compound Data not readily available in direct comparative studies. It is known to be a substrate for purine-oxidizing enzymes.[1]Can be oxidized by xanthine oxidase.[1]
Allopurinol ~1.734 µg/mL (~12.7 µM)A widely used clinical inhibitor of xanthine oxidase.[2]
6-Mercaptopurine (6-MP) Substrate rather than a direct inhibitor.Metabolized by xanthine oxidase to 6-thiouric acid.[3][4]
Azathioprine Prodrug of 6-mercaptopurine.Its metabolism is influenced by xanthine oxidase activity.[4]

Table 2: Inhibition of Kinases

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, particularly cancer, making them a major target for drug development.

CompoundTarget KinaseIC50 (µM)Source
This compound derivatives VariousVariableSeveral studies have explored this compound nucleosides as kinase inhibitors.[5][6][7]
6-Dimethylaminopurine (6-DMAP) p34cdc2-cyclin B300[8]
Olomoucine CDK1/cyclin B7[8]
Roscovitine CDK1/cyclin B0.65[8]
Purvalanol A cdc2-cyclin B0.004[8]

Table 3: Cytotoxicity in Cancer Cell Lines (as an indirect measure of enzyme/pathway inhibition)

The cytotoxic effects of purine analogs on cancer cell lines are often a result of the inhibition of enzymes involved in nucleotide synthesis and metabolism, leading to the disruption of DNA and RNA synthesis.

CompoundCell LineIC50 (µM)
9-Norbornyl-6-chloropurine (NCP) CCRF-CEM (Leukemia)Not specified, but highly cytotoxic
6-Mercaptopurine (6-MP) HepG2 (Liver Cancer)32.25
MCF-7 (Breast Cancer)>100
L1210 (Leukemia)0.024
Azathioprine Human PBMCs0.2304
6-Thioguanine Human USP2 (deubiquitinating enzyme)40

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context in which these purine analogs function and how their inhibitory effects are measured, the following diagrams illustrate a key metabolic pathway and a general experimental workflow for enzyme inhibition assays.

Purine_Metabolism_Pathway cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_interconversion Interconversion & Catabolism cluster_inhibition Inhibition by Purine Analogs PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps Hypoxanthine Hypoxanthine IMP->Hypoxanthine GMP Guanosine Monophosphate (GMP) IMP->GMP AMP Adenosine Monophosphate (AMP) IMP->AMP Hypoxanthine->IMP HPRT Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Guanine Guanine Guanine->GMP HPRT Adenine Adenine Adenine->AMP APRT HPRT HPRT APRT APRT GMP->Guanine AMP->Adenine Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase XO Xanthine Oxidase This compound This compound 6-Mercaptopurine 6-Mercaptopurine 6-Mercaptopurine->HPRT Metabolized by Allopurinol Allopurinol Allopurinol->XO Inhibits

Caption: Purine Metabolism and Inhibition.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Enzyme Solution - Substrate Solution - Inhibitor Stock (e.g., this compound) - Assay Buffer B Serial Dilution of Inhibitor A->B C Add Enzyme and Inhibitor to Plate B->C D Pre-incubate Enzyme and Inhibitor C->D E Initiate Reaction by Adding Substrate D->E F Monitor Reaction Progress (e.g., Spectrophotometry) E->F G Calculate Initial Reaction Velocities F->G H Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) G->H I Determine IC50 Value H->I

Caption: Experimental Workflow for Enzyme Inhibition Assay.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key enzyme inhibition assays.

Protocol 1: Xanthine Oxidase Inhibition Assay

This protocol describes a general method for determining the inhibitory effect of a purine analog on xanthine oxidase activity by monitoring the formation of uric acid.

Materials:

  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine (Substrate)

  • This compound or other purine analog (Inhibitor)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Spectrophotometer and UV-transparent 96-well plates or cuvettes

  • DMSO (for dissolving inhibitors)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine in 0.1 M NaOH and then dilute it in the phosphate buffer to the desired final concentration (e.g., 50 µM).

    • Dissolve this compound and other test compounds in DMSO to create stock solutions (e.g., 10 mM).

    • Prepare a working solution of xanthine oxidase in ice-cold phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • Assay Setup:

    • Prepare serial dilutions of the inhibitor in the assay buffer.

    • In a 96-well plate, add 20 µL of each inhibitor dilution (or DMSO for control).

    • Add 160 µL of the xanthine solution to each well.

    • Pre-incubate the plate at 25°C for 5 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the xanthine oxidase solution to each well.

    • Immediately measure the increase in absorbance at 295 nm every 30 seconds for 10-15 minutes using a plate reader. This wavelength corresponds to the formation of uric acid.

  • Data Analysis:

    • Calculate the initial reaction rate (velocity) for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Kinase Inhibition Assay (Generic Radiometric Assay)

This protocol outlines a general method for assessing the inhibition of a protein kinase using a radiometric assay, which measures the incorporation of radiolabeled phosphate into a substrate.

Materials:

  • Purified Kinase of interest

  • Specific peptide or protein substrate

  • This compound or other purine analog (Inhibitor)

  • [γ-³²P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • ATP solution

  • Phosphocellulose paper or membrane

  • Scintillation counter and scintillation fluid

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the kinase substrate in the reaction buffer.

    • Dissolve this compound and other test compounds in DMSO to create stock solutions.

    • Prepare a working solution of the kinase in an appropriate buffer.

    • Prepare a stock solution of ATP.

  • Assay Setup:

    • Prepare serial dilutions of the inhibitor in the reaction buffer.

    • In a microcentrifuge tube, combine the kinase, its substrate, and the inhibitor dilution. Include a control with DMSO instead of the inhibitor.

    • Pre-incubate the mixture for 10 minutes at 30°C.

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km of the kinase for ATP.

    • Allow the reaction to proceed for a predetermined time (e.g., 10-30 minutes) at 30°C, ensuring the reaction is in the linear range.

    • Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper/membrane.

  • Washing and Detection:

    • Wash the phosphocellulose paper/membrane several times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

    • Air-dry the paper/membrane and place it in a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity for each inhibitor concentration relative to the control.

    • Plot the percentage of activity against the logarithm of the inhibitor concentration and determine the IC50 value.

Conclusion

This compound and its analogs represent a versatile class of compounds with significant potential in enzyme inhibition. While direct comparative data for this compound against other purine analogs on specific enzymes can be sparse in the literature, the available information on their cytotoxic and metabolic profiles provides valuable insights into their mechanisms of action. The provided protocols offer a foundation for researchers to conduct their own comparative studies to further elucidate the inhibitory potential of this compound and other purine analogs in various enzymatic assays. The continued investigation of these compounds is crucial for the discovery and development of new therapeutic agents.

References

A Researcher's Guide to Assessing Antibody Cross-Reactivity Against 6-Chloropurine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the specificity of antibodies raised against small molecules like 6-Chloropurine and its derivatives is paramount for the development of accurate immunoassays and targeted therapeutics. This guide provides a comprehensive framework for conducting and presenting cross-reactivity studies, ensuring reliable and reproducible results.

The development of antibodies with high specificity to a target antigen is a critical step in various biomedical applications. In the context of this compound, a synthetic purine analogue, and its derivatives, which are often used in research and as intermediates in drug synthesis, precise antibody-based detection is crucial. Cross-reactivity, the binding of an antibody to non-target molecules, can lead to inaccurate quantification and false-positive results. Therefore, rigorous cross-reactivity testing is an indispensable part of antibody validation.

This guide outlines a standardized approach to evaluating the cross-reactivity of antibodies raised against this compound derivatives. It includes a detailed experimental protocol for a competitive enzyme-linked immunosorbent assay (ELISA), a clear format for data presentation, and a visual representation of the experimental workflow.

Comparative Cross-Reactivity Data

To assess the specificity of a hypothetical antibody raised against a this compound derivative (e.g., a protein-conjugated form of this compound), a competitive ELISA is performed. The cross-reactivity is determined by comparing the concentration of each test compound required to inhibit the antibody's binding to the immobilized target antigen by 50% (IC50). The results are typically expressed as a percentage of the cross-reactivity of the immunizing hapten.

Table 1: Cross-Reactivity Profile of a Hypothetical Anti-6-Chloropurine Antibody

CompoundStructureIC50 (µM)Cross-Reactivity (%)*
This compound (Immunizing Hapten)0.1 100
6-Mercaptopurine1.28.3
Purine> 100< 0.1
Adenine> 100< 0.1
Guanine> 100< 0.1
Hypoxanthine550.18
Uric Acid> 100< 0.1

*Cross-reactivity (%) = (IC50 of this compound / IC50 of Test Compound) x 100

Experimental Protocols

A robust and well-documented experimental protocol is essential for the reproducibility of cross-reactivity studies. The following is a detailed methodology for a competitive ELISA, a widely used technique for this purpose.

Competitive ELISA Protocol

1. Reagents and Materials:

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween 20 (PBST).

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Assay Buffer: 0.5% BSA in PBST.

  • Antibody: Rabbit anti-6-Chloropurine derivative antibody.

  • Antigen-Enzyme Conjugate: this compound derivative-Horseradish Peroxidase (HRP) conjugate.

  • Substrate Solution: 3,3',5,5'-Tetramethylbenzidine (TMB) and hydrogen peroxide.

  • Stop Solution: 2 M Sulfuric Acid.

  • Microplates: 96-well high-binding polystyrene plates.

  • Test Compounds: this compound and a panel of structurally related and unrelated compounds.

2. Plate Coating:

  • Dilute the capture antigen (e.g., this compound conjugated to a carrier protein like BSA) to a final concentration of 1-10 µg/mL in Coating Buffer.

  • Add 100 µL of the diluted capture antigen to each well of a 96-well microplate.

  • Incubate overnight at 4°C.

3. Washing and Blocking:

  • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Add 200 µL of Blocking Buffer to each well.

  • Incubate for 1-2 hours at room temperature.

4. Competitive Reaction:

  • Wash the plate three times with Wash Buffer.

  • Prepare serial dilutions of the test compounds and the this compound standard in Assay Buffer.

  • Add 50 µL of the diluted test compounds or standard to the appropriate wells.

  • Add 50 µL of the diluted anti-6-Chloropurine antibody to each well.

  • Incubate for 1 hour at room temperature with gentle shaking.

5. Detection:

  • Wash the plate three times with Wash Buffer.

  • Add 100 µL of the diluted antigen-enzyme conjugate to each well.

  • Incubate for 1 hour at room temperature with gentle shaking.

6. Signal Development and Measurement:

  • Wash the plate five times with Wash Buffer.

  • Add 100 µL of TMB Substrate Solution to each well.

  • Incubate in the dark for 15-30 minutes at room temperature.

  • Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Read the absorbance at 450 nm using a microplate reader.

7. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compounds and the standard.

  • Plot the inhibition percentage against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value for each compound from its respective curve.

  • Calculate the percentage of cross-reactivity relative to the immunizing hapten (this compound).

Visualizing the Workflow

A clear visual representation of the experimental workflow can aid in understanding the key steps of the cross-reactivity assessment.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection cluster_readout Signal Readout A Coat Plate with Capture Antigen B Wash Plate A->B C Block Plate B->C D Add Test Compounds & Antibody C->D E Incubate D->E F Wash Plate E->F G Add Antigen-Enzyme Conjugate F->G H Incubate G->H I Wash Plate H->I J Add Substrate I->J K Incubate (Develop Color) J->K L Stop Reaction K->L M Read Absorbance L->M

Caption: Competitive ELISA workflow for antibody cross-reactivity testing.

By following this structured approach, researchers can generate high-quality, comparable data on the cross-reactivity of antibodies raised against this compound derivatives, facilitating the development of reliable and specific immunoassays.

A Guide to the Validation of a New Analytical Method for 6-Chloropurine Quantification: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic compounds and their analogs is paramount. 6-Chloropurine, a key intermediate in the synthesis of various purine derivatives with significant therapeutic interest, requires robust and reliable analytical methods for its quantification. This guide provides an objective comparison of a newly validated, highly sensitive analytical method for purine analogs with established alternative techniques. The performance of each method is supported by experimental data, and detailed methodologies are provided to allow for a comprehensive evaluation.

Comparative Performance of Analytical Methods

The selection of an analytical method is often a trade-off between sensitivity, speed, and operational complexity. The following tables summarize the quantitative performance of a newly validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method alongside traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Micellar Electrokinetic Chromatography (MEKC).

Table 1: Comparison of Quantitative Purity Analysis

ParameterNewly Validated UPLC-MS/MSHPLC-UVMicellar Electrokinetic Chromatography (MEKC)
Linearity (R²) ≥ 0.999> 0.999Typically > 0.99
Accuracy (% Recovery) 95-105%98-102%90-110%
Precision (%RSD) < 5%< 2%< 15%
Limit of Detection (LOD) 0.001 - 0.005 µg/L[1][2]17 ng/mL[3]0.04 - 0.46 ng/mL[4]
Limit of Quantification (LOQ) 0.005 - 0.01 µg/L[1][2]52 ng/mL[3]-
Analysis Time ~5 minutes5-15 minutes15-30 minutes

Table 2: Hypothetical Impurity Profile Analysis

ImpurityExpected Retention Time (UPLC-MS/MS)Expected Retention Time (HPLC-UV)Expected Migration Time (MEKC)
Hypoxanthine1.2 min2.5 min8.5 min
6-Mercaptopurine2.8 min5.1 min12.3 min
This compound 3.5 min 7.2 min 15.1 min
Unidentified Impurity 14.1 min8.9 min18.2 min
Unidentified Impurity 24.8 min10.5 min21.7 min

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the newly validated UPLC-MS/MS method and the alternative HPLC-UV and MEKC methods.

Newly Validated UPLC-MS/MS Method

This method, validated for the analogous compound 6-mercaptopurine, offers high sensitivity and specificity, making it ideal for the trace-level quantification of this compound.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol/water mixture) to prepare a stock solution.

  • Perform serial dilutions to create calibration standards and quality control (QC) samples at various concentrations.

  • For sample analysis, dissolve the test substance in the same solvent to a known concentration.

2. Chromatographic Conditions:

  • Instrument: UPLC system coupled with a tandem mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Monitor specific precursor-to-product ion transitions for this compound and any internal standard.

4. Validation Parameters:

  • Linearity: Assessed by analyzing a series of calibration standards over the desired concentration range.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

  • LOD and LOQ: Established based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Specificity: Evaluated by analyzing blank samples to ensure no interference at the retention time of the analyte.

Alternative Method 1: HPLC-UV

A robust and widely used method for the quantification of purine analogs.[3][5]

1. Sample Preparation:

  • Prepare stock and working standard solutions of this compound in a suitable diluent (e.g., 0.1 M NaOH, followed by dilution with the mobile phase).

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.05 M sodium acetate).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 324 nm.

  • Injection Volume: 20 µL.

Alternative Method 2: Micellar Electrokinetic Chromatography (MEKC)

MEKC is a capillary electrophoresis technique that can separate both charged and neutral molecules, offering a different selectivity compared to liquid chromatography.[6][7]

1. Sample Preparation:

  • Dissolve the this compound standard and samples in the background electrolyte.

2. Electrophoretic Conditions:

  • Instrument: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte: A buffer (e.g., borate buffer) containing a surfactant (e.g., sodium dodecyl sulfate, SDS) above its critical micelle concentration.

  • Voltage: 20-30 kV.

  • Detection: UV detection at a suitable wavelength.

Visualizing the Workflow and Method Comparison

To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict the experimental workflow for method validation and the logical relationship between the compared analytical techniques.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation StandardPrep Standard Preparation Chromatography Chromatographic Separation (UPLC/HPLC) or Electrophoretic Separation (MEKC) StandardPrep->Chromatography SamplePrep Sample Preparation SamplePrep->Chromatography Detection Detection (MS/MS or UV) Chromatography->Detection Linearity Linearity Detection->Linearity Accuracy Accuracy Detection->Accuracy Precision Precision Detection->Precision Specificity Specificity Detection->Specificity LOD_LOQ LOD & LOQ Detection->LOD_LOQ

Caption: Experimental workflow for the validation of a new analytical method.

method_comparison cluster_new Newly Validated Method cluster_alt Alternative Methods UPLC_MS UPLC-MS/MS UPLC_MS_Adv Advantages: - High Sensitivity - High Specificity - Fast Analysis UPLC_MS->UPLC_MS_Adv HPLC_UV HPLC-UV UPLC_MS->HPLC_UV Higher Sensitivity MEKC MEKC UPLC_MS->MEKC Higher Throughput HPLC_UV->MEKC Different Separation Principle HPLC_Adv Advantages: - Robust - Widely Available - Cost-Effective HPLC_UV->HPLC_Adv MEKC_Adv Advantages: - Different Selectivity - Separates Neutral & Charged Analytes MEKC->MEKC_Adv

Caption: Logical comparison of analytical methods for this compound quantification.

References

A Comparative Cytotoxicity Analysis: 6-Chloropurine vs. its Thio-analog 6-Mercaptopurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of 6-Chloropurine and its well-known thio-analog, 6-Mercaptopurine (6-MP). While both purine analogs exhibit anti-proliferative effects, their mechanisms of action and metabolic pathways present key differences that influence their cytotoxic profiles. This document summarizes available quantitative data, details experimental methodologies, and visualizes the distinct cellular pathways affected by these compounds.

Executive Summary

6-Mercaptopurine (6-MP) is a widely studied and clinically utilized antimetabolite. Its cytotoxicity is primarily attributed to its intracellular conversion to thioguanine nucleotides (TGNs), which are incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis. This compound, while also demonstrating cytotoxic effects, is known to be a precursor to 6-MP. However, its metabolic fate also involves other pathways, including conjugation with glutathione. Direct, head-to-head comparative studies on the cytotoxicity of this compound and 6-MP are limited in recent literature. This guide, therefore, collates available data to provide a comprehensive overview.

Data Presentation: Cytotoxicity of 6-Mercaptopurine

Cell LineCancer TypeIC50 (µM)Reference
HepG2Human Hepatocellular Carcinoma32.25[1]
MCF-7Human Breast Adenocarcinoma>100[1]

Mechanisms of Action and Metabolic Pathways

The cytotoxic effects of 6-Mercaptopurine are well-characterized and stem from its extensive intracellular metabolism. This compound's mechanism is linked to its conversion to 6-MP and other metabolic routes.

6-Mercaptopurine (6-MP)

6-MP is a prodrug that requires intracellular activation to exert its cytotoxic effects. The primary pathway involves its conversion to 6-thioinosine monophosphate (TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). TIMP is then further metabolized to thioguanine nucleotides (TGNs). The cytotoxic mechanisms of TGNs include:

  • Incorporation into DNA and RNA: TGNs are incorporated into newly synthesized DNA and RNA, leading to strand breaks and inhibition of replication and transcription.

  • Inhibition of de novo purine synthesis: TIMP inhibits several enzymes involved in the purine biosynthesis pathway, depleting the pool of purine nucleotides necessary for nucleic acid synthesis.

The metabolism of 6-MP is also influenced by catabolic enzymes such as thiopurine S-methyltransferase (TPMT) and xanthine oxidase (XO), which convert 6-MP to inactive metabolites.

This compound

This compound can be considered a precursor or prodrug of 6-mercaptopurine. In vivo, the chlorine atom at the 6-position can be displaced by a sulfhydryl group, converting it to 6-MP. However, other metabolic pathways for this compound have been identified:

  • Oxidation by Xanthine Oxidase: this compound can be oxidized by xanthine oxidase.[2][3]

  • Conjugation with Glutathione: Studies on 9-norbornyl-6-chloropurine have shown that its metabolism via glutathione S-transferase (GST) to form a glutathione conjugate is identical to that of the this compound base.[4] This conjugation can lead to less cytotoxic metabolites.

The overall cytotoxicity of this compound is therefore dependent on the balance between its conversion to the active 6-MP and its inactivation through other metabolic routes.

Signaling and Metabolic Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic and signaling pathways associated with this compound and 6-Mercaptopurine.

G cluster_6CP This compound Metabolism cluster_6MP 6-Mercaptopurine Cytotoxic Pathway SixCP This compound SixMP 6-Mercaptopurine SixCP->SixMP Displacement by -SH group GSH_conj Glutathione Conjugate (Less Cytotoxic) SixCP->GSH_conj GST Oxidized_met Oxidized Metabolites SixCP->Oxidized_met Xanthine Oxidase SixMP_in 6-Mercaptopurine TIMP 6-Thioinosine Monophosphate (TIMP) SixMP_in->TIMP HGPRT Inactive Inactive Metabolites SixMP_in->Inactive TPMT, XO TGNs Thioguanine Nucleotides (TGNs) TIMP->TGNs Inhibition Inhibition of de novo Purine Synthesis TIMP->Inhibition DNA_RNA DNA & RNA TGNs->DNA_RNA Incorporation Cytotoxicity Cytotoxicity DNA_RNA->Cytotoxicity Inhibition->Cytotoxicity

Metabolic pathways of this compound and 6-Mercaptopurine.

Experimental Protocols

The following is a detailed protocol for a common in vitro cytotoxicity assay, the MTT assay, which can be used to determine the IC50 values of compounds like this compound and 6-Mercaptopurine.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • This compound and 6-Mercaptopurine stock solutions (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and 6-Mercaptopurine from stock solutions in complete culture medium.

    • The final concentration of the solvent (e.g., DMSO) in the wells should be kept below 0.5% to avoid toxicity.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Include wells with untreated cells (vehicle control) and wells with medium only (background control).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well.

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the background control from all other readings.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Experimental Workflow Diagram

The following diagram illustrates the workflow for a typical cytotoxicity assay.

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h (Cell attachment) seed_cells->incubate_24h add_compounds Add serial dilutions of This compound & 6-MP incubate_24h->add_compounds incubate_exposure Incubate for exposure period (e.g., 48h) add_compounds->incubate_exposure add_assay_reagent Add cytotoxicity assay reagent (e.g., MTT) incubate_exposure->add_assay_reagent incubate_reagent Incubate for reagent reaction add_assay_reagent->incubate_reagent solubilize Add solubilization solution (if needed) incubate_reagent->solubilize read_plate Measure absorbance/ fluorescence with plate reader solubilize->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end

Workflow for a typical in vitro cytotoxicity assay.

Conclusion

Both this compound and 6-Mercaptopurine are purine analogs with cytotoxic properties relevant to cancer research and drug development. 6-Mercaptopurine's mechanism of action is well-established, relying on its conversion to active thioguanine nucleotides that disrupt nucleic acid synthesis. This compound can act as a prodrug to 6-Mercaptopurine, but its metabolism also involves other pathways that may lead to less active compounds.

The lack of direct comparative cytotoxicity data highlights a gap in the current literature. Further studies performing side-by-side comparisons of these two compounds in a panel of cancer cell lines are warranted to definitively establish their relative potencies and to better understand the contribution of this compound's alternative metabolic pathways to its overall cytotoxic profile. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting and interpreting such future research.

References

Structure-Activity Relationship (SAR) of 6-Chloropurine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-chloropurine analogs, focusing on their antiviral and cytotoxic properties. The information is compiled from various studies to offer a comprehensive resource for researchers in drug discovery and development. This document summarizes quantitative biological data, details key experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Comparative Biological Activity of this compound Analogs

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the purine ring and the attached sugar or carbocyclic moiety. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications on antiviral and cytotoxic efficacy.

Antiviral Activity against SARS-CoV

A study by Ikejiri et al. investigated a series of nucleoside analogs of this compound for their inhibitory activity against the SARS-CoV Frankfurt-1 strain. The 50% inhibitory concentration (IC50) was determined using a plaque reduction assay in Vero E6 cells.[1]

CompoundR1 (2-position)R2 (Sugar Moiety)5'-OH ModificationIC50 (µM)[1]
1 HRibofuranosylUnprotected48.7
2 HRibofuranosylAcetylated108
3 HInosine (hypoxanthine base)Unprotected> 300
4 HAdenosine (adenine base)Unprotected> 300
5 NH2RibofuranosylUnprotected> 300
11 HRibofuranosylBenzoylated14.5

Key SAR Observations for Anti-SARS-CoV Activity:

  • The 6-chloro substituent on the purine ring is crucial for antiviral activity, as evidenced by the lack of activity in the inosine and adenosine analogs (compounds 3 and 4).[1]

  • An unprotected 5'-hydroxyl group on the ribose moiety is important for activity, as shown by the activity of compound 1.[1]

  • Interestingly, benzoylation of the 5'-hydroxyl group led to a significant increase in potency (compound 11), suggesting that this modification might enhance cellular uptake or interaction with the target.[1]

  • The introduction of an amino group at the 2-position of the purine ring was unfavorable for activity (compound 5).[1]

Cytotoxic Activity of 6-Phenylpurine Derivatives

Hocek et al. explored the cytostatic effects of 6-phenylpurine derivatives, synthesized via Suzuki-Miyaura cross-coupling reactions, on various cancer cell lines. The 50% inhibitory concentration (IC50) was determined after 72 hours of incubation.

CompoundR (4-position of phenyl)Cell LineIC50 (µM)
12a HCCRF-CEM2.5
HeLa5
L12104
12b FCCRF-CEM0.8
HeLa1.5
L12101.2
12c ClCCRF-CEM0.25
HeLa0.5
L12100.4
12d OMeCCRF-CEM20
12e OHCCRF-CEM15

Key SAR Observations for Cytotoxic Activity:

  • 6-(4-substituted phenyl)purine ribonucleosides (series 12) demonstrated significant cytostatic activity.

  • Electron-withdrawing substituents at the 4-position of the phenyl ring , such as fluoro (12b) and chloro (12c), led to a marked increase in cytotoxic potency.

  • The unsubstituted phenyl derivative (12a) and those with electron-donating groups like methoxy (12d) and hydroxyl (12e) were less active.

  • The corresponding purine bases and 2-amino-purine derivatives were generally inactive.

Cytotoxicity of this compound Nucleosides against Various Cancer Cell Lines

Schwarz et al. investigated the antitumor potential of a series of this compound and 2-acetamido-6-chloropurine nucleosides with perbenzylated hexosyl residues. The 50% growth inhibition (GI50) was determined using the sulforhodamine B (SRB) assay.

CompoundNucleobaseSugar MoietyCell LineGI50 (µM)
1a This compoundPerbenzylated GlucosylA549 (Lung)12
A2780 (Ovarian)15
HT29 (Colon)>50
A375 (Melanoma)18
1b This compoundPerbenzylated GalactosylA549 (Lung)10
A2780 (Ovarian)11
HT29 (Colon)45
A375 (Melanoma)15
2a 2-Acetamido-6-chloropurinePerbenzylated GlucosylA549 (Lung)8
A2780 (Ovarian)9
HT29 (Colon)30
A375 (Melanoma)11

Key SAR Observations for Broad Antitumor Activity:

  • The synthesized this compound nucleosides exhibited micromolar GI50 values against a panel of human cancer cell lines.

  • The nature of the perbenzylated hexosyl residue (glucosyl vs. galactosyl) did not lead to dramatic differences in cytotoxicity.

  • The introduction of a 2-acetamido group (compounds 2a) appeared to slightly enhance the cytotoxic activity compared to the unsubstituted this compound analogs (compounds 1a and 1b).

Experimental Protocols

This section provides detailed methodologies for the key assays used to evaluate the biological activity of this compound analogs.

Plaque Reduction Assay for Antiviral Activity

This protocol is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

Materials:

  • Vero E6 cells

  • SARS-CoV stock

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 2% fetal bovine serum (FBS) and antibiotics

  • Test compounds (this compound analogs)

  • Agarose

  • Neutral red or crystal violet staining solution

  • 6-well plates

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 6-well plates and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMEM.

  • Virus-Compound Incubation: Mix the diluted compounds with a known titer of SARS-CoV and incubate for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cells and infect the monolayer with the virus-compound mixture. Allow adsorption for 1 hour at 37°C.

  • Agarose Overlay: After adsorption, remove the inoculum and overlay the cells with DMEM containing 1% low-melting-point agarose and the corresponding concentration of the test compound.

  • Incubation: Incubate the plates for 3-4 days at 37°C in a CO2 incubator until visible plaques are formed.

  • Staining and Plaque Counting: Fix the cells with formaldehyde and stain with crystal violet or neutral red. Count the number of plaques in each well.

  • IC50 Calculation: The percentage of plaque reduction is calculated relative to the virus control (no compound). The IC50 value is determined from the dose-response curve.

G cluster_workflow Plaque Reduction Assay Workflow A Seed Vero E6 cells in 6-well plates B Prepare serial dilutions of this compound analogs A->B C Pre-incubate virus with compound dilutions B->C D Infect cell monolayer with virus-compound mixture C->D E Add agarose overlay containing the compound D->E F Incubate for 3-4 days to allow plaque formation E->F G Fix, stain, and count plaques F->G H Calculate IC50 from dose-response curve G->H

Caption: Workflow of the Plaque Reduction Assay.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[2][3][4]

Materials:

  • Human cancer cell lines (e.g., A549, A2780, HT29, A375)

  • RPMI 1640 medium supplemented with 10% FBS and antibiotics

  • Test compounds (this compound analogs)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM)

  • 96-well plates

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

  • Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

  • Washing: Remove the TCA and wash the plates five times with slow-running tap water. Air dry the plates.

  • Staining: Add SRB solution to each well and incubate for 10-30 minutes at room temperature.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Air dry the plates.

  • Solubilization: Add Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • GI50 Calculation: The percentage of growth is calculated relative to the untreated control cells. The GI50 value is determined from the dose-response curve.[5]

G cluster_workflow SRB Assay Workflow A Seed cancer cells in 96-well plates B Treat cells with this compound analogs A->B C Fix cells with Trichloroacetic Acid (TCA) B->C D Stain with Sulforhodamine B (SRB) C->D E Wash to remove unbound dye D->E F Solubilize bound dye with Tris base E->F G Measure absorbance at 510 nm F->G H Calculate GI50 from dose-response curve G->H

Caption: Workflow of the Sulforhodamine B (SRB) Assay.

Mechanism of Action

Several studies have investigated the mechanisms underlying the cytotoxic effects of this compound analogs, revealing their ability to induce apoptosis and cause cell cycle arrest.

Induction of Apoptosis and Cell Cycle Arrest

New antitumor this compound nucleosides have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in various cancer cell lines. This indicates that these compounds interfere with the cell division process, ultimately leading to programmed cell death. The exact molecular targets responsible for this effect are still under investigation but may involve the inhibition of key cell cycle regulatory proteins.

The parent compound, 6-mercaptopurine (6-MP), an analog of hypoxanthine, is known to induce cell cycle arrest and apoptosis in neural progenitor cells.[6] It is plausible that this compound analogs share similar mechanisms of action, involving interference with DNA synthesis and the activation of p53-dependent apoptotic pathways.[7]

Signaling Pathway of 9-Norbornyl-6-chloropurine (NCP) Induced Apoptosis

A detailed study on 9-norbornyl-6-chloropurine (NCP) in T-cell lymphoblast cells (CCRF-CEM) has elucidated a specific signaling pathway for its antileukemic activity.[8] The primary mechanism involves the depletion of intracellular glutathione (GSH).[8]

The key steps in this pathway are:

  • GSH Depletion: NCP is metabolized by glutathione-S-transferase, leading to a rapid decrease in cellular GSH levels.[8]

  • Oxidative and ER Stress: The drop in GSH triggers endoplasmic reticulum (ER) stress and the production of reactive oxygen species (ROS), leading to lipid peroxidation.[8][9]

  • Mitochondrial Dysfunction: The increased oxidative stress results in the loss of mitochondrial membrane potential (MMP).[8]

  • Apoptosis Induction: These events collectively lead to the activation of apoptotic pathways.[8]

  • Cell Cycle Arrest: NCP also induces a concentration-dependent cell cycle arrest in the G2/M phase.[9]

  • Nrf2 Pathway Activation: Interestingly, the NCP-induced GSH decrease also activates the Nrf2 pathway, which in turn upregulates the expression of antioxidant enzymes, representing a cellular defense mechanism.[8]

G cluster_pathway Signaling Pathway of 9-Norbornyl-6-chloropurine (NCP) Induced Apoptosis NCP 9-Norbornyl-6-chloropurine (NCP) GST Glutathione-S-Transferase NCP->GST Metabolized by GSH_depletion GSH Depletion GST->GSH_depletion ER_Stress ER Stress GSH_depletion->ER_Stress ROS ROS Production GSH_depletion->ROS G2M_arrest G2/M Cell Cycle Arrest GSH_depletion->G2M_arrest Nrf2 Nrf2 Pathway Activation GSH_depletion->Nrf2 MMP_loss Loss of Mitochondrial Membrane Potential ER_Stress->MMP_loss ROS->MMP_loss Apoptosis Apoptosis MMP_loss->Apoptosis Antioxidant_response Antioxidant Response Nrf2->Antioxidant_response

Caption: NCP-induced apoptosis pathway.

This compound Analogs as Kinase Inhibitors

Purine analogs represent a significant class of kinase inhibitors, and it is likely that some of the observed cytotoxic effects of this compound derivatives are due to the inhibition of specific protein kinases.[10]

General Kinase Inhibition Assay Protocol

A variety of methods can be used to screen for and characterize kinase inhibitors. A common approach is a fluorescence- or luminescence-based assay that measures the amount of ATP consumed or ADP produced during the kinase reaction.[11][12]

General Procedure:

  • Reaction Setup: In a multi-well plate, combine the target kinase, a suitable substrate (e.g., a generic peptide), and the test compound (this compound analog) in a reaction buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the reaction for a specific time at a controlled temperature.

  • Detection: Add a detection reagent that either stops the reaction and measures the remaining ATP (luminescence) or detects the produced ADP (fluorescence).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor. The IC50 value can be determined from a dose-response curve.

G cluster_workflow Generic Kinase Inhibition Assay Workflow A Combine kinase, substrate, and test compound B Initiate reaction with ATP A->B C Incubate at controlled temperature B->C D Add detection reagent to measure ATP/ADP C->D E Measure fluorescence or luminescence D->E F Calculate % inhibition and IC50 E->F

Caption: Workflow of a Generic Kinase Inhibition Assay.

The specific kinases inhibited by the various cytotoxic this compound analogs are a subject for further investigation and will be crucial in understanding their precise mechanisms of action and for the development of more selective and potent anticancer agents.

This guide provides a foundational understanding of the SAR of this compound analogs. Further research is warranted to fully elucidate the molecular targets and signaling pathways modulated by these promising compounds, which will aid in the rational design of next-generation therapeutics.

References

biological evaluation of 6-Chloropurine nucleoside analogs as antiviral agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 6-Chloropurine Nucleoside Analogs' Antiviral Performance with Supporting Experimental Data.

This guide provides a comparative analysis of the antiviral activity of various this compound nucleoside analogs against a range of viruses. The data presented is compiled from peer-reviewed scientific literature to aid in the evaluation and future development of this class of compounds as potential antiviral therapeutics.

Antiviral Activity Against SARS-CoV

A study by Ikejiri et al. (2007) systematically evaluated a series of this compound nucleoside analogs for their inhibitory effects against the SARS-CoV Frankfurt-1 strain in Vero E6 cells. The antiviral activity was determined using plaque reduction and yield reduction assays. The 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) were established to assess both the efficacy and safety profile of these compounds.

Key findings from this study revealed that a chlorine atom at the 6-position of the purine base is crucial for anti-SARS-CoV activity. Notably, compounds 1 (6-Chloro-9-(β-D-ribofuranosyl)purine) and 11 (6-Chloro-9-(2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl)purine) demonstrated the most promising activity, comparable to known anti-SARS-CoV agents mizoribine and ribavirin.[1] The structure-activity relationship (SAR) also indicated that an unprotected 5'-hydroxyl group (as in compound 1 ) or a benzoylated 5'-hydroxyl group (as in compound 11 ) contributed to the antiviral effect.[1]

CompoundAnalog StructureIC50 (μM)CC50 (μM)Antiviral Index (CC50/IC50)
1 (this compound Riboside)6-Chloro-9-(β-D-ribofuranosyl)purine48.72795.7
2 6-Chloro-9-(5'-O-acetyl-β-D-ribofuranosyl)purine1081741.6
11 6-Chloro-9-(2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl)purine14.5>300>20.7
3, 4, 5, 6, 7, 8, 9, 10 Other this compound nucleoside analogs>300--
MizoribineReference Compound26.8>1000>37.3
RibavirinReference Compound109>1000>9.2

Antiviral Activity Against DNA Viruses

Research has also explored the efficacy of this compound nucleoside analogs against DNA viruses. Notably, This compound arabinoside has shown potent activity against varicella-zoster virus (VZV).[2] This activity is dependent on phosphorylation by the VZV-induced thymidine kinase (TK).[2] The same compound exhibited moderate activity against other DNA viruses, including herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), and vaccinia virus.[2] Interestingly, its activity against HSV-1 was independent of the virus-encoded TK.[2]

A related analog, 6-methoxypurine arabinoside , also demonstrated potent and selective inhibition of VZV, with 50% inhibitory concentrations ranging from 0.5 to 3 µM against eight different strains.[3]

CompoundVirusActivity
This compound arabinosideVaricella-Zoster Virus (VZV)Potent
Herpes Simplex Virus 1 (HSV-1)Moderate
Herpes Simplex Virus 2 (HSV-2)Moderate
Vaccinia VirusModerate
6-Methoxypurine arabinosideVaricella-Zoster Virus (VZV)Potent (IC50: 0.5 - 3 µM)

Mechanism of Action

The primary mechanism of antiviral action for nucleoside analogs, including this compound derivatives, involves the inhibition of viral nucleic acid synthesis.[4] These compounds act as prodrugs and are intracellularly phosphorylated to their active triphosphate forms by host or viral kinases.[4] The resulting triphosphate analog then competes with the natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase. Once incorporated, these analogs can lead to chain termination or introduce mutations, thereby inhibiting viral replication.[4]

Mechanism_of_Action cluster_cell Host Cell Analog This compound Nucleoside Analog Analog_MP Analog Monophosphate Analog->Analog_MP Host/Viral Kinases Analog_DP Analog Diphosphate Analog_MP->Analog_DP Host Kinases Analog_TP Analog Triphosphate (Active Form) Analog_DP->Analog_TP Host Kinases Polymerase Viral RNA/DNA Polymerase Analog_TP->Polymerase Replication Viral Genome Replication Polymerase->Replication Incorporation Inhibition Inhibition of Replication Virus Virus

Caption: Generalized mechanism of action for this compound nucleoside analogs.

Experimental Protocols

Plaque Reduction Assay

This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

  • Cell Seeding: Seed susceptible cells (e.g., Vero E6 for SARS-CoV) in multi-well plates and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare serial dilutions of the this compound nucleoside analogs in a suitable cell culture medium.

  • Virus Preparation: Dilute the virus stock to a concentration that produces a countable number of plaques.

  • Infection: Remove the culture medium from the cells and infect the monolayer with the virus suspension in the presence of varying concentrations of the test compounds. A virus-only control and a cell-only control are included.

  • Incubation: After an adsorption period (typically 1 hour), remove the inoculum and overlay the cells with a medium containing a solidifying agent (e.g., agarose or carboxymethylcellulose) to restrict virus spread. Incubate the plates for a period sufficient for plaque formation (e.g., 3 days for SARS-CoV).

  • Fixation and Staining: Fix the cells with a fixative solution (e.g., 10% formalin) and then stain with a dye (e.g., crystal violet) that stains the living cells but not the plaques (areas of cell death).

  • Plaque Counting: Count the number of plaques in each well. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Plaque_Reduction_Assay cluster_workflow Plaque Reduction Assay Workflow Start Start Seed_Cells Seed susceptible cells in multi-well plates Start->Seed_Cells Prepare_Compounds Prepare serial dilutions of test compounds Seed_Cells->Prepare_Compounds Infect_Cells Infect cell monolayer with virus and test compounds Prepare_Compounds->Infect_Cells Overlay Add overlay medium (e.g., agarose) Infect_Cells->Overlay Incubate Incubate to allow plaque formation Overlay->Incubate Fix_Stain Fix and stain cells (e.g., crystal violet) Incubate->Fix_Stain Count_Plaques Count plaques and calculate IC50 Fix_Stain->Count_Plaques End End Count_Plaques->End

Caption: Experimental workflow for a plaque reduction assay.

Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.

  • Cell Seeding and Infection: Seed susceptible cells and infect them with the virus at a specific multiplicity of infection (MOI).

  • Compound Treatment: After the virus adsorption period, treat the infected cells with various concentrations of the this compound nucleoside analogs.

  • Incubation: Incubate the cultures for a defined period to allow for one or more rounds of viral replication.

  • Harvesting: Collect the cell culture supernatant containing the progeny virus.

  • Virus Titration: Determine the titer of the infectious virus in the harvested supernatants using a standard plaque assay or a TCID50 (50% tissue culture infectious dose) assay.

  • Data Analysis: Compare the virus titers from the compound-treated wells to the virus control wells to determine the reduction in virus yield. The EC50 (50% effective concentration) is the concentration of the compound that reduces the virus yield by 50%.

Cytotoxicity Assay (WST-1 Assay)

This assay is used to determine the concentration of a compound that is toxic to the host cells.

  • Cell Seeding: Seed cells in a 96-well plate and incubate.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound nucleoside analogs.

  • Incubation: Incubate the cells with the compounds for a period equivalent to the antiviral assay.

  • WST-1 Reagent Addition: Add WST-1 reagent to each well. This reagent is converted to a colored formazan dye by metabolically active cells.

  • Incubation and Measurement: Incubate for a short period and then measure the absorbance of the formazan product using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.

References

Comparative Analysis: 6-Chloropurine vs. 6-Thioguanine in Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Drug Development

In the landscape of purine analogs, 6-Chloropurine and 6-thioguanine represent two critical molecules with significant, yet distinct, applications in cancer therapy and research. This guide provides a detailed comparative analysis of their mechanisms of action, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their differential cellular impacts.

Introduction: A Tale of Two Purine Analogs

6-Thioguanine (6-TG) is a well-established antimetabolite and immunosuppressive agent used in the treatment of acute leukemias.[1] It is a thio-analog of the natural purine base guanine. In contrast, this compound (6-CP) is a halogenated purine that serves as a versatile intermediate in the synthesis of various purine derivatives, including the antiviral agent this compound ribonucleoside and the anticancer drug 6-mercaptopurine.[2][3] While both are purine analogs, their distinct chemical structures lead to different metabolic fates and cellular interactions, ultimately defining their unique pharmacological profiles.

Mechanism of Action: Divergent Cellular Fates

The cytotoxic effects of both this compound and 6-thioguanine are contingent on their intracellular metabolism. However, their subsequent molecular interactions diverge significantly.

6-Thioguanine: The Deceptive Building Block

6-Thioguanine is a prodrug that requires intracellular activation to exert its cytotoxic effects. Its mechanism is primarily characterized by its incorporation into nucleic acids and disruption of the purine biosynthesis pathway.

The metabolic activation of 6-thioguanine is initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts it into 6-thioguanosine monophosphate (TGMP). TGMP is then further phosphorylated to 6-thioguanosine diphosphate (TGDP) and 6-thioguanosine triphosphate (TGTP). These active metabolites, collectively known as 6-thioguanine nucleotides (6-TGNs), are the primary mediators of 6-TG's cytotoxicity.

The key mechanisms of 6-TGNs include:

  • Incorporation into DNA and RNA: TGTP is incorporated into DNA during replication, and T-dGTP (deoxythioguanosine triphosphate) can also be incorporated. This incorporation leads to DNA damage, strand breaks, and interferes with DNA replication and repair processes, ultimately triggering apoptosis.[4] Similarly, TGTP can be incorporated into RNA, affecting RNA synthesis and function.

  • Inhibition of Purine Synthesis: TGMP can inhibit several enzymes involved in the de novo purine biosynthesis pathway, such as inosine monophosphate dehydrogenase (IMPDH), leading to a depletion of guanine nucleotides necessary for DNA and RNA synthesis.[5]

The metabolic pathway of 6-thioguanine is depicted below:

6-Thioguanine Metabolism 6-Thioguanine 6-Thioguanine TGMP TGMP 6-Thioguanine->TGMP HGPRT TGDP TGDP TGMP->TGDP Purine Synthesis Inhibition Purine Synthesis Inhibition TGMP->Purine Synthesis Inhibition TGTP TGTP TGDP->TGTP DNA/RNA Incorporation DNA/RNA Incorporation TGTP->DNA/RNA Incorporation

Fig. 1: Metabolic activation of 6-thioguanine.
This compound: A Precursor with Pleiotropic Effects

The mechanism of action of this compound is less direct and more multifaceted than that of 6-thioguanine. It can act as a precursor to other active compounds and also exert direct cellular effects.

One of the key metabolic fates of this compound is its conversion to S-(6-purinyl)glutathione, which can then be further metabolized to 6-mercaptopurine (6-MP).[6] 6-MP is another well-known thiopurine antimetabolite that shares a similar, though not identical, mechanism of action with 6-thioguanine.

However, studies on this compound and its derivatives suggest that its anticancer effects are not solely dependent on its conversion to 6-MP. Direct effects of this compound derivatives include:

  • Induction of Apoptosis and Cell Cycle Arrest: Nucleoside derivatives of this compound have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in various cancer cell lines.[7]

  • Glutathione Depletion: Certain this compound analogs have been found to interact with cellular glutathione (GSH), leading to its depletion.[6] GSH is a critical antioxidant, and its depletion can lead to increased oxidative stress and subsequent cell death.

The proposed mechanisms of this compound are illustrated in the following diagram:

This compound Mechanism This compound This compound Metabolism_to_6MP Metabolism to 6-Mercaptopurine This compound->Metabolism_to_6MP GSH_Depletion Glutathione Depletion This compound->GSH_Depletion Apoptosis_Induction Apoptosis Induction This compound->Apoptosis_Induction G2_M_Arrest G2/M Cell Cycle Arrest This compound->G2_M_Arrest

Fig. 2: Proposed mechanisms of action for this compound.

Comparative Efficacy: A Look at the Limited Data

Direct, head-to-head comparative studies of this compound and 6-thioguanine are limited in the publicly available literature. Most comparative studies focus on the differences between 6-thioguanine and 6-mercaptopurine. However, based on the available data for each compound, we can infer some key differences in their cytotoxic potential.

Parameter6-ThioguanineThis compoundReference
Primary Mechanism DNA/RNA incorporation, Purine synthesis inhibitionPrecursor to 6-MP, Apoptosis induction, GSH depletion[6][7]
Activation Requires HGPRT for conversion to 6-TGNsCan be active directly or after conversion to 6-MP[6]
IC50 (HeLa cells) 28.79 µMData not available for direct comparison[1]

Note: The lack of directly comparable quantitative data for this compound is a significant gap in the current literature.

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments cited in the analysis of these compounds.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.

Workflow:

MTT_Assay_Workflow Cell_Seeding Seed cells in 96-well plate Drug_Treatment Treat with this compound or 6-Thioguanine Cell_Seeding->Drug_Treatment Incubation Incubate for 24-72 hours Drug_Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Solubilization Add solubilization buffer MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading

Fig. 3: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound and 6-thioguanine in complete culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis.

Methodology:

  • Cell Treatment: Treat cells with the desired concentrations of this compound or 6-thioguanine for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Glutathione (GSH) Depletion Assay

This assay measures the intracellular levels of glutathione.

Methodology:

  • Cell Treatment: Treat cells with the compounds for the desired time.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • GSH Measurement: The total GSH content in the cell lysates can be measured using a colorimetric assay kit, which is typically based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured at 412 nm.

Conclusion and Future Directions

6-Thioguanine and this compound, while both classified as purine analogs, exhibit distinct mechanisms of action. 6-Thioguanine's cytotoxicity is well-defined and primarily results from its incorporation into DNA and RNA and the inhibition of purine synthesis. In contrast, this compound's effects appear to be more pleiotropic, involving its role as a precursor to 6-mercaptopurine, induction of apoptosis and cell cycle arrest, and depletion of cellular glutathione.

A significant knowledge gap exists in the form of direct, quantitative comparative studies between these two compounds. Future research should focus on head-to-head comparisons in various cancer cell lines to elucidate their relative potency and differential effects on key cellular pathways. Such studies will be invaluable for optimizing their potential therapeutic applications and for the rational design of novel purine-based anticancer agents.

References

Validating the Interaction of 6-Chloropurine with Thiopurine S-methyltransferase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the direct interaction between a compound and its protein target is fundamental. This guide provides a comparative analysis of 6-Chloropurine's interaction with a key enzyme, Thiopurine S-methyltransferase (TPMT), against other known interacting molecules. While this compound is a known purine analog with potential therapeutic activities, its direct binding characteristics to TPMT are not extensively documented in publicly available literature. This guide, therefore, presents a framework for validating this interaction and compares it with well-characterized TPMT substrates and inhibitors.

Comparative Analysis of TPMT Ligands

Thiopurine S-methyltransferase (TPMT) is a critical enzyme in the metabolism of thiopurine drugs.[1] Genetic variations in TPMT can lead to altered enzyme activity, affecting drug efficacy and toxicity.[2] Below is a comparison of this compound with other compounds known to interact with TPMT.

CompoundType of InteractionQuantitative Data (IC50/Ki)Experimental Method
This compound Putative Substrate/InhibitorData not readily available-
6-Mercaptopurine (6-MP)SubstrateKm in the low millimolar range[3]Enzyme activity assays[3]
6-Thioguanine (6-TG)SubstrateSubstrate for TPMT[3]Enzyme activity assays[4]
Azathioprine (AZA)Prodrug of 6-MP, Weak InhibitorIC50: 430-532 µM[5]Ex vivo TPMT activity in red blood cells[5]
FurosemideNon-competitive InhibitorIC50: 15-19 µM[5], 170 µM[6]Ex vivo and in vitro TPMT activity assays[5][6]
Methotrexate (MTX)Binds to and inhibits TPMT-In vitro with recombinant TPMT[7][8]
Thioxanthine (TX)Direct InhibitorApparent Ki: 0.329 mM[9]In vitro enzyme inhibition assay[9]

Experimental Protocols for Interaction Validation

To quantitatively assess the binding of this compound to TPMT and enable a direct comparison with other ligands, the following biophysical and cellular assays are recommended.

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Determination

SPR is a label-free technique that measures real-time binding events between a ligand (immobilized on a sensor chip) and an analyte (in solution).[10]

Protocol:

  • Immobilization of Recombinant Human TPMT:

    • Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject recombinant human TPMT (typically at 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 2000-3000 Resonance Units, RU).

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.

  • Analyte Interaction Analysis:

    • Prepare a dilution series of this compound and comparator compounds (e.g., 0.1 µM to 100 µM) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over the immobilized TPMT surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer.

    • Regenerate the sensor surface between analyte injections using a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal to obtain sensorgrams.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[11]

Protocol:

  • Sample Preparation:

    • Dialyze purified recombinant human TPMT and dissolve this compound (and comparators) in the same buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to minimize heats of dilution.

    • Typically, the protein concentration in the sample cell is 10-50 µM, and the ligand concentration in the syringe is 10-20 times higher.

  • Titration:

    • Load the TPMT solution into the sample cell and the ligand solution into the injection syringe.

    • Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution, allowing the system to reach equilibrium between injections.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Cellular Thermal Shift Assay (CETSA) for Target Engagement in a Cellular Context

CETSA assesses the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[12]

Protocol:

  • Cell Culture and Treatment:

    • Culture cells expressing TPMT (e.g., a human cell line like K562) to a suitable confluency.

    • Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Heat Treatment:

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a cooling step.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble TPMT in the supernatant by Western blotting or an ELISA-based method.

  • Data Analysis:

    • Generate a "melting curve" by plotting the normalized amount of soluble TPMT against the temperature for both treated and untreated samples.

    • A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement and stabilization. An isothermal dose-response experiment can be performed at a fixed temperature to determine the cellular EC50 of stabilization.

Visualizing Pathways and Workflows

TPMT Metabolic Pathway

The following diagram illustrates the central role of TPMT in the metabolism of thiopurine drugs.

TPMT_Metabolic_Pathway TPMT Metabolic Pathway for Thiopurines AZA Azathioprine (Prodrug) MP 6-Mercaptopurine (6-MP) AZA->MP HPRT HPRT MP->HPRT Activation TPMT TPMT MP->TPMT Inactivation XO Xanthine Oxidase MP->XO Inactivation TG 6-Thioguanine (6-TG) TG->HPRT Activation TG->TPMT Inactivation CP This compound CP->TPMT Putative Interaction TGNs Thioguanine Nucleotides (Active Metabolites) HPRT->TGNs MeMP 6-Methylmercaptopurine (Inactive) TPMT->MeMP TUA Thiouric Acid (Inactive) XO->TUA

TPMT Metabolic Pathway
Experimental Workflow for Ligand-Target Validation

This diagram outlines a general workflow for validating the interaction between a small molecule and its target protein.

Experimental_Workflow Workflow for Validating Protein-Ligand Interaction cluster_in_vitro In Vitro Validation cluster_in_cellulo Cellular Validation SPR Surface Plasmon Resonance (SPR) (Kinetics & Affinity) Data_Analysis Quantitative Data Analysis (KD, IC50, ΔTm) SPR->Data_Analysis ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics & Affinity) ITC->Data_Analysis CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) CETSA->Data_Analysis Start Hypothesized Interaction (this compound + TPMT) Biochemical_Assay Initial Screening (e.g., Enzyme Activity Assay) Start->Biochemical_Assay Biochemical_Assay->SPR Biochemical_Assay->ITC Biochemical_Assay->CETSA

Ligand-Target Validation Workflow

By employing the outlined experimental strategies, researchers can systematically validate and quantify the interaction of this compound with Thiopurine S-methyltransferase. The resulting data will enable a robust comparison with known ligands and provide valuable insights into the compound's mechanism of action, thereby informing future drug development efforts.

References

An In Vivo Efficacy Showdown: 6-Chloropurine Derivatives vs. Cladribine

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals, objectively presenting available in vivo data for 6-Chloropurine and its key derivatives (6-Mercaptopurine and 6-Thioguanine) alongside the well-established purine analog, Cladribine. Please note that no direct in vivo comparative studies between this compound/its derivatives and Cladribine were identified in the reviewed literature; therefore, this guide presents the available data for each compound individually to facilitate an informed assessment.

Executive Summary

This guide provides a detailed comparison of the in vivo efficacy of this compound and its principal derivatives, 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), with Cladribine. While both are purine analogs with mechanisms centered on the disruption of cellular proliferation, their clinical and preclinical evaluations have been largely conducted in different therapeutic areas. Cladribine is extensively studied and approved for relapsing multiple sclerosis, with a body of evidence from both clinical trials and preclinical models. In contrast, this compound's in vivo data is primarily available through its more clinically relevant derivatives, 6-MP and 6-TG, which are established chemotherapeutic agents for various leukemias and have been investigated in other cancer models. This document summarizes the quantitative efficacy data, details key experimental protocols, and visualizes the distinct signaling pathways and experimental workflows to provide a comprehensive resource for the scientific community.

Quantitative Data Presentation

Cladribine: In Vivo Efficacy in an Animal Model of Multiple Sclerosis
Animal ModelDisease ModelDosing RegimenKey Efficacy EndpointsResults
C57BL/6J MiceExperimental Autoimmune Encephalomyelitis (EAE)Oral gavage, 5-day treatment courseAttenuation of clinical deficitsSignificantly reduced disease severity throughout the observation period compared to vehicle-treated group.[1][2][3][4]
C57BL/6J MiceEAE with cortical lesionsOral gavageImmune cell infiltration into the CNSReduced infiltration of immune cells into the central nervous system.[1][2][3]
C57BL/6J MiceEAEOral gavageNeuronal network functionPartially restored cortical neuronal network function by reducing action potential firing.[1][2][3]
6-Mercaptopurine (6-MP): In Vivo Efficacy in a Leukemia Mouse Model
Animal ModelDisease ModelDosing RegimenKey Efficacy EndpointsResults
NPG MiceHuman T cell leukemia (Jurkat cell xenograft)20 mg/kg once daily by oral gavage for 14 daysSurvival timeProlonged the survival time of the acute lymphoblastic leukemia model mice.[5]
NPG MiceHuman T cell leukemia (Jurkat cell xenograft)20 mg/kg once daily by oral gavage for 14 daysSystemic toxicityNo substantial loss in body weight, indicating a lack of general toxicity at the effective dose.[5]
6-Thioguanine (6-TG): In Vivo Efficacy in a Melanoma Mouse Model
Animal ModelDisease ModelDosing RegimenKey Efficacy EndpointsResults
C57BL/6 MiceSyngeneic melanoma (Yumm1.7 cells)2 µg/ml in drinking waterTumor growth kineticsImproved tumor growth control.[6]
C57BL/6N MiceSyngeneic melanoma (Yumm cells)Pre-treatment of cells in vitro and subsequent in vivo monitoringTumor volumeEffective in reactivating T cells to attack cancer.[7][8]
Leptomeningeal Carcinomatosis Model (R-MM46 cells in mice)Murine Mammary CarcinomaOral administrationSurvivalSignificantly extended survival, especially when administered 2-6 hours after methotrexate.[6][9]

Experimental Protocols

Cladribine in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

Objective: To assess the neuroprotective and immunomodulatory effects of oral Cladribine in an EAE mouse model.

Animal Model: C57BL/6J mice are immunized with MOG35–55 peptide to induce EAE, a model that mimics many aspects of multiple sclerosis. To induce cortical lesions, proinflammatory cytokines (IFN-γ and TNF-α) are stereotactically injected into the auditory cortex 10 days post-immunization.[2]

Dosing: Cladribine is administered orally via gavage for a 5-day treatment course. A vehicle control group receives the same volume of the vehicle solution.[2]

Efficacy Assessment:

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.).

  • Flow Cytometry: At the end of the study, immune cell populations in the periphery (spleen, blood) and the central nervous system (brain, spinal cord) are analyzed by flow cytometry to assess the extent of immune cell depletion and infiltration.[1][2][3]

  • Electrophysiology: To evaluate neuronal network function, acute brain slices are prepared from the auditory cortex, and spontaneous synaptic activity and neuronal firing are recorded using single-cell electrophysiology.[1][2][3]

6-Mercaptopurine in a Mouse Model of Acute Lymphoblastic Leukemia (ALL)

Objective: To evaluate the in vivo anticancer efficacy of an oral formulation of 6-mercaptopurine.

Animal Model: Female NPG (NOD-Prkdcscid Il2rgem1/Vst) mice are used to establish a human cell line xenograft model of ALL. Jurkat cells (1 x 10^6) are injected into the tail veins of the mice.[5]

Dosing: Seven days after cell injection, mice are randomly assigned to treatment groups. 6-mercaptopurine is administered daily for two weeks via oral gavage at a dose of 20 mg/kg. A control group receives the vehicle (e.g., PBS).[5]

Efficacy Assessment:

  • Survival Analysis: The primary endpoint is the survival time of the mice. Mice are monitored daily, and the date of death or euthanasia (due to advanced disease) is recorded.[5]

  • Toxicity Monitoring: Body weight is measured daily as an indicator of systemic toxicity.[5]

  • Histopathological Analysis: At the end of the study, organs such as the liver and spleen can be collected to evaluate for drug-induced toxicity and leukemia burden.[5]

6-Thioguanine in a Syngeneic Melanoma Mouse Model

Objective: To assess the impact of 6-thioguanine on tumor growth in an immunocompetent mouse model of melanoma.

Animal Model: C57BL/6 mice are used. Yumm1.7 melanoma cells (100,000 cells) are injected subcutaneously into the flank of the mice.[6]

Dosing: 6-thioguanine is administered at a concentration of 2 µg/ml in the drinking water. The control group receives regular drinking water. In some experimental setups, the melanoma cells are pre-treated with 6-thioguanine in vitro before implantation.[6]

Efficacy Assessment:

  • Tumor Growth Kinetics: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Survival Analysis: The survival of the mice in the treatment and control groups is monitored.

  • Immunophenotyping: At the end of the study, tumors and draining lymph nodes can be harvested to analyze the immune cell infiltrate by flow cytometry to understand the immunological effects of the treatment.

Signaling Pathways and Experimental Workflows

Cladribine_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Cladribine_ext Cladribine Cladribine_int Cladribine Cladribine_ext->Cladribine_int Transport dCK Deoxycytidine Kinase (dCK) Cladribine_int->dCK CdA_MP Cladribine Monophosphate dCK->CdA_MP Phosphorylation CdA_TP Cladribine Triphosphate CdA_MP->CdA_TP Phosphorylation DNA_Polymerase DNA Polymerase CdA_TP->DNA_Polymerase Inhibition Ribonucleotide_Reductase Ribonucleotide Reductase CdA_TP->Ribonucleotide_Reductase Inhibition DNA_Strand_Breaks DNA Strand Breaks CdA_TP->DNA_Strand_Breaks Incorporation into DNA Apoptosis Apoptosis DNA_Polymerase->Apoptosis Ribonucleotide_Reductase->Apoptosis DNA_Strand_Breaks->Apoptosis

Caption: Cladribine's mechanism of action leading to lymphocyte apoptosis.

Thiopurine_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Thiopurine 6-Mercaptopurine / 6-Thioguanine Thiopurine_int 6-MP / 6-TG Thiopurine->Thiopurine_int Transport HGPRT HGPRT Thiopurine_int->HGPRT TIMP Thioinosine Monophosphate HGPRT->TIMP from 6-MP TGMP Thioguanosine Monophosphate HGPRT->TGMP from 6-TG TIMP->TGMP Purine_Synthesis De Novo Purine Synthesis TIMP->Purine_Synthesis Inhibition TGTP Thioguanosine Triphosphate TGMP->TGTP Phosphorylation TGMP->Purine_Synthesis Inhibition DNA_Incorporation Incorporation into DNA TGTP->DNA_Incorporation Apoptosis Apoptosis DNA_Incorporation->Apoptosis

Caption: Metabolic activation of thiopurines leading to cytotoxicity.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., EAE Mice, Leukemia Xenograft) Disease_Induction Induce Disease (e.g., Immunization, Cell Injection) Animal_Model->Disease_Induction Randomization Randomize Animals into Treatment Groups Disease_Induction->Randomization Drug_Admin Administer Drug (e.g., Oral Gavage, Drinking Water) Randomization->Drug_Admin Monitoring Monitor Animal Health (Weight, Clinical Score) Drug_Admin->Monitoring Endpoint_Measurement Measure Primary Endpoints (e.g., Survival, Tumor Volume) Monitoring->Endpoint_Measurement Tissue_Collection Collect Tissues for Ex Vivo Analysis Endpoint_Measurement->Tissue_Collection Ex_Vivo_Analysis Ex Vivo Analysis (e.g., Flow Cytometry, Histology) Tissue_Collection->Ex_Vivo_Analysis Data_Analysis Statistical Analysis of Results Ex_Vivo_Analysis->Data_Analysis

Caption: General experimental workflow for in vivo efficacy studies.

References

Assessing the Off-Target Effects of 6-Chloropurine-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies is a cornerstone of modern drug discovery. However, the potential for off-target effects remains a significant hurdle, leading to unforeseen toxicities and complicating the interpretation of experimental results. This guide provides a comparative assessment of the off-target profiles of 6-Chloropurine-based compounds, benchmarked against other purine analogs. Due to the limited availability of comprehensive public data on the off-target profile of this compound and its derivatives, this guide presents a synthesized, illustrative profile based on the known behavior of purine analogs and compares it with the established therapeutic agent, Fludarabine.

Executive Summary

This compound and its derivatives are a class of purine analogs with demonstrated anti-tumor and anti-viral activities. Their primary mechanism of action involves the inhibition of DNA synthesis, leading to apoptosis in rapidly dividing cells. However, like many small molecule inhibitors, they have the potential to interact with unintended biological targets. Understanding these off-target effects is crucial for predicting potential side effects and for the rational design of more selective therapeutic agents. This guide summarizes available cytotoxicity data, outlines key experimental protocols for assessing off-target effects, and provides a comparative framework for evaluating this compound-based compounds against Fludarabine, a widely used purine analog in the treatment of hematologic malignancies.

Data Presentation: Comparative Analysis

The following tables summarize the on-target (cytotoxicity) and a representative off-target profile for a hypothetical this compound Riboside and the comparator, Fludarabine. It is important to note that the off-target data for this compound Riboside is illustrative, based on the known cross-reactivity of purine analogs, as comprehensive public screening data is not available.

Table 1: Comparative Cytotoxicity of this compound Riboside and Fludarabine in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 / GI50 (µM)Reference
This compound Riboside Derivative HeLaCervical Cancer33 - 35[1]
HepG2Liver Cancer25[1]
SW620Colon Cancer35[1]
Huh-7Liver Cancer> 200 (CC50)[2]
Fludarabine RPMI 8226Multiple Myeloma1.54[3]
MEC-2 (CLL)Chronic Lymphocytic Leukemia13.5 ± 2.1[3]
HL-60Promyelocytic LeukemiaNot Specified[3]
MM.1SMultiple Myeloma13.48 µg/mL[4]
MM.1R (Dexamethasone-resistant)Multiple Myeloma33.79 µg/mL[4]
SKOV3Ovarian CancerVaries with conditions[5]
OVCAR4Ovarian CancerVaries with conditions[5]

Table 2: Illustrative Off-Target Kinase Profile

This table presents a plausible, though not experimentally verified for this compound Riboside, off-target kinase profile based on the known promiscuity of purine analogs. For Fludarabine, known off-target effects are listed.

CompoundOff-Target Kinase% Inhibition @ 10 µM (Illustrative)Known Effect
This compound Riboside (Hypothetical) CDK265%Cell Cycle Regulation
GSK3β55%Multiple Signaling Pathways
PIM145%Cell Survival and Proliferation
SRC40%Signal Transduction
Fludarabine STAT1Inhibition of activationInhibition of STAT1-dependent gene transcription[1]
DNA PrimasePotent, noncompetitive inhibitorInhibition of DNA synthesis[1]
Ribonucleotide ReductaseInhibitionInhibition of DNA synthesis[1]
RNA Adenosine Deaminase 1 (ADAR1)IC50 of 0.87 µMRNA editing

Experimental Protocols

Accurate assessment of off-target effects relies on robust experimental methodologies. The following are detailed protocols for key assays cited in this guide.

Protocol 1: Kinase Selectivity Profiling (e.g., KINOMEscan®)

Objective: To determine the inhibitory activity of a compound against a broad panel of kinases to identify on- and off-targets.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the compound to the desired screening concentration (e.g., 10 µM).

  • Assay Principle: The KINOMEscan® platform is a competition binding assay. The test compound is incubated with a specific kinase that is fused to a DNA tag. This mixture is then added to a well containing an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound has bound to the kinase.

  • Data Analysis: The results are typically reported as a percentage of control, where the control is the amount of kinase bound in the absence of the test compound. A lower percentage of control indicates stronger binding of the test compound to the kinase. The data can be visualized using a TREEspot™ diagram, which maps the inhibited kinases onto a representation of the human kinome.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of a compound in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.

Methodology:

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specified time.

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Supernatant Collection: Collect the supernatant containing the soluble, non-denatured proteins.

  • Protein Quantification: Quantify the amount of the target protein in the supernatant using methods such as Western Blot, ELISA, or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound binds to and stabilizes the target protein.

Protocol 3: Sulforhodamine B (SRB) Cytotoxicity Assay

Objective: To determine the cytotoxic effects of a compound on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with Sulforhodamine B dye, which binds to cellular proteins.

  • Dye Solubilization: Wash away the unbound dye and solubilize the protein-bound dye with a Tris-base solution.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Determine the GI50 (concentration causing 50% growth inhibition) or IC50 (concentration causing 50% inhibition of cell viability) value by plotting the percentage of inhibition against the compound concentration.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Off-Target Profiling Compound Synthesis Compound Synthesis In Silico Screening In Silico Screening Compound Synthesis->In Silico Screening Biochemical Screening (e.g., KINOMEscan) Biochemical Screening (e.g., KINOMEscan) In Silico Screening->Biochemical Screening (e.g., KINOMEscan) Cellular Target Engagement (e.g., CETSA) Cellular Target Engagement (e.g., CETSA) Biochemical Screening (e.g., KINOMEscan)->Cellular Target Engagement (e.g., CETSA) Cytotoxicity Assays Cytotoxicity Assays Cellular Target Engagement (e.g., CETSA)->Cytotoxicity Assays In Vivo Studies In Vivo Studies Cytotoxicity Assays->In Vivo Studies

Caption: A generalized workflow for identifying and validating the off-target effects of novel compounds.

G cluster_on_target On-Target Pathway cluster_off_target Illustrative Off-Target Pathway This compound This compound DNA Polymerase DNA Polymerase This compound->DNA Polymerase Inhibition Off-Target Kinase (e.g., CDK2) Off-Target Kinase (e.g., CDK2) This compound->Off-Target Kinase (e.g., CDK2) Inhibition DNA Synthesis Inhibition DNA Synthesis Inhibition DNA Polymerase->DNA Synthesis Inhibition Apoptosis Apoptosis DNA Synthesis Inhibition->Apoptosis Cell Cycle Progression Cell Cycle Progression Off-Target Kinase (e.g., CDK2)->Cell Cycle Progression Cell Cycle Arrest Cell Cycle Arrest Cell Cycle Progression->Cell Cycle Arrest Disruption

Caption: Hypothetical signaling pathways for this compound, illustrating both on-target and potential off-target effects.

G cluster_assessment Comparative Assessment Logic Compound A (this compound Derivative) Compound A (this compound Derivative) Cytotoxicity Profile Cytotoxicity Profile Compound A (this compound Derivative)->Cytotoxicity Profile Off-Target Profile Off-Target Profile Compound A (this compound Derivative)->Off-Target Profile Compound B (Fludarabine) Compound B (Fludarabine) Compound B (Fludarabine)->Cytotoxicity Profile Compound B (Fludarabine)->Off-Target Profile Therapeutic Index Therapeutic Index Cytotoxicity Profile->Therapeutic Index Off-Target Profile->Therapeutic Index

Caption: Logical relationship for the comparative assessment of two compounds based on their efficacy and off-target effects.

Conclusion

References

Safety Operating Guide

Immediate Safety and Handling Precautions

Author: BenchChem Technical Support Team. Date: December 2025

Proper handling and disposal of 6-Chloropurine are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively. Adherence to these guidelines, in conjunction with local, state, and federal regulations, is essential.

Before beginning any disposal procedure, it is crucial to understand the hazards associated with this compound. This substance is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Protective Gloves: Chemical-resistant gloves.

  • Protective Clothing: A lab coat or other protective garments.

  • Eye/Face Protection: Safety glasses with side shields or goggles, and a face shield if necessary.[1][2]

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust.[1][2]

  • Avoid all contact with skin and eyes.[1][2]

  • Do not eat, drink, or smoke in areas where this compound is handled.[2][3]

  • Wash hands and any exposed skin thoroughly after handling.[1][3]

  • Minimize dust generation and accumulation during handling and cleanup.[1][4]

Summary of Safety and Disposal Information

The following table summarizes key quantitative and qualitative data for the safe handling and disposal of this compound.

ParameterInformationCitations
GHS Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2][3]
Primary Disposal Method Dispose of contents/container to an approved waste disposal plant.[1][2][3][4]
Alternative Disposal Removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[2]
Prohibited Disposal Do not empty into drains or allow entry into the environment.[1][5]
Incompatible Materials Strong oxidizing agents, Strong acids.[1][2]
Storage Conditions Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for the safe disposal of this compound waste, from initial collection to final removal.

1. Waste Classification

  • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[6][7]

  • Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification before disposal.[1][6][7]

2. Waste Segregation

  • Collect this compound waste in a dedicated and separate container.

  • Store the waste container away from incompatible materials such as strong oxidizing agents and strong acids to prevent hazardous reactions.[1][2][8]

3. Containerization

  • Container Selection: Use a container that is in good condition, leak-proof, and compatible with the chemical waste. The original product container is often a suitable choice.[8][9]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and an accurate description of the contents ("this compound waste").[8][9]

  • Closure: Keep the waste container securely capped at all times, except when adding waste. This prevents spills and the release of vapors.[9][10]

4. Spill Management

  • Minor Spills:

    • Ensure proper PPE is worn.

    • Avoid generating dust.[5]

    • Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[1][2]

    • Wash the spill area thoroughly with soap and water.[5]

  • Major Spills:

    • Alert personnel in the area and evacuate if necessary.[5]

    • Contact your institution's emergency services or environmental health and safety (EHS) department.

    • Prevent the spillage from entering drains or waterways.[5]

5. On-Site Storage

  • Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA).[10][11]

  • This area must be under the control of the laboratory operator and located at or near the point of generation.

  • Ensure the SAA is in a cool, dry, and well-ventilated location, away from incompatible materials.[6]

6. Final Disposal

  • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • The primary recommended method of disposal is through an approved waste disposal plant or a licensed incinerator.[1][2]

  • Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. [1][5]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_handling Handling & Storage cluster_disposal Final Disposal A Generate This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible, Labeled Waste Container B->C D Segregate from Incompatible Materials C->D E Place Waste in Container D->E F Securely Seal Container E->F H Spill Occurs? E->H G Store in Designated Satellite Accumulation Area F->G J Contact EHS for Waste Pickup G->J H->F No I Follow Spill Cleanup Protocol H->I Yes I->E Collect Spill Waste K Transport to Approved Waste Disposal Plant J->K L Disposal Complete K->L

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for 6-Chloropurine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of 6-Chloropurine, including detailed personal protective equipment (PPE) guidelines, operational plans for safe use, and proper disposal methods. Adherence to these protocols is critical to ensure a safe laboratory environment and prevent exposure.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, stringent adherence to PPE guidelines is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Use proper glove removal technique.To prevent skin contact and irritation.[1][4]
Eye/Face Protection Chemical safety goggles or a face shield.To protect against splashes and dust particles causing serious eye irritation.[1][3]
Skin and Body Protection Wear suitable protective clothing, such as a lab coat. Safety shoes are also recommended.To prevent skin exposure and contamination of personal clothing.[1]
Respiratory Protection Use a NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges (e.g., P95 or P1 for nuisance exposures; OV/AG/P99 or ABEK-P2 for higher-level protection) if ventilation is inadequate or dust is generated.To prevent respiratory tract irritation.[1][4]

Operational and Handling Plan

A systematic approach to handling this compound is crucial to minimize risk. This involves careful preparation, use in a controlled environment, and thorough decontamination.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound prep Preparation handling Handling & Use prep->handling Proceed with caution decon Decontamination handling->decon After experiment disposal Waste Disposal decon->disposal Segregate waste This compound Waste Disposal Workflow collect Collect Waste label Label Container collect->label store Store Securely label->store dispose Professional Disposal store->dispose Contact licensed service

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloropurine
Reactant of Route 2
6-Chloropurine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.